7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Description
Properties
IUPAC Name |
7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWLFPPSOCSXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462936 | |
| Record name | 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-28-6 | |
| Record name | 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and Its Derivatives
Introduction: The Dioxolo[4,5-g]isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline alkaloid family represents a vast and structurally diverse class of naturally occurring and synthetic compounds that have been a cornerstone of medicinal chemistry for over a century.[1][2] These compounds, characterized by a fused benzene and pyridine ring system, exhibit a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] A particularly noteworthy subset of this family is the dioxolo[4,5-g]isoquinoline scaffold, which incorporates a methylenedioxy group fused to the isoquinoline core. This structural motif is found in a number of biologically active natural products and has served as a template for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the 7,8-dihydro-dioxolo[4,5-g]isoquinoline core and its more extensively studied tetrahydro- derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). We will delve into the synthesis, characterization, and biological evaluation of these compounds, offering insights for researchers, scientists, and drug development professionals.
Chemical Structures and Nomenclature
The core structures discussed in this guide are depicted below. The level of saturation in the pyridine ring significantly influences the molecule's conformation and, consequently, its biological activity.
Figure 1: Chemical structures of the core scaffolds.
Physicochemical Properties
While specific experimental data for the unsubstituted 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is limited in publicly available literature, the properties of its fully reduced analog, TDIQ, have been computed and are presented in Table 1. These properties provide a baseline for understanding the general characteristics of this class of compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 177.078978594 Da | PubChem[1] |
| Topological Polar Surface Area | 30.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 197 | PubChem[1] |
| Table 1: Computed Physicochemical Properties of 5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). |
Synthesis of Dioxolo[4,5-g]isoquinoline Derivatives
The synthesis of dihydro- and tetrahydroisoquinolines can be achieved through several established synthetic routes. A common approach involves the cyclization of a phenethylamine precursor, followed by reduction or oxidation to achieve the desired level of saturation.
Proposed Synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
A plausible and efficient route to 7,8-Dihydro-dioxolo[4,5-g]isoquinoline involves the oxidation of the corresponding 5,6,7,8-tetrahydroisoquinoline (TDIQ). This method avoids the often harsh conditions of direct cyclization to the dihydro form.
Figure 2: Proposed synthetic workflow for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Experimental Protocol: Oxidation of TDIQ
Objective: To synthesize 7,8-Dihydro-dioxolo[4,5-g]isoquinoline from 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ).
Materials:
-
5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
-
Potassium permanganate (KMnO₄)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve TDIQ (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium permanganate (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to afford the desired 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
For the tetrahydro- derivative (TDIQ), standard NMR and mass spectrometry techniques would be expected to yield well-resolved spectra consistent with its structure.
Pharmacological Properties and Mechanism of Action
The pharmacological profile of the dioxolo[4,5-g]isoquinoline scaffold is largely defined by studies on its derivatives, most notably the tetrahydro- form, TDIQ.
5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ): An Anxiolytic and Adrenergic Receptor Modulator
TDIQ is a conformationally restricted phenylalkylamine that, despite its structural similarity to stimulants like amphetamine, does not produce locomotor stimulation.[4] Extensive preclinical studies have elucidated its unique pharmacological profile:
-
Alpha-2 Adrenergic Receptor Affinity: Radioligand binding studies have demonstrated that TDIQ exhibits selective affinity for α₂-adrenergic receptor subtypes (α₂A, α₂B, and α₂C).[4] Behavioral data suggest it acts as an agonist or partial agonist at these receptors.[4]
-
Anxiolytic-like Effects: In animal models, such as the marble-burying assay in mice, TDIQ has been shown to produce dose-dependent anxiolytic-like effects.[4]
-
Potential in Substance Abuse Treatment: Drug discrimination studies in rats suggest that TDIQ may be useful in managing symptoms associated with cocaine abuse and exhibits a low potential for abuse itself.[4]
-
Favorable Side-Effect Profile: TDIQ displays a wide therapeutic window, with a significant separation between doses that produce anxiolytic or appetite-suppressing effects and those that cause motor impairment.[4] Furthermore, it has negligible effects on heart rate and blood pressure in mice.[4]
Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling
The anxiolytic and other CNS effects of TDIQ are likely mediated through its interaction with α₂-adrenergic receptors. These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and influences neuronal excitability.
Figure 3: Proposed signaling pathway for TDIQ's action at α₂-adrenergic receptors.
Potential Anticancer and Neuroprotective Activities
The broader class of isoquinoline alkaloids is well-known for its anticancer and neuroprotective properties.[5] While not yet specifically demonstrated for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, it is plausible that this scaffold could serve as a basis for developing agents with these activities. For instance, some isoquinoline derivatives exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II.
Future Directions and Conclusion
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold and its derivatives represent a promising area for further investigation in medicinal chemistry. While the tetrahydro- derivative, TDIQ, has been well-characterized as a selective α₂-adrenergic receptor modulator with potential applications in anxiety and substance abuse disorders, the properties of the dihydro- form remain largely unexplored.
Future research should focus on the following areas:
-
Development of a robust and scalable synthesis for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and its derivatives.
-
Comprehensive spectroscopic and physicochemical characterization of these new compounds.
-
In vitro and in vivo screening to evaluate their pharmacological activities, including but not limited to their effects on the central nervous system and their potential as anticancer agents.
-
Structure-activity relationship (SAR) studies to optimize the scaffold for desired biological activities and drug-like properties.
References
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Young, R., & Glennon, R. A. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 457–474. [Link]
-
Young, R., & Glennon, R. A. (1998). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior, 60(2), 459-466. [Link]
-
MacSphere. (n.d.). Biosynthesis of Hydrastine and Berberine. McMaster University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles. Retrieved from [Link]
-
Wang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(53), 30914-30937. [Link]
-
ResearchGate. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Hydrastinine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 93(2), 145-155. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of synthetic products of alkaloid with DHQ (alive cells, %). Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
Molbase. (n.d.). 4-METHOXY-5,6,7,8-TETRAHYDRO-[4][5]DIOXOLO[4,5-G]ISOQUINOLINE synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrastine. Retrieved from [Link]
-
Chem.info. (n.d.). Hydrastinine. Retrieved from [Link]
Sources
- 1. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
7,8-Dihydro-dioxolo[4,5-g]isoquinoline structure and IUPAC name
An In-depth Technical Guide to 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Introduction
Isoquinoline alkaloids represent a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in the plant kingdom.[1] These compounds are biosynthetically derived from amino acids like tyrosine or phenylalanine and exhibit a vast array of structural diversity and pharmacological activities.[1][2] The isoquinoline scaffold is a key structural motif in many biologically active natural products and synthetic pharmaceuticals, including analgesics, antihypertensives, and antimicrobial agents.[2][3][4] This guide provides a detailed technical overview of a specific isoquinoline derivative, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, focusing on its structure, nomenclature, synthesis, and biological significance. This compound is also known in scientific literature as 5,6,7,8-tetrahydro-[5][6]dioxolo[4,5-g]isoquinoline.[7]
Chemical Structure and Nomenclature
The core of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline consists of an isoquinoline ring system fused with a methylenedioxy group. The "dioxolo[4,5-g]" designation indicates the fusion of a 1,3-dioxole ring to the 'g' face (the C6 and C7 positions) of the isoquinoline core. The "7,8-Dihydro" part of the name implies the saturation of the 7 and 8 positions of the isoquinoline ring. However, based on common database entries, the more stable and frequently studied compound is the fully saturated pyridine ring, named 5,6,7,8-tetrahydro-[5][6]dioxolo[4,5-g]isoquinoline.[7] For the purpose of this guide, we will focus on this tetrahydro derivative, which is often abbreviated as TDIQ in pharmacological literature.[8][9]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6,7,8-tetrahydro-[5][6]dioxolo[4,5-g]isoquinoline .[7]
Chemical Structure Diagram
Caption: Proposed synthesis of 5,6,7,8-tetrahydro-d[5][6]ioxolo[4,5-g]isoquinoline.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis:
Step 1: Acylation of 3,4-(Methylenedioxy)phenethylamine
-
Dissolve 3,4-(methylenedioxy)phenethylamine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add acetyl chloride to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated intermediate.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acetylated intermediate in a dry, non-polar solvent (e.g., toluene).
-
Add a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃), dropwise at 0°C.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, carefully pour the mixture onto crushed ice and basify with a strong base (e.g., NaOH).
-
Extract the resulting dihydroisoquinoline with an organic solvent, dry, and concentrate to obtain the crude product.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline in a protic solvent like methanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in portions. [4]3. Stir the reaction mixture at room temperature overnight. [10]4. Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine. [10]6. Dry the organic layer and concentrate to obtain the crude 5,6,7,8-tetrahydro-d[5][6]ioxolo[4,5-g]isoquinoline.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Potential Applications
5,6,7,8-Tetrahydro-d[5][6]ioxolo[4,5-g]isoquinoline (TDIQ) is a conformationally restricted phenylalkylamine that exhibits interesting pharmacological properties. [8][9]
-
Adrenergic Receptor Affinity: TDIQ displays selective affinity for α₂-adrenergic receptor subtypes (α₂ₐ, α₂₈, and α₂₋). [8]Behavioral data suggest that it may act as an agonist or partial agonist at these receptors. [8]* Anxiolytic and Appetite Suppressant Effects: Preclinical studies in mice have indicated that TDIQ can produce anxiolytic-like effects and inhibit snack consumption. [8]These therapeutic-like effects occur at doses that do not cause significant motor impairment. [8]* Low Abuse Potential: Drug discrimination studies in rats suggest that TDIQ has a low potential for abuse, and its stimulus effects are distinct from those of psychostimulants like amphetamine. [9]* Therapeutic Potential: The unique pharmacological profile of TDIQ suggests its potential as a lead compound for developing new treatments for anxiety and obesity. [8]It may also have applications in the management of substance abuse disorders. [8]
Spectroscopic Characterization
While specific spectral data for this exact compound require experimental acquisition, the expected spectroscopic features can be predicted based on its chemical structure.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methylenedioxy protons, and multiplets for the aliphatic protons of the tetrahydroisoquinoline ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, and the aliphatic carbons of the saturated heterocyclic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O-C stretching of the dioxole group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ). [7]
Conclusion
7,8-Dihydro-dioxolo[4,5-g]isoquinoline, more commonly referred to as 5,6,7,8-tetrahydro-d[5][6]ioxolo[4,5-g]isoquinoline in the scientific literature, is a fascinating molecule with a unique pharmacological profile. Its rigid structure, which can be viewed as a constrained analog of phenylalkylamines, imparts selective affinity for α₂-adrenergic receptors. This property makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutic agents for anxiety, obesity, and potentially substance use disorders. The well-established synthetic routes to tetrahydroisoquinolines, such as the Bischler-Napieralski reaction, provide a reliable means for accessing this and related compounds for further investigation.
References
-
Wikipedia. Isoquinoline. [Link]
-
FooDB. Showing Compound Isoquinoline (FDB012557). [Link]
-
PubChem. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. [Link]
-
PubChem. 5,8-Dihydro-8-oxo-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid. [Link]
-
NIST WebBook. 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-. [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. [Link]
-
Wang, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
-
Molbase. 4-METHOXY-5,6,7,8-TETRAHYDRO-D[5][6]IOXOLO[4,5-G]ISOQUINOLINE synthesis. [Link]
-
ResearchGate. (2004). A New synthesis of triazolo[4,5-g]quinolines and unexpected ring reduced products by treatment with hydrazine hydrate. [Link]
-
Stela, C., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2023). Biologically active isoquinoline alkaloids covering 2019–2022. [Link]
-
National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
-
National Institutes of Health. (2011). 5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline. [Link]
-
Young, R., & Glennon, R. A. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed. [Link]
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 7. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-METHOXY-5,6,7,8-TETRAHYDRO-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Synonyms for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ)
An In-Depth Technical Guide to 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ) and its Nomenclature
Abstract
7,8-Dihydro-dioxolo[4,5-g]isoquinoline, commonly abbreviated as TDIQ, represents a pivotal scaffold in medicinal chemistry. As a conformationally restricted phenylalkylamine, it provides a unique structural template that diverges significantly in pharmacological action from its flexible amphetamine relatives.[1][2][3] This guide serves as a comprehensive technical resource, clarifying the complex nomenclature and various synonyms associated with TDIQ. We will delve into its chemical properties, synthesis rationale, pharmacological profile as a selective α2-adrenergic receptor ligand, and its therapeutic potential.[1][2][4] Furthermore, this document provides detailed experimental protocols and visual workflows to empower researchers in their exploration of this promising compound and its derivatives.
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline Scaffold: A Structural Overview
The isoquinoline core is a recurring motif in thousands of natural plant alkaloids, forming the backbone of numerous pharmacologically active agents.[5][6] The specific derivative, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ), is a synthetic tetrahydroisoquinoline (THIQ) that merges the isoquinoline framework with a methylenedioxy bridge, creating the dioxolo functional group.[7][8]
Chemically, TDIQ can be conceptualized as an analog of the neurotransmitter phenylethylamine, where the ethylamine side chain is "locked" into a ring structure. This conformational rigidity is a key strategic element in drug design. While structurally related to psychoactive phenylalkylamines like 3,4-methylenedioxyamphetamine (MDA), this rigidity eliminates classical stimulant activity and confers a novel pharmacological profile.[2][4][9] The primary utility of TDIQ in modern research lies in its selective interaction with α2-adrenergic receptors, making it a valuable tool for studying norepinephrine modulation and a promising lead for developing novel therapeutics for anxiety, obesity, and substance dependence disorders.[1][2]
Nomenclature and Synonyms: A Comprehensive Reference
A significant challenge in researching TDIQ is navigating its varied nomenclature. A single compound can be referenced by its systematic IUPAC name, common abbreviations, CAS numbers, and internal company or database identifiers. The following table consolidates these synonyms to facilitate comprehensive literature and database searches.
| Identifier Type | Identifier | Source / Reference |
| Common Abbreviation | TDIQ | Widely used in pharmacological literature[1][2][10] |
| Systematic IUPAC Name | 5,6,7,8-tetrahydro-[2][11]dioxolo[4,5-g]isoquinoline | PubChem, IUPAC Nomenclature[12] |
| CAS Registry Number | 94143-83-6 | Chemical Abstracts Service[12] |
| Other Synonyms | 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline | Depositor-Supplied Synonym[10][12] |
| Norhydrohydrastinine | Trivial Name[12] | |
| MDTHIQ | Abbreviation[10] | |
| MDA-CR ("MDA-Conformationally Restricted") | Descriptive Name[10] | |
| Database ID (PubChem) | CID 27013 | PubChem[12] |
| Database ID (ChEMBL) | CHEMBL4091137 | ChEMBL[12] |
| UNII (FDA GSRS) | YUX7F87VRC | FDA Global Substance Registration System[12] |
Physicochemical Properties
A clear understanding of a compound's fundamental properties is crucial for experimental design, formulation, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[12] |
| Molar Mass | 177.20 g/mol | PubChem[12] |
| InChI Key | JHLDJOBIUVJSTG-UHFFFAOYSA-N | PubChem[12] |
| Canonical SMILES | C1CNCC2=CC3=C(C=C21)OCO3 | PubChem[12] |
| Appearance | Hydrochloride salt is typically a solid | General Knowledge |
| Solubility | Hydrochloride salt enhances water solubility | General Knowledge |
Synthesis Rationale and Workflow
The synthesis of the tetrahydroisoquinoline scaffold is a well-established process in organic chemistry. The Bischler-Napieralski reaction is a cornerstone of this methodology, providing a reliable route to 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinoline core.[13]
Causality in Experimental Choice:
-
Starting Material: The synthesis typically begins with a substituted phenylethylamine. For TDIQ, this would be a derivative of 3,4-methylenedioxyphenethylamine.
-
Acylation: The phenylethylamine is acylated (e.g., with formyl chloride or acetic anhydride) to form an amide. This step is crucial as the amide carbonyl group activates the molecule for the subsequent cyclization.
-
Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent and Lewis acid (e.g., phosphorus pentoxide, POCl₃, or triflic anhydride). This promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated amide to form the dihydroisoquinoline ring.
-
Reduction: The resulting imine bond in the dihydroisoquinoline intermediate is readily reduced to a secondary amine using a standard reducing agent like sodium borohydride (NaBH₄), yielding the final saturated tetrahydroisoquinoline scaffold.
Pharmacological Profile: Selective α₂-Adrenergic Agonism
The therapeutic potential of TDIQ stems from its selective activity at α₂-adrenergic receptors. It acts as a partial agonist at the α₂ₐ, α₂ₑ, and α₂C subtypes with nanomolar affinity, while displaying negligible interaction with key dopamine or serotonin receptors.[1][4]
Mechanism of Action (MOA): α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi.
-
Agonist Binding: TDIQ binds to the presynaptic α₂-autoreceptor on noradrenergic neurons.
-
G-Protein Activation: This binding event activates the Gαi subunit, causing it to dissociate from the βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Neurotransmitter Release: The reduction in cAMP and other downstream effects ultimately leads to the inhibition of norepinephrine release from the neuron. This presynaptic feedback inhibition is the primary mechanism behind the anxiolytic and other CNS effects of α₂-agonists.
This profile translates to promising preclinical results, including anxiolytic-like effects in animal models and a reduction in the consumption of palatable "snack" foods, suggesting an anorectic potential.[1][2] Crucially, unlike many α₂-agonists, TDIQ displays minimal effects on heart rate and blood pressure in rodents, indicating a favorable therapeutic window.[1][2]
Experimental Protocol: α₂-Adrenergic Receptor Binding Assay
To quantitatively assess the binding affinity of TDIQ or its novel derivatives, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system to determine the inhibitor constant (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for the α₂-adrenergic receptor in a rat brain cortex membrane preparation.
Materials:
-
Rat brain cortices (frozen)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-Rauwolscine or [³H]-Clonidine (a known α₂-antagonist or agonist)
-
Non-specific binding control: Yohimbine (10 µM) or unlabeled Clonidine (10 µM)
-
Test Compound (e.g., TDIQ) at various concentrations
-
96-well microplates, Brandel cell harvester, scintillation vials, scintillation fluid, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation (Expertise & Causality):
-
Homogenize frozen rat brain cortices in ice-cold binding buffer. The cortex is used due to its high density of α₂-receptors.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Transfer the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. This pellets the cell membranes containing the receptors.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This removes endogenous neurotransmitters that could interfere with the assay.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay Setup (Trustworthiness & Self-Validation):
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membrane prep + Radioligand + Buffer. (Measures all binding).
-
Non-Specific Binding (NSB): Membrane prep + Radioligand + excess unlabeled ligand (e.g., 10 µM Yohimbine). (Measures binding to non-receptor components; this is a critical control).
-
Test Compound: Membrane prep + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Add 50 µL of each component to the wells for a final volume of 250 µL. The radioligand should be at a concentration near its Kd (dissociation constant) to ensure sensitive competition.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters 3-4 times with ice-cold binding buffer to minimize dissociation while removing unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Calculate IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki represents the true affinity of the test compound for the receptor.
-
Summary and Future Directions
7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ) is more than a mere chemical entity; it is a testament to the power of structural constraint in medicinal chemistry. By locking the flexible phenylethylamine backbone, its stimulant properties are nullified, unveiling a potent and selective α₂-adrenergic agonism. This guide has provided a definitive resource for its nomenclature, properties, and pharmacological context. The preclinical data strongly suggest that TDIQ exhibits a favorable therapeutic profile, with potential anxiolytic and anorectic effects decoupled from significant cardiovascular or abuse liabilities.[1][2] As such, TDIQ stands as an exemplary structural template for the future discovery and development of novel agents targeting noradrenergic dysregulation in a range of psychiatric and metabolic disorders.[2]
References
- Benchchem. (n.d.). 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-.
- Young, R. (2007). TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline): Discovery, Pharmacological Effects, and Therapeutic Potential. CNS Drug Reviews.
- Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed.
- PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline.
- Fisher Scientific. (n.d.). Dihydroisoquinolines.
- Wikipedia. (n.d.). Isoquinoline.
- PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline.
- Saddik, A. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
- ResearchGate. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Wikipedia. (n.d.). TDIQ.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Grokipedia. (n.d.). TDIQ.
- Glennon, R.A., et al. (2002). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. MDMA / Ecstasy.
- Cayman Chemical. (n.d.). TDIQ (hydrochloride).
- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
Sources
- 1. TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline): Discovery, Pharmacological Effects, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. mdma.net [mdma.net]
- 10. TDIQ - Wikipedia [en.wikipedia.org]
- 11. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 12. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
The Biological Versatility of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Within this diverse family, the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline core represents a particularly compelling entity. Its unique constrained structure, reminiscent of endogenous neurotransmitters, has positioned it as a promising framework for the development of novel therapeutics targeting the central nervous system and proliferative diseases. This technical guide provides an in-depth exploration of the biological activities of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and its derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into its synthesis, key biological targets, mechanisms of action, and the experimental methodologies crucial for its evaluation, with a focus on providing actionable insights for future research and development.
Synthetic Pathways to the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline Core
The construction of the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold is primarily achieved through well-established cyclization reactions, namely the Bischler-Napieralski and Pictet-Spengler reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2] The reaction involves the intramolecular cyclization of the amide onto the aromatic ring, typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]
Causality of Experimental Choices: The use of a strong dehydrating agent is critical to facilitate the formation of the key nitrilium ion intermediate, which is sufficiently electrophilic to undergo intramolecular aromatic substitution. The electron-rich nature of the dioxolo-substituted aromatic ring in the precursor enhances the feasibility of this cyclization.
Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline Derivatives
-
Amide Formation: The corresponding β-(3,4-methylenedioxyphenyl)ethylamine is acylated with an appropriate acyl chloride or carboxylic acid (using a coupling agent like DCC) to yield the N-acyl-β-arylethylamide precursor.
-
Cyclization: The dried N-acyl-β-arylethylamide is dissolved in an inert solvent (e.g., dry toluene or acetonitrile).
-
Dehydrating Agent Addition: A dehydrating agent (e.g., POCl₃ or P₂O₅) is added portion-wise to the solution at 0 °C.
-
Reaction Progression: The reaction mixture is then heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of ice and basified with a suitable base (e.g., ammonium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7,8-dihydro-dioxolo[4,5-g]isoquinoline derivative.
The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] This reaction is particularly useful for generating derivatives with substitution at the C-1 position.
Causality of Experimental Choices: The acidic conditions are essential for the formation of the electrophilic iminium ion intermediate from the initial Schiff base. The nucleophilicity of the aromatic ring then drives the intramolecular cyclization. Electron-donating groups on the aromatic ring, such as the methylenedioxy bridge, facilitate this reaction.[4]
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of 5,6,7,8-Tetrahydro-[1][6]dioxolo[4,5-g]isoquinoline Derivatives
-
Reactant Dissolution: The β-(3,4-methylenedioxyphenyl)ethylamine and the desired aldehyde or ketone are dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Acid Catalysis: A protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the mixture.
-
Reaction Progression: The reaction is stirred at room temperature or gently heated for several hours to days, with progress monitored by TLC.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is dissolved in water and basified. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization to yield the pure tetrahydroisoquinoline derivative.
Caption: Synthetic routes to the dioxolo[4,5-g]isoquinoline core.
Anxiolytic Activity: Targeting the Alpha-2 Adrenergic Receptor
A significant body of research has focused on the anxiolytic potential of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a close analog of the core structure.[7] TDIQ is considered a conformationally restricted phenylalkylamine and exhibits a unique pharmacological profile distinct from classical stimulants. Its anxiolytic-like effects are primarily attributed to its interaction with the central alpha-2 (α₂) adrenergic receptor system.
Mechanism of Action: α₂-Adrenergic Receptor Modulation
TDIQ displays selective affinity for α₂-adrenergic receptor subtypes (α₂A, α₂B, and α₂C) and is suggested to act as an agonist or partial agonist.[7] Presynaptically located α₂-autoreceptors play a crucial role in a negative feedback loop that inhibits the release of norepinephrine.[8] By activating these receptors, TDIQ can reduce noradrenergic neurotransmission in brain regions associated with anxiety, such as the amygdala and locus coeruleus, leading to anxiolysis.
Caption: Experimental workflow for evaluating anticancer activity.
Quantitative Assessment of Anticancer Activity
The potency of a potential anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. [9]
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 6.2 ± 0.1 | [10] |
| Compound A | T47D | 4.6 ± 0.1 | [10] |
| Compound A | MDA-MB-231 | 9.3 ± 2.1 | [10] |
| Compound 7e | A549 | 0.155 | [1] |
| Compound 8d | MCF7 | 0.170 | [1] |
| Doxorubicin | MCF-7 | 0.002 ± 0.002 | [10]|
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment. [1]2. Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-5 hours. [1]4. Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 560 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period. Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA. [11]4. Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, where distinct peaks represent cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified to determine the effect of the compound on cell cycle progression. [8][12]
Neuroprotective Effects: Combating Oxidative Stress
Isoquinoline alkaloids have been recognized for their neuroprotective properties, which are often linked to their ability to mitigate oxidative stress. [13]The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway is a key signaling cascade in the cellular defense against oxidative stress, and it is a plausible target for the neuroprotective actions of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline derivatives. [14]
Mechanism of Action: Activation of the Nrf2-ARE Pathway
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). [15]Isoquinoline alkaloids may promote the nuclear translocation of Nrf2, thereby enhancing the cell's capacity to neutralize reactive oxygen species and protect against neuronal damage. [6]
Caption: Nrf2-mediated neuroprotective pathway.
In Vitro Assessment of Neuroprotection: The SH-SY5Y Cell Model
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of novel compounds. [10]These cells can be differentiated into a more mature neuronal phenotype, making them more representative of in vivo neurons.
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For differentiation, cells are often treated with retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF) to induce a neuronal-like phenotype with neurite outgrowth. [12]2. Pre-treatment: Differentiated SH-SY5Y cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: An oxidative insult is introduced by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.
-
Assessment of Cell Viability: After a further incubation period, cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Evaluation of Neuroprotection: A significant increase in cell viability in the compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.
-
Mechanistic Studies: To elucidate the mechanism of action, downstream markers of the Nrf2 pathway (e.g., nuclear Nrf2 levels, expression of HO-1 and NQO1) can be measured by techniques such as Western blotting or qRT-PCR. [16]
Conclusion and Future Directions
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold is a privileged structure with a diverse range of biological activities. Its derivatives have shown significant promise as anxiolytic, anticancer, and neuroprotective agents. The well-defined synthetic routes to this core structure, coupled with a growing understanding of its mechanisms of action, provide a solid foundation for further drug discovery and development efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in animal models of anxiety, cancer, and neurodegenerative diseases to assess their therapeutic potential and safety profiles.
-
Target Deconvolution: Further elucidation of the specific molecular targets and signaling pathways responsible for the observed biological effects.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.
References
- Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
- BenchChem. (n.d.). 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-.
- El-Sayed, N. N. E., et al. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed.
- Li, J. X., et al. (2006). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice. PubMed.
- Njung'e, K., & Handley, S. L. (1997). A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants. PubMed.
- Wikipedia. (n.d.). Alpha-2 adrenergic receptor.
- MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- protocols.io. (2024). Marble Burying.
- Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Request PDF.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- ResearchGate. (n.d.). IC 50 values of compounds (μM). [Diagram].
-
Biosynth. (n.d.). 5,6,7,8-Tetrahydro-d[1][6]ioxolo[4,5-g]isoquinoline | 94143-83-6 | UDA14383.
- BenchChem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- MDPI. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek)
- Glennon, R. A., et al. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed.
- Centurion University. (n.d.). Synthesis of isoquinolines.
- PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
- QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- NIH. (n.d.).
- UPSpace. (n.d.). Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease.
- ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- MDPI. (n.d.).
Sources
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
7,8-Dihydro-dioxolo[4,5-g]isoquinoline: A Synthetic Scaffold Rooted in Nature's Blueprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemical nature, synthesis, and pharmacological potential of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. While extensive literature surveys confirm the widespread natural occurrence of the broader isoquinoline alkaloid family, there is no definitive evidence to classify 7,8-Dihydro-dioxolo[4,5-g]isoquinoline as a natural product. Instead, it is recognized as a significant synthetic derivative that belongs to a pharmacologically important class of compounds. This guide will illuminate its relationship to naturally occurring analogs, detail plausible synthetic pathways for its creation, and explore the cytotoxic and other biological activities that make this scaffold a compelling subject for drug discovery and development.
The Question of Natural Origin: A Synthetic Derivative of a Natural Class
Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing heterocyclic compounds that are abundantly found throughout the plant kingdom.[1][2] These natural products are biosynthetically derived from the amino acids tyrosine or phenylalanine and are known to exhibit a wide array of potent biological activities, from analgesic to anticancer effects.[1][3][4][5]
A key structural feature in many bioactive isoquinoline alkaloids is the methylenedioxy bridge, which forms a dioxolo ring. The dioxolo[4,5-g]isoquinoline core, for instance, is found in various natural products. However, a thorough review of scientific literature reveals no direct evidence of the isolation of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline from a natural source.
Therefore, for the purposes of scientific accuracy, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline should be regarded as a synthetic compound . Its significance lies in its structural relationship to a class of highly active natural products, making it and its derivatives intriguing targets for medicinal chemistry and pharmacological investigation. The study of its fully reduced analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), as a synthetic entity with notable pharmacological effects, further underscores the scientific interest in this scaffold.[6]
The Natural Context: Dioxolo-Isoquinoline Alkaloids in Flora
While 7,8-Dihydro-dioxolo[4,5-g]isoquinoline itself is not documented as a natural product, the foundational dioxolo-isoquinoline scaffold is a recurring motif in a variety of plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae.[7] Notable examples include:
-
Berberine and Hydrastine: These well-known alkaloids, found in plants like Goldenseal (Hydrastis canadensis), feature the isoquinoline core, with berberine containing a methylenedioxy bridge. Their biosynthesis from tyrosine has been a subject of study.[7]
-
Protopine and Allocryptopine: These alkaloids are found in plants of the Fumaria genus and also contain the isoquinoline alkaloid structure.
The natural occurrence of these related compounds provides the rationale for the synthetic exploration of derivatives like 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, as chemists often look to nature's vast library of bioactive molecules for inspiration in designing novel therapeutic agents.
Chemical Properties and Structure
Below is a summary of the key chemical properties of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| IUPAC Name | 7,8-dihydro-[8][9]dioxolo[4,5-g]isoquinoline | |
| CAS Number | 6882-28-6 | |
| Canonical SMILES | C1NC=C2C=C3C(=CC2=C1)OCO3 |
Synthetic Pathways: The Bischler-Napieralski Reaction
The synthesis of 3,4-dihydroisoquinolines is most classically achieved through the Bischler-Napieralski reaction .[10][11][12][13][14] This powerful cyclodehydration reaction utilizes a β-phenylethylamide as the starting material and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[12]
Proposed Synthetic Workflow for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
A plausible synthetic route to 7,8-Dihydro-dioxolo[4,5-g]isoquinoline using the Bischler-Napieralski reaction would involve the following conceptual steps:
-
Starting Material Synthesis: The synthesis would begin with a substituted β-phenylethylamine, specifically 2-(benzo[d][8][9]dioxol-5-yl)ethan-1-amine. This starting material can be prepared from commercially available piperonal (3,4-methylenedioxybenzaldehyde).
-
Amide Formation: The β-phenylethylamine is then acylated, for example, with formic acid or a derivative, to form the corresponding N-formyl-β-phenylethylamide.
-
Cyclodehydration (Bischler-Napieralski Reaction): The N-formyl-β-phenylethylamide is treated with a dehydrating agent like POCl₃ or P₂O₅. This induces an intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the 3,4-dihydroisoquinoline ring system. Subsequent aromatization under the reaction conditions or in a separate step would yield the target molecule.
Caption: Plausible synthetic workflow for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Pharmacological Potential and Biological Activity
While direct pharmacological data for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is scarce in the public domain, the broader class of isoquinoline alkaloids, both natural and synthetic, exhibits a remarkable range of biological activities.[2][9] This provides a strong basis for inferring the potential therapeutic applications of the target compound.
Anticancer and Cytotoxic Activity
A significant body of research has focused on the anticancer properties of isoquinoline alkaloids.[3][4][15][16] These compounds can induce cancer cell death through various mechanisms, including:
-
Induction of Apoptosis: Many isoquinoline derivatives have been shown to trigger programmed cell death in cancer cells.[3][4]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[3][4]
-
DNA Interaction: Some isoquinoline alkaloids can intercalate with DNA, interfering with replication and transcription processes.
-
Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell survival and proliferation.[3][4]
Studies on synthetic isoquinoline derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including those of the breast, colon, and liver.[9] For instance, certain 5,6,7,8-tetrahydroisoquinoline derivatives have shown significant cytotoxicity against the HEPG2 human liver cancer cell line.[8] Given its structural similarity, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and its derivatives are promising candidates for investigation as novel anticancer agents.
Caption: Potential anticancer mechanisms of isoquinoline alkaloids.
Other Potential Biological Activities
Beyond their anticancer potential, synthetic isoquinoline derivatives have been investigated for a wide range of other pharmacological effects, including:[2][5]
-
Neuroprotective Effects [2]
The structurally related synthetic compound, TDIQ, has been shown to have anxiolytic-like effects and potential applications in the treatment of cocaine abuse and appetite suppression, acting as an agonist or partial agonist at α2-adrenergic receptors.[6] This highlights the potential for neurological and psychiatric applications of this class of compounds.
Future Directions and Conclusion
7,8-Dihydro-dioxolo[4,5-g]isoquinoline stands as a compelling synthetic scaffold that draws its chemical lineage from the rich and diverse family of natural isoquinoline alkaloids. While not a natural product itself, its structural features suggest a high potential for significant biological activity, particularly in the realm of oncology.
Future research should focus on:
-
Efficient and Scalable Synthesis: Developing and optimizing synthetic routes to produce 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and a library of its derivatives in sufficient quantities for extensive biological screening.
-
In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the full spectrum of its biological activities, including its anticancer, antimicrobial, and neurological effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to identify key functional groups that enhance potency and selectivity for specific biological targets.
References
-
Saddik, L., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
Cushman, M., et al. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central, 23(12), 3456-3478. [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]
-
Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Gear, J. R., & Spenser, I. D. (1963). THE BIOSYNTHESIS OF HYDRASTINE AND BERBERINE. Canadian Journal of Chemistry, 41(4), 783-803. [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Various Authors. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. [Link]
-
ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. [Link]
-
Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]
-
ResearchGate. (n.d.). The Isoquinoline Alkaloids. ResearchGate. [Link]
-
Various Authors. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Xia, X., & He, Y. (2022). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Xia & He Publishing Inc.. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
ResearchGate. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. [Link]
-
Various Authors. (2022). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. [Link]
-
ResearchGate. (2022).[1][3][8] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. ResearchGate. [Link]
-
Teitel, S., & Brossi, A. (1975). Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines. PubMed. [Link]
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 4-METHOXY-5,6,7,8-TETRAHYDRO-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 16. researchgate.net [researchgate.net]
- 17. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds exhibiting significant biological activities.[1] This guide focuses on a specific, synthetically accessible derivative, 5,6,7,8-Tetrahydro-[2]dioxolo[4,5-g]isoquinoline , a molecule of considerable interest in medicinal chemistry and pharmacology. While the initial query concerned the 7,8-dihydro isomer, the 5,6,7,8-tetrahydro analogue is more extensively characterized in scientific literature, offering a richer dataset for in-depth analysis. This compound is also known by the acronym TDIQ .[2][3]
This guide will provide a comprehensive overview of TDIQ, including its chemical identity, synthesis, physicochemical properties, and its burgeoning potential in drug discovery, particularly in the realm of neuroscience.
Chemical Identity and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 5,6,7,8-Tetrahydro-[2]dioxolo[4,5-g]isoquinoline, which serves as a global standard for its identification.
| Identifier | Value | Source |
| CAS Number | 94143-83-6 | PubChem[4] |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[4] |
| Molecular Weight | 177.20 g/mol | PubChem[4] |
| IUPAC Name | 5,6,7,8-tetrahydro-[2]dioxolo[4,5-g]isoquinoline | PubChem[4] |
| Synonyms | TDIQ, Norhydrohydrastinine | PubChem[4] |
| Canonical SMILES | C1CNCC2=CC3=C(C=C21)OCO3 | PubChem[4] |
| InChIKey | JHLDJOBIUVJSTG-UHFFFAOYSA-N | PubChem[4] |
Synthesis Strategies: Building the Core Scaffold
The synthesis of tetrahydroisoquinolines is a well-established field in organic chemistry, with several named reactions providing access to this privileged scaffold. The general approach often involves the cyclization of a phenethylamine derivative. While specific, detailed protocols for the synthesis of TDIQ are proprietary or scattered across specialized literature, the fundamental strategies for constructing the tetrahydroisoquinoline core are instructive.
One of the most common methods is the Pictet-Spengler reaction . This involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. For TDIQ, the starting material would be a derivative of 3,4-methylenedioxyphenethylamine.
Another relevant synthetic route is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline to the tetrahydroisoquinoline.
Conceptual Workflow for Tetrahydroisoquinoline Synthesis
Caption: The pharmacological cascade of TDIQ, from receptor binding to potential therapeutic applications.
Future Directions and Drug Development Potential
The unique pharmacological profile of 5,6,7,8-Tetrahydro-d[2]ioxolo[4,5-g]isoquinoline makes it a compelling lead compound for the development of novel therapeutics. Its selective action on α₂-adrenergic receptors, coupled with a favorable safety profile in preclinical models, suggests its potential as a forerunner for new chemical entities in treating anxiety disorders and certain types of obesity. [2][3] Moreover, TDIQ can serve as a valuable structural template for the design and synthesis of new ligands with enhanced selectivity and potency for α₂-adrenergic receptor subtypes. The isoquinoline scaffold itself is a versatile platform that has yielded numerous drugs with diverse applications, including anticancer, antimicrobial, and neuroprotective agents. [5][6]Further medicinal chemistry efforts focused on modifying the TDIQ structure could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. Available from: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
Wiley Online Library. (2007). TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline): Discovery, Pharmacological Effects and Therapeutic Potential. Available from: [Link]
-
Thieme. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available from: [Link]
-
MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline): Discovery, Pharmacological Effects, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Abstract: This technical guide provides a comprehensive overview of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a significant heterocyclic compound with notable pharmacological relevance. For clarity and alignment with standard chemical nomenclature databases such as PubChem, this guide will refer to the compound by its more common IUPAC name: 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline , often abbreviated as TDIQ .[2] This document delves into its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and established synthetic and analytical protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this molecular entity.
Introduction and Nomenclature
5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ) is a heterocyclic organic compound featuring a tetrahydroisoquinoline core fused with a methylenedioxy group.[1] This structural motif is found in a variety of naturally occurring alkaloids and synthetic molecules of medicinal interest.[3][4] As a conformationally restricted phenylalkylamine, TDIQ is structurally related to amphetamine but does not produce stimulant effects on locomotor activity in rodents.[5] Its unique structure confers selective affinity for α2-adrenergic receptors, making it a valuable scaffold in the research and development of novel therapeutics, particularly in the areas of anxiety, appetite suppression, and as a potential adjunct in the treatment of substance abuse.[5]
Molecular Structure and Identification
The foundational architecture of TDIQ consists of a benzene ring fused to a partially saturated pyridine ring, with a dioxolo group attached to the benzene moiety. This arrangement creates a rigid structure that is crucial for its biological activity.
Caption: Figure 1: 2D structure of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ).
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 5,6,7,8-tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline | [2] |
| Common Abbreviation | TDIQ | [5] |
| CAS Number | 94143-83-6 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.20 g/mol | [2] |
| Canonical SMILES | C1CNCC2=CC3=C(C=C21)OCO3 | [2] |
| InChI Key | JHLDJOBIUVJSTG-UHFFFAOYSA-N |[2] |
Physicochemical Properties
The physical properties of TDIQ govern its behavior in various solvents and experimental conditions. While extensive experimental data for the unsubstituted compound is not widely published, its properties can be inferred from its structure and data on related isoquinoline derivatives.
Table 2: Physical and Computed Properties of TDIQ
| Property | Value / Description | Reference |
|---|---|---|
| Appearance | Inferred to be a solid at room temperature. Impure samples of related heterocycles can appear brownish. | [3][6] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and diethyl ether. As a base, it dissolves in dilute acids to form protonated salts. | [3] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Polar Surface Area | 30.5 Ų | [2] |
| Basicity (pKa) | The parent compound, isoquinoline, has a pKa of 5.14 for its conjugate acid. TDIQ is expected to be a slightly stronger base due to the saturated amine. |[3] |
Spectroscopic Characteristics
Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of TDIQ.
-
Mass Spectrometry (MS): In a typical GC-MS analysis, the molecular ion peak [M]⁺ is expected at m/z = 177.[2] Key fragmentation patterns would likely involve the loss of fragments from the tetrahydroisoquinoline ring, leading to characteristic daughter ions.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorptions. The N-H stretch of the secondary amine should appear in the region of 3300-3500 cm⁻¹. C-H stretches from the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretches of the dioxolo group will produce strong peaks in the 1000-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, a singlet for the two protons of the -O-CH₂-O- group (typically ~5.9-6.0 ppm), and multiplets for the aliphatic protons of the tetrahydroisoquinoline ring. The N-H proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with those attached to oxygen appearing further downfield. Aliphatic carbons of the tetrahydroisoquinoline ring and the characteristic carbon of the dioxolo bridge would also be present.
-
Chemical Properties and Reactivity
The reactivity of TDIQ is dictated by the interplay between the electron-rich dioxolo-substituted benzene ring and the basic secondary amine in the heterocyclic portion.
Caption: Figure 2: Conceptual diagram of the primary chemical reactivities of the TDIQ scaffold.
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes TDIQ a weak base. It readily reacts with strong acids, such as HCl, to form water-soluble hydrochloride salts, a common strategy used to improve the bioavailability of amine-containing drugs.[1][3]
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to cleavage of one or both rings.[7] Milder oxidation may affect the benzylic position of the tetrahydroisoquinoline ring.
-
Reduction: While the pyridine ring is already partially reduced, further catalytic hydrogenation under forcing conditions (e.g., high pressure, strong catalyst) can reduce the aromatic benzene ring to yield decahydroisoquinoline derivatives.[7]
-
Electrophilic Aromatic Substitution (EAS): The methylenedioxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Substitution is expected to occur at the positions ortho to the dioxolo group that are not part of the fused ring system.
-
Reactions at the Nitrogen Atom: As a secondary amine, the nitrogen atom can undergo standard reactions such as N-alkylation with alkyl halides to form tertiary amines and subsequent quaternization, or acylation with acyl chlorides or anhydrides to form amides.
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for synthesizing tetrahydroisoquinolines.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.
Causality: This reaction is effective because the electron-rich aromatic ring (activated by the methylenedioxy group) is readily attacked by the electrophilic iminium ion formed in situ from the condensation of the amine and aldehyde.
Caption: Figure 3: A simplified workflow for the synthesis of TDIQ using the Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3,4-(methylenedioxy)phenethylamine in a suitable solvent (e.g., toluene or methanol).
-
Condensation: Add an aqueous solution of formaldehyde (typically 37%) to the reaction mixture. The mixture is stirred at room temperature to facilitate the formation of the intermediate Schiff base.
-
Cyclization: Add a protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid) to the mixture. The reaction is then typically heated to reflux. The acid catalyzes the cyclization of the Schiff base via an electrophilic attack on the aromatic ring.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the pH is adjusted with a base to neutralize the acid. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield pure 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.
Analytical Confirmation by GC-MS
Self-Validation: This protocol ensures identity and purity by separating the compound from any residual starting materials or byproducts (GC) and then confirming its molecular weight and fragmentation pattern (MS).
-
Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the sample into the gas chromatograph. The GC column (e.g., a DB-5ms) separates compounds based on their boiling points and polarity.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecule.
-
Data Analysis:
-
Confirm the retention time of the major peak against a known standard if available.
-
Analyze the mass spectrum of the peak. Verify the presence of the molecular ion peak at m/z 177.[2]
-
Compare the observed fragmentation pattern with theoretical fragmentation or library data to confirm the structure.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, TDIQ presents several hazards.
Table 3: GHS Hazard Identification
| Hazard Code | Description | Reference |
|---|---|---|
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation |[2] |
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.
Conclusion
5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ) is a structurally important heterocyclic compound with well-defined physicochemical and reactive properties. Its rigid framework and specific functional groups make it a molecule of significant interest in medicinal chemistry, particularly for its interaction with adrenergic receptors. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective application in research and drug development endeavors.
References
- Benchchem. (n.d.). 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl).
-
Wikipedia. (2023). Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. Retrieved from [Link]
-
Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]
-
FooDB. (2020). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity principles illustrated in search snippets referencing textbook-style reaction schemes).
-
Scribd. (n.d.). Isoquinoline. Retrieved from [Link]
Sources
- 1. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 2. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
Mechanism of action of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
An In-Depth Technical Guide to the Mechanism of Action of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and Its Analogs
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological activities. Within this class, the dioxolo[4,5-g]isoquinoline core has garnered significant interest. This technical guide provides an in-depth exploration of the mechanism of action of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. Due to the limited direct research on this specific dihydro- derivative, this guide will focus on the extensively studied analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) , as a primary exemplar for understanding the core neuropharmacological mechanisms. Furthermore, this guide will broaden its scope to investigate other potential and well-documented activities of the broader isoquinoline class, including their anticancer and neuroprotective effects, providing a comprehensive mechanistic framework for researchers, scientists, and drug development professionals.
Introduction to the Dioxolo[4,5-g]isoquinoline Scaffold
Isoquinoline alkaloids are a large and structurally diverse family of nitrogen-containing heterocyclic compounds, biosynthetically derived from the amino acid tyrosine.[1] Their rigid structure and ability to be functionalized at various positions have made them privileged scaffolds in drug discovery, leading to agents with applications ranging from analgesia to cancer therapy.[2]
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline structure is characterized by a partially saturated isoquinoline ring fused with a methylenedioxy (-O-CH₂-O-) group. This methylenedioxy bridge is also found in pharmacologically active compounds like MDMA. While literature specifically detailing the 7,8-dihydro isomer is sparse, its fully saturated counterpart, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been well-characterized.[3][4] TDIQ can be conceptualized as a conformationally restricted phenylalkylamine, a structural motif common to many stimulants and hallucinogens.[3] However, this conformational restriction imparts a unique pharmacological profile, distinct from its more flexible counterparts.[4] This guide will therefore use TDIQ as a foundational model to elucidate the primary mechanism of action, before exploring other potential therapeutic avenues for this chemical class.
Primary Mechanism of Action: Modulation of α₂-Adrenergic Receptors
The most rigorously defined mechanism of action for the tetrahydro-dioxolo[4,5-g]isoquinoline scaffold, exemplified by TDIQ, is its interaction with the α₂-adrenergic receptor system.[3]
Selective Affinity for α₂-Adrenergic Receptor Subtypes
Radioligand binding studies have demonstrated that TDIQ displays a selective and high affinity for all three subtypes of the α₂-adrenergic receptor: α₂ₐ, α₂₈, and α₂₉.[3][5] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gᵢ. Behaviorally, TDIQ is suggested to function as an agonist or partial agonist at these sites.[3] This interaction is foundational to its observed pharmacological effects and distinguishes it from structurally related compounds like amphetamine, which primarily act on dopamine and norepinephrine transporters.[4]
The α₂-adrenergic receptors are critical regulators of neurotransmitter release in both the central and peripheral nervous systems.[6] Presynaptically, they act as autoreceptors on noradrenergic neurons, where their activation inhibits the further release of norepinephrine, creating a negative feedback loop.[6] Their activation leads to a range of physiological responses, including sedation, analgesia, and anxiolysis.[7][8]
Downstream Signaling Cascade
As a Gᵢ-coupled receptor agonist, TDIQ initiates a well-defined intracellular signaling cascade upon binding to α₂-adrenoceptors:
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated Gᵢ protein.
-
Inhibition of Adenylyl Cyclase: The activated Gᵢα subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Modulation of Effector Proteins: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream ion channels and transcription factors, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.
Resulting Pharmacological Profile
The agonism at α₂-adrenergic receptors confers a unique preclinical profile upon TDIQ, suggesting potential therapeutic applications:
-
Anxiolytic-like Effects: TDIQ has demonstrated the ability to reduce anxiety-like behaviors in animal models, such as the marble-burying assay.[9]
-
Appetite Suppression: The compound effectively inhibits the consumption of palatable "snacks" in mice, pointing to a role in regulating feeding behavior.[10]
-
Low Abuse Potential: Unlike related phenylalkylamines, TDIQ does not substitute for stimulants like amphetamine or MDMA in drug discrimination studies, indicating a distinct subjective experience and likely lower potential for abuse.[3][4]
Investigating Receptor Binding: Experimental Protocol
To quantify the affinity of a novel dioxolo[4,5-g]isoquinoline derivative for α₂-adrenergic receptors, a competitive radioligand binding assay is the gold standard. This protocol provides a framework for such an experiment.
Principle
This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]-clonidine or [³H]-rauwolscine) that is known to bind with high affinity to the α₂-adrenergic receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ (inhibitory concentration 50), from which the inhibition constant (Kᵢ) can be calculated to reflect the compound's binding affinity.
Step-by-Step Methodology: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue known to express α₂-adrenergic receptors (e.g., rat cerebral cortex or cells transfected with the receptor) in ice-cold lysis buffer.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the cell membranes.[11]
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (in 96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]-clonidine), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled α₂-agonist/antagonist (e.g., phentolamine) to saturate the receptors and prevent radioligand binding.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (7,8-Dihydro-dioxolo[4,5-g]isoquinoline).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding) - (Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Potential Anticancer Mechanisms
Beyond their neuropharmacological effects, isoquinoline alkaloids as a class are widely recognized for their potent anticancer properties.[12] Derivatives of the core isoquinoline structure have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[12][13]
A study on related isoquinoline derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231).[13] This suggests that 7,8-Dihydro-dioxolo[4,5-g]isoquinoline may also possess antiproliferative activity. The primary mechanisms implicated in the anticancer effects of isoquinolines include:
-
Induction of Cell Cycle Arrest: Many isoquinolines can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins like Bax and p53.[14][15]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is often constitutively active in cancer cells, promoting proliferation and suppressing apoptosis. Some tetrahydroisoquinoline derivatives have been designed as inhibitors of this pathway.[2]
Cytotoxic Activity of Related Isoquinoline Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative isoquinoline compounds against human breast cancer cell lines, demonstrating the potential for this scaffold in oncology research.[13]
| Compound | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
| Compound A | 6.2 ± 0.1 | 9.3 ± 2.1 |
| Compound B | >100 | 27.3 ± 7.1 |
| Doxorubicin (Control) | 0.002 ± 0.002 | 0.006 ± 0.004 |
Protocols for Investigating Anticancer Activity
To evaluate the potential anticancer effects of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a series of in-vitro cell-based assays are essential.
Cell Viability Assessment: MTT Assay
Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[19] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation of cell cycle phases.[20]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for a desired time period.
-
Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[21] Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A to degrade RNA and ensure that PI only stains DNA. Incubate for ~5-15 minutes at room temperature.[21]
-
PI Staining: Add PI staining solution to the cell suspension.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection: Annexin V/PI Assay
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[22] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[23]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the test compound to induce apoptosis.
-
Harvest Cells: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI solution to the cell suspension.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Neuroprotective Mechanisms
Isoquinoline alkaloids have also been investigated for their neuroprotective properties.[25][26] The mechanisms underlying these effects are often multifaceted but frequently involve:
-
Antioxidant Activity: Many isoquinolines can scavenge reactive oxygen species (ROS), protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.[13][27]
-
Modulation of Neurotransmitter Systems: Beyond the adrenergic system, these compounds can influence other neurotransmitter pathways.[13]
-
Anti-inflammatory Effects: By reducing neuroinflammation, these alkaloids can mitigate a major driver of neuronal damage.[26]
-
PI3K/Akt Pathway Activation: Some isoquinolines, like berberine, exert neuroprotective effects by activating pro-survival signaling pathways such as the PI3K/Akt pathway, thereby inhibiting apoptosis.[28]
Conclusion and Future Directions
While direct experimental data on 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is not yet prevalent in the scientific literature, a robust mechanistic hypothesis can be formulated based on its structural analogs. The primary mechanism of action is likely centered on the modulation of α₂-adrenergic receptors , similar to the well-characterized compound TDIQ. This interaction is predicted to confer neuropharmacological effects, including anxiolytic and appetite-suppressant properties, with a potentially low abuse liability.
Furthermore, the extensive research on the broader isoquinoline class strongly suggests that this compound warrants investigation for its anticancer and neuroprotective potential . The established protocols for assessing cytotoxicity, cell cycle progression, apoptosis, and receptor binding provided in this guide offer a clear experimental roadmap for future studies.
Future research should focus on the direct characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline using these assays to confirm its receptor binding profile, evaluate its efficacy in cancer cell lines, and explore its potential to mitigate neuronal damage. Such studies will be crucial in fully elucidating the therapeutic potential of this specific derivative and the continued development of the versatile dioxolo[4,5-g]isoquinoline scaffold.
References
-
Young, R., & Glennon, R. A. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior, 73(3), 657-664. [Link]
-
Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]
-
Saczewski, J., & Balewski, Ł. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]
-
Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4789. [Link]
-
Ghoshal, S., & Ghadiali, M. (2013). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 60(1), 25-31. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Chmura, S. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Young, R. (2004). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice. Pharmacology Biochemistry and Behavior, 77(1), 163-171. [Link]
-
Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(21), 7435. [Link]
-
Wood, S. K., & Baameur, F. (2015). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (100), e52830. [Link]
-
Lee, S. H., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8565. [Link]
-
Young, R., & Manepalli, S. (2005). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice. Pharmacology Biochemistry and Behavior, 80(2), 241-248. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Talkad, V. D. (2013). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia Progress, 60(1), 39-49. [Link]
-
Ninja Nerd. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists. YouTube. [Link]
-
Yilmaz, S. Z., et al. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. Antioxidants, 12(10), 1867. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. Retrieved from [Link]
-
Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Kim, H. J., & Lee, S. K. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 925, 81-87. [Link]
-
Kim, J. Y., et al. (2013). Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway. Evidence-Based Complementary and Alternative Medicine, 2013, 629858. [Link]
-
Walyeldeen, A. A., et al. (2022).[4][13][19] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(11), 1381-1394. [Link]
-
Taylor & Francis. (n.d.). Alpha 2 adrenergic receptor – Knowledge and References. Retrieved from [Link]
-
Kobilka, B. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 957-962. [Link]
-
ResearchGate. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. Retrieved from [Link]
-
ResearchGate. (2022). [4][13][19] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. Retrieved from [Link]
-
Hieble, J. P. (2000). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines [mdpi.com]
- 13. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 14. [1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. dojindo.com [dojindo.com]
- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]
- 27. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway | MDPI [mdpi.com]
- 28. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of TDIQ: A Technical Guide for Preclinical Research and Development
Introduction
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a synthetic, conformationally restricted phenylalkylamine that has emerged as a significant research tool for interrogating the α2-adrenergic system. Structurally analogous to amphetamine, TDIQ distinguishes itself by a notable lack of locomotor stimulation, a characteristic that has prompted deeper investigation into its unique pharmacological activities. Preclinical evidence has identified TDIQ as a selective ligand for α2-adrenergic receptor subtypes, demonstrating a promising therapeutic-like profile with potential applications in anxiety, obesity, and substance abuse disorders.
This technical guide provides a comprehensive overview of the pharmacological profile of TDIQ. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its mechanism of action, receptor engagement, and the validated experimental systems used to characterize its effects. We will delve into the causality behind experimental choices and present a self-validating framework for its preclinical assessment.
Molecular Profile and Receptor Engagement
TDIQ's primary molecular targets are the α2-adrenergic receptors, a family of G-protein coupled receptors (GPCRs) comprising three main subtypes in humans: α2A, α2B, and α2C. These receptors are critical regulators of neurotransmitter release and play a pivotal role in the central and peripheral nervous systems.
Receptor Binding Affinity
Radioligand binding studies have consistently demonstrated that TDIQ possesses selective affinity for the α2-adrenergic receptor subtypes. While specific equilibrium dissociation constants (Ki) for TDIQ at each subtype are not prominently available in peer-reviewed literature, its pharmacological effects are understood to be mediated through agonist or partial agonist activity at these sites.
To provide a contextual framework for understanding α2-adrenergic receptor affinity and selectivity, the following table summarizes the binding profiles of several well-characterized α2-agonists. The selectivity ratio, particularly between α2 and α1 receptors, is a critical determinant of a compound's side effect profile, as α1-adrenergic stimulation is associated with vasoconstriction.
| Compound | α2:α1 Selectivity Ratio | Predominant α2 Subtype Affinity | Key Characteristics |
| Clonidine | ~200:1[1] | High affinity for all three (α2A, α2B, α2C)[2] | Prototypical α2-agonist; also binds to imidazoline receptors.[1][3] |
| Dexmedetomidine | ~1600:1[1][4] | High affinity for all three subtypes.[5] | Highly selective α2-agonist with potent sedative and analgesic properties.[1][5] |
| Guanfacine | High | Higher relative affinity for the α2A subtype.[6][7] | Weaker sedative and hypotensive effects compared to clonidine.[6] |
Table 1: Comparative binding profiles of common α2-adrenergic agonists.
The high selectivity of agents like dexmedetomidine underscores the therapeutic potential of compounds that preferentially target α2-receptors while avoiding off-target α1 effects. TDIQ's favorable cardiovascular profile suggests a similar high degree of selectivity for the α2-adrenoceptors.
Mechanism of Action: Downstream Signaling
As an agonist at α2-adrenergic receptors, TDIQ initiates a canonical intracellular signaling cascade mediated by inhibitory G-proteins (Gi/o). The activation of this pathway leads to a series of events that ultimately modulate neuronal excitability and neurotransmitter release.
-
Receptor Activation: TDIQ binds to the orthosteric site of the α2-adrenergic receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with a heterotrimeric Gi/o protein, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.
-
Effector Modulation: The GTP-bound Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Physiological Response: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and downstream modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels and inhibition of voltage-gated calcium channels), resulting in neuronal hyperpolarization and reduced neurotransmitter release.
The following diagram illustrates this primary signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Marble-Burying Assay
This assay assesses the anxiolytic-like or anti-compulsive potential of a compound in mice.
Methodology Rationale: This test leverages a species-typical behavior to model anxiety or repetitive actions. Its sensitivity to known anxiolytic drugs validates its use for screening novel compounds like TDIQ. The key to a trustworthy result is ensuring that the observed effect is not a byproduct of sedation or motor impairment.
Step-by-Step Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 30-60 minutes before the experiment begins. [8]2. Cage Preparation:
-
Prepare standard mouse cages by filling them with 5 cm of fresh, unscented bedding. [8] * Evenly place 20 glass marbles on the surface of the bedding in a 4x5 grid. [8]3. Drug Administration:
-
Administer TDIQ or vehicle to different groups of mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing:
-
Gently place a single mouse into each prepared cage.
-
Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes. [8][9][10][11]5. Scoring:
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are buried. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding. [8] * The scoring should be performed by an observer who is blind to the experimental conditions.
-
-
Data Analysis:
-
Compare the number of marbles buried by the TDIQ-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in marble burying suggests an anxiolytic-like effect.
-
Protocol: Drug Discrimination Assay (Cocaine)
This procedure evaluates the subjective stimulus properties of TDIQ and its similarity to cocaine in rats.
Methodology Rationale: This operant conditioning paradigm is the most reliable preclinical method for assessing a drug's abuse potential. If an animal trained to recognize cocaine also responds on the cocaine-appropriate lever after receiving a test drug, it indicates the two compounds have similar interoceptive effects.
Step-by-Step Procedure:
-
Apparatus:
-
Use standard two-lever operant conditioning chambers where lever presses can be reinforced with a food pellet.
-
-
Training Phase:
-
Train rats to press levers for food reinforcement. [12] * Begin discrimination training. On "cocaine days," administer a training dose of cocaine (e.g., 5.6 mg/kg, IP) and reinforce presses only on the "drug-appropriate" lever. [13] * On "saline days," administer vehicle and reinforce presses only on the "saline-appropriate" lever. [13] * Alternate training days until rats reliably press the correct lever (>80% accuracy) based on the injection they received. [12]3. Testing Phase:
-
Once the discrimination is acquired, begin test sessions.
-
Administer various doses of the test drug (TDIQ) or the training drug (cocaine, to establish a dose-response curve).
-
During test sessions, presses on either lever are recorded but not reinforced to avoid influencing the animal's choice.
-
A test session typically ends after a set number of presses or a time limit.
-
-
Data Analysis:
-
The primary measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
Full Substitution: If a dose of TDIQ results in >80% of responses on the cocaine-appropriate lever, it is considered to have fully generalized to the cocaine cue.
-
Partial Substitution: If TDIQ results in 20-80% of responses on the cocaine-appropriate lever, it indicates partial generalization.
-
No Substitution: Less than 20% of responses on the cocaine-appropriate lever indicates no generalization.
-
Response rates are analyzed to ensure that the drug's effects on lever selection are not confounded by motor disruption.
-
Summary and Therapeutic Potential
The pharmacological profile of TDIQ presents a compelling case for its continued investigation as a therapeutic lead. Its selective agonist activity at α2-adrenergic receptors, combined with a lack of stimulant or significant cardiovascular side effects, distinguishes it from many existing centrally-acting agents. The preclinical data strongly suggest a favorable ratio of therapeutic-like effects to adverse events.
Potential Applications:
-
Anxiolytic: TDIQ could serve as a forerunner for a new class of non-sedating anxiolytics.
-
Anti-Obesity Agent: Its ability to suppress snack consumption warrants further exploration for the treatment of eating disorders.
-
Addiction Medicine: Its unique interaction with cocaine-related stimulus cues suggests a novel mechanism for treating cocaine use disorder.
-
Research Tool: TDIQ remains an invaluable molecular probe for elucidating the complex roles of the α2-adrenergic system in behavior and physiology.
As a structural template, TDIQ offers a rich foundation for the discovery and development of next-generation agents with enhanced selectivity and tailored pharmacological properties for a range of neuropsychiatric and metabolic disorders.
References
-
Ghayal, N. & Kothari, D. (2022). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-37. [Link]
-
Guillou, C., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e945. [Link]
-
Arnsten, A. F. T., & Li, B. M. (2005). The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder. European Journal of Pharmacology, 526(1-3), 112-119. [Link]
-
Sampson, T. (2024). Marble Burying. protocols.io. [Link]
-
Ordway, G. A., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(5), 541-553. [Link]
-
Fowler, S. C., et al. (1993). In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment. Psychopharmacology, 110(1-2), 115-118. [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp Drug Development. [Link]
-
Biswas, S., et al. (2015). Alpha 2 adrenoceptor agonist - Dexmedetomidine role in anaesthesia and intensive care: A clinical review. Journal of Anaesthesiology Clinical Pharmacology, 31(3), 298-305. [Link]
-
Bio-protocol. (2020). Marble burying test. Bio-protocol, 10(22), e3828. [Link]
-
Arnsten, A. F. T. (2010). Alpha-2 Adrenergic Receptors and Attention-Deficit/Hyperactivity Disorder. Journal of the American Academy of Child & Adolescent Psychiatry, 49(12), 1197-1200. [Link]
-
Atlas, D., et al. (1982). An affinity label for alpha 2-adrenergic receptors in rat brain. European Journal of Biochemistry, 126(3), 537-541. [Link]
-
Rovati, G. E. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-11. [Link]
-
Timmermans, P. B., & van Zwieten, P. A. (1980). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of Medicinal Chemistry, 23(8), 914-921. [Link]
-
Dr. Oracle. (2025). What is the classification, mechanism of action (MOA), and side effects (SE) of Guanfacine (alpha-2 adrenergic agonist)?. Dr. Oracle. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Marbles burying test. MMPC-Live Protocols. [Link]
-
Bevins, R. A., & Bardo, M. T. (1999). Discriminative stimulus effects of cocaine in female versus male rats. Pharmacology Biochemistry and Behavior, 64(2), 311-318. [Link]
-
Dr. Oracle. (2026). What is the ratio of affinity of dexmedetomidine to alpha 2 adrenergic receptors compared to clonidine?. Dr. Oracle. [Link]
-
Ruffolo, R. R. Jr., et al. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 21(2), 113-117. [Link]
-
Sampson, T. (2024). Marble Burying v1. ResearchGate. [Link]
-
Kupferschmidt, D. A., et al. (2022). Studying Footshock-Induced Reinstatement: Cocaine Seeking In Laboratory Rats. JoVE. [Link]
-
Angoa-Pérez, M., et al. (2013). Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice. Journal of Visualized Experiments, (82), 50781. [Link]
-
Semantic Scholar. (n.d.). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Semantic Scholar. [Link]
-
Sun, H., et al. (2012). Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models. Neuropharmacology, 62(5-6), 2054-2065. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of the different guanfacine doses on sustained attention,.... ResearchGate. [Link]
Sources
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mmpc.org [mmpc.org]
- 9. Marble Burying [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives and Analogs of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline core, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive exploration of this privileged structure, its derivatives, and analogs. We will delve into the synthetic methodologies for accessing this core, discuss the structure-activity relationships of its key derivatives, and explore their pharmacological profiles and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the dioxolo[4,5-g]isoquinoline framework.
Introduction to the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline Scaffold
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, also known as 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), is a semi-rigid molecular architecture that incorporates a catecholamine-like moiety constrained within a tetrahydroisoquinoline framework.[1][2] This structural feature makes it an intriguing subject for investigating interactions with various biological targets, particularly those that recognize endogenous catecholamines like norepinephrine and dopamine.
Isoquinoline and its derivatives are a significant class of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The fusion of the dioxolo (methylenedioxy) ring to the isoquinoline core, as seen in TDIQ, further modulates its physicochemical and pharmacological properties, often enhancing its interaction with specific receptors and enzymes.
This guide will provide a detailed overview of the synthetic pathways to this core, the biological evaluation of its derivatives, and the future prospects for drug development based on this versatile scaffold.
Synthetic Methodologies: Accessing the Core
The synthesis of the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline core and its derivatives typically relies on classical heterocyclic chemistry reactions, with modern adaptations to improve efficiency and yield. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the construction of the dihydro- and tetrahydroisoquinoline ring system, respectively.[6]
The Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The choice of the starting β-arylethylamine, derived from 3,4-methylenedioxyphenethylamine, is crucial for obtaining the desired dioxolo[4,5-g]isoquinoline core.
Conceptual Workflow of the Bischler-Napieralski Reaction:
Caption: Synthetic pathway to the TDIQ core using the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ)
This protocol is a representative example of the synthesis of the parent TDIQ core.
Step 1: Acylation of 3,4-Methylenedioxyphenethylamine
-
To a solution of 3,4-methylenedioxyphenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 equivalents).
-
Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl-β-arylethylamine intermediate.
Causality behind choices: The use of a non-nucleophilic base like triethylamine is to scavenge the HCl byproduct of the acylation without interfering with the reaction. Dichloromethane is a good solvent for both reactants and is easily removed.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl-β-arylethylamine intermediate (1 equivalent) in a dehydrating solvent such as toluene or acetonitrile.
-
Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2-3 equivalents) portion-wise.
-
Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it over ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry, and concentrate to obtain the crude 3,4-dihydro-dioxolo[4,5-g]isoquinoline.
Causality behind choices: Refluxing provides the necessary energy for the intramolecular cyclization and dehydration. The acidic conditions promoted by P₂O₅ or POCl₃ are essential for activating the amide carbonyl for electrophilic aromatic substitution.
Step 3: Reduction to the Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydro-dioxolo[4,5-g]isoquinoline (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers and concentrate to yield the final product, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ). Purification can be achieved by column chromatography.
Causality behind choices: Sodium borohydride is a mild reducing agent suitable for reducing the imine functionality of the dihydroisoquinoline without affecting the aromatic or dioxolo rings.
Key Derivatives and Structure-Activity Relationships (SAR)
The pharmacological activity of dioxolo[4,5-g]isoquinoline derivatives can be significantly modulated by substitutions on the aromatic ring, the nitrogen atom, and other positions of the heterocyclic core.
Anticancer Activity
Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7] For instance, certain 5,6,7,8-tetrahydroisoquinolines have shown strong anti-cancer activity against lung (A549) and breast (MCF7) cancer cell lines.[8]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7e (a tetrahydroisoquinoline) | A549 (Lung) | 0.155 | [8] |
| Compound 8d (a tetrahydroisoquinoline) | MCF7 (Breast) | 0.170 | [8] |
| Doxorubicin (Control) | A549 (Lung) | Varies | [8] |
| Doxorubicin (Control) | MCF7 (Breast) | Varies | [8] |
Key SAR Insights for Anticancer Activity:
-
Substitutions on the phenyl ring: The nature and position of substituents on the pendant phenyl ring (if present) can drastically alter cytotoxicity.
-
Heterocyclic core modifications: Fusing other heterocyclic rings, such as a thieno[2,3-c]isoquinoline, can also lead to potent anticancer agents.[8]
Central Nervous System (CNS) Activity
The parent compound, TDIQ, is a conformationally restricted analog of phenylalkylamines like amphetamine.[1] However, it does not exhibit stimulant properties.[1][9] Instead, it shows a unique pharmacological profile with potential therapeutic applications in anxiety, appetite control, and as an adjunct in the treatment of cocaine abuse.[1]
Mechanism of Action: α₂-Adrenergic Receptor Modulation TDIQ displays selective affinity for α₂-adrenergic receptor subtypes (α₂A, α₂B, and α₂C).[1] It is thought to act as an agonist or partial agonist at these receptors.[1] This interaction is believed to mediate its anxiolytic and appetite-suppressing effects.[1]
Caption: Signaling pathway of TDIQ via α₂-adrenergic receptor modulation.
Key SAR Insights for CNS Activity:
-
N-Substitution: N-methylation of the TDIQ core abolishes its characteristic stimulus properties, indicating that the secondary amine is crucial for its unique CNS activity.[9]
-
Conformational Restriction: The rigid tetrahydroisoquinoline structure is key to its distinct pharmacological profile compared to flexible phenylalkylamines.[1][9]
Pharmacological Profile and Therapeutic Potential
The diverse biological activities of isoquinoline alkaloids and their synthetic derivatives make them promising candidates for drug development.[5][10]
-
Anticancer: As discussed, derivatives of the tetrahydroisoquinoline core have shown potent cytotoxicity against various cancer cell lines.[8] Further optimization could lead to the development of novel chemotherapeutic agents. The induction of apoptosis and cell cycle arrest are common mechanisms.[4][8]
-
Neuroprotective: Isoquinoline alkaloids are also recognized for their neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.[7]
-
Antimicrobial and Antiviral: The isoquinoline scaffold is present in compounds with demonstrated antimicrobial, antifungal, and antiviral properties.[4]
-
Anti-inflammatory: Some isoquinoline derivatives exhibit anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions.[10]
The favorable preclinical profile of TDIQ, with a clear separation between therapeutic-like effects and side effects such as motor impairment or abuse potential, makes it an attractive lead for developing new treatments for anxiety and obesity.[1]
Experimental Protocols: Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of synthesized derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Causality behind choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The conversion of MTT to formazan by mitochondrial dehydrogenases is proportional to the number of living cells.
Future Directions and Conclusion
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Library Synthesis: Expanding the library of derivatives with diverse substitutions to further probe the SAR for various biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed anticancer and CNS activities.
-
In Vivo Studies: Advancing promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]
-
Szychowski, K. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. Retrieved from [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. Retrieved from [Link]
-
Dmitriev, M. V., et al. (2022). Synthesis of 4,5-Dihydro-1H-[3][7]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3989. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Dukat, M., et al. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology, Biochemistry and Behavior, 73(3), 613-622. Retrieved from [Link]
-
Wang, C., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(19), 115024. Retrieved from [Link]
-
Saddik, M. S., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Results in Chemistry, 6, 101211. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Costa, E. V., et al. (2019). Benzylated Dihydroflavones and Isoquinoline-Derived Alkaloids from the Bark of Diclinanona calycina (Annonaceae) and Their Cytotoxicities. Molecules, 24(18), 3244. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
Sources
- 1. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Potential therapeutic applications of isoquinoline alkaloids
Found alongside berberine in many plants, palmatine shares several biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. [7][12]It has been studied for its potential in treating jaundice, hypertension, and liver-related diseases. [7][13]Research indicates that palmatine can inhibit the growth of estrogen receptor-positive breast cancer cells and may act synergistically with conventional chemotherapeutics like doxorubicin. [14]However, its DNA toxicity necessitates careful dose-response evaluation. [12]
Benzylisoquinoline Alkaloids: Modulators of the Central Nervous System and Cellular Division
This subclass includes some of the most famous alkaloids, such as morphine and codeine. Our focus here is on noscapine, a non-narcotic alkaloid with significant anticancer potential.
Noscapine: A Microtubule-Targeting Anticancer Agent
Historically used as a cough suppressant, noscapine, an alkaloid from the opium poppy, has been repurposed as a promising anticancer agent. [7][8]Its key advantage is a remarkable lack of toxicity, even at high doses, which distinguishes it from many other microtubule-targeting drugs. [7][9] Primary Therapeutic Applications:
-
Oncology: Demonstrates potent anti-tumor activity in various solid tumors, including breast, lung, colon, and ovarian cancers. [7][8]It often shows synergistic effects when combined with other chemotherapy agents like cisplatin. [10] Mechanism of Action: Attenuation of Microtubule Dynamics Noscapine binds to tubulin, the protein subunit of microtubules. Unlike taxanes (which hyper-stabilize) or vinca alkaloids (which destabilize), noscapine subtly alters microtubule dynamics. This interference is sufficient to disrupt the formation of the mitotic spindle, leading to a prolonged arrest of cancer cells in mitosis (M-phase of the cell cycle). This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. [9][11]
Figure 3: Mechanism of Noscapine-induced apoptosis via disruption of microtubule dynamics.
Other Prominent Isoquinoline Alkaloids in Drug Development
The therapeutic potential of this class extends far beyond the examples above. The following table summarizes the activities of several other key alkaloids.
| Alkaloid | Subclass | Primary Therapeutic Application(s) | Key Mechanism(s) of Action |
| Sanguinarine | Benzophenanthridine | Anticancer, Antimicrobial | Intercalates with DNA, inhibits NF-κB activation, induces apoptosis. [2]Potential toxicity is a concern. [12][13] |
| Emetine | Ipecac | Antiviral, Antiprotozoal | Potent inhibitor of protein synthesis (translation) by binding to the 40S ribosomal subunit. [14][15]Shows activity against SARS-CoV-2. [14] |
| Protopine | Protoberberine | Anti-inflammatory, Analgesic, Anticancer | Inhibits platelet aggregation, inhibits COX-2, induces apoptosis. [16][17]Shows anticholinesterase activity. [18] |
| Tetrandrine | Bisbenzylisoquinoline | Antihypertensive, Anti-inflammatory | Blocks L-type and T-type voltage-dependent calcium channels, leading to vasodilation. [19][20][21] |
| Boldine | Aporphine | Antioxidant, Hepatoprotective, Anti-inflammatory | Potent free radical scavenger, reduces expression of pro-inflammatory cytokines. [22][23][24] |
Key Experimental Protocols for Isoquinoline Alkaloid Research
To ensure scientific integrity, methodologies must be robust and reproducible. Here we detail two fundamental protocols for the assessment of isoquinoline alkaloids.
Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an isoquinoline alkaloid on a cancer cell line (e.g., MCF-7 breast cancer cells). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Isoquinoline alkaloid stock solution (e.g., Noscapine in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest alkaloid dose) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂. The duration can be adjusted based on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol: Western Blot for Apoptosis Marker Detection
Objective: To qualitatively assess the induction of apoptosis by an isoquinoline alkaloid by detecting the cleavage of PARP-1, a hallmark of caspase-mediated cell death.
Materials:
-
Treated and untreated cell pellets from a larger-scale culture (e.g., 6-well plate).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-PARP-1, Rabbit anti-β-actin (loading control).
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Methodology:
-
Protein Extraction: Lyse the cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay. Trustworthiness Check: Equal protein loading is essential for accurate comparison between samples.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Expected Result: In apoptotic cells, the full-length PARP-1 band (~116 kDa) will be accompanied by a cleaved fragment (~89 kDa).
-
Re-probing: Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody to confirm equal protein loading across all lanes.
Conclusion and Future Directions
Isoquinoline alkaloids are a validated and exceptionally rich source of therapeutic leads. [3]Compounds like berberine, noscapine, and tetrandrine demonstrate the power of these natural scaffolds to modulate complex cellular pathways involved in metabolic disease, cancer, and hypertension. [3][11][19]The future of this field lies in a multi-pronged approach:
-
Synergistic Combinations: Investigating the efficacy of these alkaloids in combination with existing drugs to enhance therapeutic outcomes and reduce toxicity. [25]2. Drug Delivery Systems: Developing novel delivery mechanisms, such as nanoparticle encapsulation, to improve the bioavailability and target specificity of promising but potentially toxic alkaloids like sanguinarine. [12]3. Semi-Synthetic Derivatives: Utilizing the natural isoquinoline scaffold as a template for medicinal chemistry efforts to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
By integrating modern pharmacological screening with the rich history of traditional medicine, the research community can continue to unlock the full therapeutic potential of isoquinoline alkaloids for the treatment of human diseases.
References
- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Nowak, A., & Wsol, V. (2025).
- Teponno, R. B., Kusari, S., & Spiteller, M. (2016). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.
- Wang, K., Zhang, Y., & Wang, Y. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. PubMed.
- Chen, J., Wang, Y., & Zhu, J. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. PubMed Central.
- Khandelwal, N., Chaperon, L., & Kumar, A. (2021). Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E. PubMed Central.
- Li, Y., Wang, Y., & Liu, Y. (2020).
- Yao, G. H., & Kwan, Y. W. (1999). Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells. PubMed.
- Speisky, H., Cassels, B. K., & Nunez-Vergara, L. J. (2006). Boldine and its antioxidant or health-promoting properties. PubMed.
- Tuzimski, T., & Petruczynik, A. (2023). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. PubMed.
- Zhang, Y., & Li, X. (2021).
- Ceci, C., & Tentori, L. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. PMC - NIH.
- Wang, D., & Wang, G. (1997). Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(2+)
- Vonage Pharma. (2024).
- Zhang, C., & Li, C. (2024). Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology.
- Fernández, V., & Valenzuela, Á. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology.
- Wikipedia contributors. (2024). Sanguinarine. Wikipedia.
- Bleasel, N., & Peterson, G. M. (2020).
- Wikipedia contributors. (2024).
- Ren, P. X., et al. (2022). Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19.
- Backhouse, N., & Delporte, C. (2004). Anti-inflammatory and antipyretic effects of boldine.
- Kosina, P., & Walterova, D. (2001). Short‐term toxicity studies of Sanguinarine and of two alkaloid extracts of Sanguinaria Canadensis L.
- Liu, Y., & Zhang, Y. (2022). Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. Frontiers in Pharmacology.
- Kumar, A., & Pasha, S. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central.
- Patsnap. (2024). What is the mechanism of Noscapine?
- King, V. F., & Garcia, M. L. (1988).
- Moezi, L., Yahosseini, S., & Jamshidzadeh, A. (2018). Sub-chronic boldine treatment exerts anticonvulsant effects in mice. Taylor & Francis Online.
- Biosynth. (n.d.).
- Choy, K. T., & Wong, A. Y. (2020).
- Ghorbani, M., & Jeddi-Tehrani, M. (2024). Noscapine and Apoptosis in Breast and Other Cancers. MDPI.
- Sun, Y., & Xun, Z. (2021). The pharmacological activity of berberine, a review for liver protection. PubMed.
- Mukhopadhyay, S., & Jadi, R. (2016). Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy.
- Cleveland Clinic. (2025). Berberine: What It Is, Benefits & Side Effects. Cleveland Clinic Health Essentials.
- Tan, T., & Jin, M. (2022).
- Wozniak, M., & Szwajgier, D. (2022). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. MDPI.
- Aneja, R., & Zhou, J. (2009). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PMC - NIH.
- D'yakonov, V. A., & Dzhemilev, U. M. (2014). Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids.
- Ninja Nerd. (2020).
- O'Brien, P., & Carrasco-Pozo, C. (2006). Boldine and its antioxidant or health-promoting properties. Semantic Scholar.
- Mahadeviah, B. M., & Kumar, K. S. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- LKT Labs. (n.d.). Protopine. LKT Labs.
- WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- Husain, Y., & Singh, M. (2015). The Anticancer Effect of Sanguinarine: A Review.
- Kim, D. H., & Kim, Y. C. (1999). Protopine from Corydalis ternata has anticholinesterase and antiamnesic activities. PubMed.
- Wikipedia contributors. (2024). Calcium channel blocker. Wikipedia.
- BOC Sciences. (n.d.).
- PharmaCompass. (n.d.). Protopine. PharmaCompass.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 10. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 12. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sanguinarine - Wikipedia [en.wikipedia.org]
- 14. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protopine - LKT Labs [lktlabs.com]
- 18. Protopine from Corydalis ternata has anticholinesterase and antiamnesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Boldine and its antioxidant or health-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. mdpi.com [mdpi.com]
Methodological & Application
The Analytical Fingerprint of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline: A Guide for Researchers
This document provides a comprehensive guide to the analytical techniques for the characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a molecule of significant interest in medicinal chemistry and drug development. Known for its structural relationship to pharmacologically active isoquinoline alkaloids, precise and thorough analytical characterization is paramount for its use in research and development. This guide is intended for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to ensure scientific integrity and reproducibility.
Introduction
7,8-Dihydro-dioxolo[4,5-g]isoquinoline, also referred to in some literature as 5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline or Norhydrohydrastinine, is a heterocyclic compound with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol [1]. Its core structure, a tetrahydroisoquinoline fused with a methylenedioxy group, is a common motif in a variety of natural and synthetic compounds with diverse biological activities. Given its potential applications, a robust analytical workflow is essential to confirm its identity, purity, and stability. This guide will detail the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular structure.
Causality Behind Experimental Choices:
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the relatively clean spectral window. However, for compounds with exchangeable protons (like the N-H proton in this case), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of these protons. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-1 | 3.9 - 4.1 | 45 - 50 | s |
| H-3 | 3.0 - 3.2 | 40 - 45 | t |
| H-4 | 2.7 - 2.9 | 28 - 33 | t |
| H-5 | 6.5 - 6.7 | 105 - 110 | s |
| H-8 | 6.6 - 6.8 | 108 - 113 | s |
| -OCH₂O- | 5.8 - 6.0 | 100 - 105 | s |
| NH | 1.5 - 2.5 | - | br s |
Note: 's' denotes singlet, 't' denotes triplet, and 'br s' denotes a broad singlet. These are predicted values and should be confirmed by experimental data.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 7,8-Dihydro-dioxolo[4,5-g]isoquinoline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting daughter ions. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification.
Expected Mass Spectral Data:
Based on its molecular formula (C₁₀H₁₁NO₂), the expected exact mass of the neutral molecule is 177.07898 Da[1]. In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 178.08626.
Table of Expected Fragment Ions:
| m/z | Proposed Fragment | Neutral Loss |
| 178.08626 | [M+H]⁺ | - |
| 148.0600 | Retro-Diels-Alder fragmentation | C₂H₄N |
| 120.0441 | Loss of the ethylamine side chain | C₂H₅N |
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
MS Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
MS/MS Acquisition:
-
Select the [M+H]⁺ ion (m/z 178.08626) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and its fragments.
-
Use the accurate mass data to calculate the elemental composition of each ion.
-
Propose a fragmentation pathway consistent with the observed product ions and the known fragmentation patterns of isoquinoline alkaloids.
-
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a robust HPLC method is essential for purity assessment and quantitative analysis.
Causality Behind Experimental Choices:
Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like isoquinoline alkaloids[2][3]. A C18 column is a good starting point due to its versatility and wide availability. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is used to control the pH and improve peak shape, especially for basic compounds like this isoquinoline derivative. UV detection is suitable as the aromatic and conjugated system of the molecule is expected to absorb UV light.
Recommended HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 230 nm and 280 nm) |
Step-by-Step Protocol for HPLC Analysis:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Equilibration:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (solvent) to ensure there are no interfering peaks.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to 7,8-Dihydro-dioxolo[4,5-g]isoquinoline in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.
-
IV. Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy
UV-Vis and FTIR spectroscopy provide complementary information for the characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
UV-Vis Spectroscopy:
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The aromatic isoquinoline core and the dioxolo ring are expected to give rise to characteristic absorption bands in the UV region. Based on related tetrahydroisoquinoline structures, absorption maxima are anticipated around 230-240 nm and 280-290 nm[4].
Protocol for UV-Vis Analysis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λmax).
FTIR Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3400 | N-H stretching (secondary amine) |
| 2800 - 3000 | C-H stretching (aliphatic and aromatic) |
| 1600 - 1620 | C=C stretching (aromatic) |
| 1480 - 1500 | C=C stretching (aromatic) |
| 1230 - 1260 | C-O-C stretching (aryl ether) |
| 1030 - 1040 | C-O-C stretching (dioxolo group) |
| 930 - 940 | O-CH₂-O bending |
Protocol for FTIR Analysis:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Assign the observed absorption bands to the corresponding functional groups.
Visualization of the Analytical Workflow
The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Caption: Integrated workflow for the characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Conclusion
The comprehensive analytical characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. By employing a multi-technique approach as outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of this important compound. The provided protocols and expected data serve as a valuable resource for ensuring the quality and reproducibility of scientific investigations involving 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. It is imperative that all experimental data be carefully acquired, processed, and interpreted to maintain the highest standards of scientific rigor.
References
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
PubChem. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. [Link]
- Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Gunawan, G., & Hariono, M. (2021). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
- Staszek, P., et al. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Sarkar, A., & Banerjee, D. (2021). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
- Byczynska, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI.
- Gittos, M. W. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 459-462.
- Szatmári, I., et al. (2023). Diastereoselective Synthesis of (–)
- Das, A., & Lahiri, S. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Pharmacognosy and Phytochemistry: A Comprehensive Approach, 305-321.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
- Wang, Y., et al. (2021).
- Iaconis, D., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(11), 2949.
- Filipiak-Szok, A., et al. (2018). Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 11(8), 2247-2257.
- Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422.
- Lee, S. S., et al. (2008). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Kuleshova, E. N., et al. (2012). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 48(5), 754-760.
-
Molbase. 4-METHOXY-5,6,7,8-TETRAHYDRO-[5][6]DIOXOLO[4,5-G]ISOQUINOLINE synthesis. [Link]
- Lycka, A., et al. (1998). 1H, 13C and 15N NMR spectra of some anthracenedione phenylhydrazones. Magnetic Resonance in Chemistry, 36(11), 853-858.
- Kuleshova, E. N., et al. (2012). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides.
- Szatmári, I., et al. (2023). Diastereoselective Synthesis of (-)
Sources
- 1. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. acgpubs.org [acgpubs.org]
Application Note: A Researcher's Guide to the 1H NMR Spectral Interpretation of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Abstract
This application note provides a detailed guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon field-proven insights and published data on structurally analogous compounds, this guide addresses the significant challenge of spectral anomalies, such as signal broadening, often encountered with this class of molecules. We present a predicted ¹H NMR spectrum, a detailed proton-by-proton assignment, and a robust, self-validating protocol designed to yield a high-resolution, interpretable spectrum. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the structural verification and purity assessment of this important molecular scaffold.
Introduction: The Challenge of Dihydroisoquinoline NMR
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold is a core component in various pharmacologically active molecules. Accurate structural elucidation via ¹H NMR is a cornerstone of its chemical synthesis and drug development lifecycle. However, researchers often face significant challenges when analyzing 3,4-dihydroisoquinolines.
A key study by Narayanaswami et al. (1984) highlighted that dihydroisoquinolines, particularly those with a methylenedioxy group like the closely related isomer 3,4-dihydro-6,7-methylenedioxyisoquinoline, can exhibit anomalous ¹H NMR spectra.[1] In common deuterated solvents such as CDCl₃, CCl₄, and DMSO-d₆, these compounds may display extreme line broadening, and in some cases, the complete disappearance of signals for protons near the nitrogen atom (specifically at C1 and C3).[1] This phenomenon is attributed to factors such as intermediate rates of molecular tumbling, aggregation, or the presence of trace acidic impurities in the solvent, which can lead to complex exchange dynamics.
This application note directly addresses these challenges by explaining their origin and providing a protocol designed to mitigate them, ensuring the acquisition of a clean, interpretable spectrum.
Predicted ¹H NMR Spectrum & Interpretation
The structure and proton labeling are shown below:
Figure 1. Structure of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline with proton assignments.
Detailed Signal Interpretation
-
H-5 (Ar-H):
-
Predicted Chemical Shift (δ): ~6.65 ppm.
-
Multiplicity: Singlet (s).
-
Causality: This is an aromatic proton. Its chemical shift is in the typical aromatic region (6.5-8.0 ppm).[2] It is shielded by the electron-donating effect of the adjacent dioxolo group's oxygen atoms. It has no adjacent protons within a three-bond distance, hence it appears as a sharp singlet.
-
-
H-6 (Ar-H):
-
Predicted Chemical Shift (δ): ~6.55 ppm.
-
Multiplicity: Singlet (s).
-
Causality: This aromatic proton is situated similarly to H-5 and is also expected to be a singlet. The slight upfield shift relative to H-5 is anticipated due to its position para to the dihydro-isoquinoline nitrogen-containing ring fusion, which can have a modest shielding influence.
-
-
O-CH₂-O (Dioxolo Protons):
-
Predicted Chemical Shift (δ): ~5.90 ppm.
-
Multiplicity: Singlet (s).
-
Causality: The two protons of the methylenedioxy bridge are chemically equivalent and thus do not split each other.[1] This signal's characteristic downfield shift is due to the deshielding effect of the two adjacent, electronegative oxygen atoms.
-
-
H₂-8 (Benzylic Protons):
-
Predicted Chemical Shift (δ): ~2.70 ppm.
-
Multiplicity: Triplet (t).
-
Causality: These protons are in a benzylic position, which typically resonates in the 2.2-3.0 ppm range.[2] They are deshielded by the adjacent aromatic ring. They are coupled to the two neighboring protons on C-7, resulting in a triplet multiplicity according to the n+1 rule (2+1=3). The typical vicinal coupling constant (³J) in such an aliphatic system is expected to be around 6-8 Hz.
-
-
H₂-7 (Methylene Protons adjacent to N):
-
Predicted Chemical Shift (δ): ~3.75 ppm.
-
Multiplicity: Triplet (t).
-
Causality: These protons are adjacent to the electronegative nitrogen atom, which causes a significant downfield shift compared to the H₂-8 protons.[3] Like the H₂-8 protons, they are coupled to the two protons on C-8, resulting in a triplet with a similar coupling constant.
-
Data Summary Table
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 6.65 | Singlet (s) | - | 1H |
| H-6 | 6.55 | Singlet (s) | - | 1H |
| O-CH₂-O | 5.90 | Singlet (s) | - | 2H |
| H₂-7 | 3.75 | Triplet (t) | ~ 6-8 | 2H |
| H₂-8 | 2.70 | Triplet (t) | ~ 6-8 | 2H |
Experimental Protocol for High-Resolution ¹H NMR
This protocol is designed to be a self-validating system to overcome the documented spectral anomalies. The key is the careful selection of the NMR solvent.
Rationale for Solvent Selection
Standard solvents like CDCl₃ and DMSO-d₆ are often the first choice but are known to cause line broadening for this class of compounds.[1] This is likely due to intermolecular interactions or sensitivity to trace acids. Benzene-d₆ is the recommended solvent. The aromatic nature of benzene leads to specific solvent-solute interactions, creating a "complex" that tumbles more isotropically in the magnetic field, averaging out the interactions that lead to broadening.[1] This solvent-induced shift (anisotropic effect) can also improve signal dispersion.[4][5] As a confirmatory measure, a second spectrum can be run in CDCl₃ with a trace amount of trifluoroacetic acid (TFA), which protonates the nitrogen, breaks up aggregates, and often results in a sharp, interpretable spectrum.[1]
Figure 2. Experimental workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of purified 7,8-Dihydro-dioxolo[4,5-g]isoquinoline directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity deuterated benzene (Benzene-d₆) to the vial. Ensure the solvent is from a fresh, sealed ampule to minimize atmospheric moisture contamination.
-
Dissolution & Filtration: Gently agitate the vial to fully dissolve the sample. Draw the solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool (do not use cotton wool). Carefully filter the solution directly into a high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral resolution.
-
Final Volume & Capping: Ensure the final solvent height in the NMR tube is approximately 4-5 cm. Cap the tube securely to prevent evaporation and contamination.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the Benzene-d₆ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity until the lock signal is sharp and stable.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) data. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the residual solvent peak of Benzene-d₆ to δ 7.16 ppm. Integrate all signals and analyze the chemical shifts and coupling patterns to confirm the structure against the predicted values.
-
Validation (Optional but Recommended): To validate the structure and confirm the interpretation, prepare a second sample in CDCl₃. If line broadening is observed, add a single drop of trifluoroacetic acid (TFA) to the NMR tube, mix gently, and re-acquire the spectrum. The resulting spectrum should show sharpened signals, confirming the identity of the compound.
Conclusion
The successful characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline by ¹H NMR spectroscopy requires a deliberate approach that anticipates and mitigates potential spectral anomalies. By understanding the underlying chemical principles and employing a robust protocol centered on appropriate solvent selection, researchers can confidently obtain high-resolution data. The use of Benzene-d₆ is the primary recommendation for avoiding line-broadening issues. This application note serves as a comprehensive guide, enabling scientists to achieve accurate and reliable structural verification, thereby accelerating research and development timelines.
References
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]
-
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
University College London. (n.d.). Chemical shifts. UCL Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
LibreTexts. (2021). 14.8: Diamagnetic Anisotropy. Chemistry LibreTexts. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 7,8-BENZOQUINOLINE(230-27-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 4. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocols for the Purification of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
7,8-Dihydro-dioxolo[4,5-g]isoquinoline is a key heterocyclic scaffold and synthetic intermediate in medicinal chemistry, related to a broad class of pharmacologically active isoquinoline alkaloids.[1] Its structural similarity to compounds like hydrastinine, a hemostatic agent, and its role as a precursor in the synthesis of novel therapeutics necessitates robust and reproducible purification protocols to ensure high purity for downstream applications.[2][3] This guide provides a detailed examination of the principles and methodologies for the purification of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline from crude synthetic mixtures. We will detail a multi-step strategy involving acid-base liquid-liquid extraction, column chromatography, and final polishing by recrystallization. The causality behind each experimental choice is explained, grounding the protocols in the fundamental chemical properties of the target molecule.
Physicochemical Properties & Purification Rationale
Understanding the physicochemical properties of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is paramount for designing an effective purification strategy. As an analogue of isoquinoline, it possesses a basic nitrogen atom, making it a weak base.[4] This property is the cornerstone of the initial purification step.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molar Mass | 175.18 g/mol | [5] |
| Appearance | Expected to be an off-white to brownish solid or oil | [4] |
| Basicity (pKa) | Estimated pKa of the conjugate acid is ~5.0-6.0 | [4] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Alcohols). Soluble in dilute aqueous acids as its protonated salt. Low solubility in water and non-polar alkanes. | [4] |
The purification strategy is therefore designed to exploit these properties in a logical sequence:
-
Acid-Base Extraction: Leverages the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities common in synthetic preparations like the Bischler-Napieralski or Pictet-Spengler reactions.[6][7]
-
Silica Gel Chromatography: Separates the target compound from structurally similar, non-basic impurities based on polarity.
-
Recrystallization: The final step to remove trace impurities and obtain a highly pure, crystalline solid suitable for analytical characterization and further synthetic steps.
Overall Purification Workflow
The following diagram outlines the comprehensive workflow for purifying 7,8-Dihydro-dioxolo[4,5-g]isoquinoline from a typical crude reaction mixture.
Caption: High-level workflow for the purification of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Detailed Experimental Protocols
Protocol 1: Initial Cleanup via Acid-Base Extraction
This protocol is designed to isolate the basic target compound from neutral and acidic byproducts. The core principle involves protonating the basic nitrogen with acid to render it water-soluble, washing away organic-soluble impurities, and then deprotonating it with a base to return it to an organic-soluble form.
Caption: The two-stage process of acid-base liquid-liquid extraction for purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (assume ~5 g) in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.
-
Acidic Extraction: Add 100 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Layer Separation: Allow the layers to separate fully. The protonated isoquinoline derivative will be in the upper aqueous layer. Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Washing: Re-extract the organic layer with another 50 mL of 1M HCl to ensure complete recovery. Combine this second aqueous extract with the first. The combined organic layers can now be discarded.
-
Basification: Place the combined aqueous layers back into the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated product may precipitate or form an oil.
-
Back-Extraction: Add 100 mL of fresh DCM to the funnel. Shake vigorously for 1-2 minutes. The neutral, deprotonated product will now transfer back into the DCM layer.
-
Final Separation: Allow the layers to separate. Drain the lower DCM layer into a clean Erlenmeyer flask. Re-extract the aqueous layer with another 50 mL of DCM and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the extracted product as an oil or solid.
Protocol 2: Purification by Column Chromatography
This step separates the target compound from closely related isomers or impurities with similar basicity but different polarity. Modern chromatographic techniques are widely used for the efficient separation of isoquinoline alkaloids.[8][9]
Table of Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase separation of moderately polar compounds. |
| Mobile Phase | 95:4.5:0.5 (v/v/v) DCM / Methanol / Triethylamine | The DCM/Methanol gradient controls polarity for elution. Triethylamine is critical to prevent peak tailing of the basic amine on the acidic silica gel. |
| Loading | Dry loading or minimal DCM | Prevents band broadening and improves separation efficiency. |
| Monitoring | TLC with same mobile phase; UV visualization (254 nm) | Allows for real-time tracking of the separation. |
Step-by-Step Methodology:
-
Column Packing: Prepare a glass column with a slurry of silica gel in the mobile phase (or a less polar solvent like pure DCM). Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Adsorb the crude product from Protocol 1 onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column. Alternatively, dissolve the product in a minimal volume of DCM and load it directly.
-
Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
TLC Analysis: Spot every few fractions on a TLC plate. Develop the plate in a chamber saturated with the mobile phase and visualize under UV light. Fractions containing the pure compound (a single spot with the correct Rf value) should be pooled.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Protocol 3: High-Purity Polish by Recrystallization
Crystallization is an equilibrium-based process that can yield exceptionally pure material by excluding impurities from the growing crystal lattice. A patent for purifying isoquinoline itself utilizes a solvent-based crystallization method by cooling.[10]
Step-by-Step Methodology:
-
Solvent Selection: In a small flask, dissolve the purified product from Protocol 2 in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol or ethanol).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution. After reaching room temperature, the flask can be placed in an ice bath or refrigerator (0-4 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent. Determine the melting point and compare it to the literature value to assess purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a suspected carcinogen. Handle with extreme care.
-
Strong acids (HCl) and bases (NaOH) are corrosive. Avoid contact with skin and eyes.
-
Handle organic solvents with care as they are flammable.
References
- Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants...
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Isoquinoline. Wikipedia.
- TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed.
- 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem.
- JPH01153679A - Purification of isoquinoline.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed.
- Methods of isolation and determin
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Hydrastinine. Wikipedia.
- Hydrastinine.
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrastinine - Wikipedia [en.wikipedia.org]
- 3. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 9. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Crystallization of Isoquinoline Derivatives
Introduction: The Critical Role of Crystallization in Isoquinoline Derivative Research
Isoquinoline and its derivatives represent a vital class of N-heterocyclic compounds, forming the core scaffold of numerous natural alkaloids, pharmaceuticals, and functional materials.[1][2][3] From the potent analgesic properties of morphine to the antihypertensive effects of papaverine, the therapeutic potential of isoquinoline alkaloids is vast and continues to be an active area of drug discovery.[4] Furthermore, novel synthetic isoquinoline derivatives are being explored for their applications in fields ranging from anticancer agents to fluorescent probes.[2][5][6]
For researchers, scientists, and drug development professionals, obtaining high-quality single crystals of these derivatives is a frequently encountered yet critical bottleneck. A well-formed crystal is not merely a purified solid; it is the key that unlocks a wealth of structural information through X-ray crystallography. This data is indispensable for:
-
Unambiguous Structure Elucidation: Confirming the molecular structure and stereochemistry of newly synthesized compounds.[4][7]
-
Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional arrangement of a molecule influences its biological activity, guiding the design of more potent and selective drugs.[7]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API), which can have profound implications on its solubility, stability, and bioavailability.
-
Quality Control: Ensuring the purity and consistency of a compound.
This guide provides a detailed, experience-driven overview of the most effective crystallization methods for isoquinoline derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to troubleshoot and optimize their crystallization experiments.
Pillar 1: Understanding the Isoquinoline Scaffold - A Chemist's Perspective
The crystallization behavior of a molecule is intimately linked to its structural and electronic properties. Isoquinoline is a weak base (pKa of 5.14) and can be protonated by strong acids to form salts.[8] This property is often exploited to enhance crystallinity, as salts can introduce strong hydrogen bonding interactions that favor lattice formation.[9]
The aromatic nature of the isoquinoline ring system allows for π-π stacking interactions, which can also play a significant role in crystal packing. The diverse range of substituents found in isoquinoline derivatives—from simple alkyl and aryl groups to complex natural product frameworks—will dictate the dominant intermolecular forces at play, influencing the choice of solvents and crystallization techniques.
Pillar 2: The Art and Science of Solvent Selection
The choice of solvent is arguably the most critical parameter in a crystallization experiment. There is no universal "magic solvent."[10] A systematic approach, grounded in the principle of "like dissolves like," is essential.
Key Considerations for Solvent Selection:
-
Solubility: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization.[10] Conversely, if it is poorly soluble, it may be challenging to dissolve a sufficient amount of material.
-
Polarity: The polarity of the solvent should be matched to the polarity of the isoquinoline derivative. A rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[9]
-
Volatility: The volatility of the solvent is a key consideration for the chosen crystallization method. Highly volatile solvents like dichloromethane (DCM) and acetone are often suitable for slow evaporation but may evaporate too quickly, leading to poor crystal quality.[10]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence crystallization.[10][11] For isoquinoline derivatives, which often contain nitrogen and oxygen atoms, hydrogen bonding can be a powerful tool to guide crystal packing.[11]
Commonly Used Solvents and Solvent Systems for Isoquinoline Derivatives:
| Solvent/System | Rationale and Application |
| Ethanol/Methanol | Good general-purpose solvents for moderately polar isoquinoline derivatives. Often used in slow cooling and layering techniques.[9] |
| Ethyl Acetate | Effective for a wide range of organic compounds and a good starting point for screening.[11] |
| Toluene/Benzene | The aromatic nature of these solvents can promote π-π stacking interactions with the isoquinoline core, sometimes leading to high-quality crystals.[10][11] Toluene is preferred due to the toxicity of benzene. |
| Dichloromethane (DCM) / Chloroform | Good solvents for many organic compounds, often used in layering and vapor diffusion. Their high volatility requires careful control of the evaporation rate.[12] |
| n-Hexane / Heptane | Typically used as anti-solvents in layering and vapor diffusion techniques due to their low polarity.[9] |
| Water | While many organic compounds have low solubility in water, it can be an excellent solvent for crystallizing isoquinoline salts.[9] |
| Mixed Solvent Systems (e.g., n-Hexane/Ethyl Acetate, n-Hexane/Acetone) | Offer fine control over solubility. The compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is introduced to induce crystallization.[9] |
Pillar 3: Core Crystallization Methodologies: Protocols and Rationale
The goal of any crystallization technique is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of crystals rather than rapid precipitation of an amorphous solid. The choice of method depends on the properties of the compound and the available equipment.
Method 1: Slow Evaporation
This is often the simplest and most accessible method.[10][13][14] It is particularly effective for compounds that are soluble in volatile solvents.
Principle: The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
Workflow Diagram:
Caption: Workflow for the Slow Evaporation Crystallization Method.
Detailed Protocol:
-
Preparation of the Solution: Dissolve 2-10 mg of the isoquinoline derivative in 0.5-1 mL of a suitable volatile solvent (e.g., DCM, ethyl acetate, methanol) in a small, clean vial.[10] Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a new vial or an NMR tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]
-
Controlling Evaporation: Cover the opening of the vessel with parafilm and pierce it with a needle a few times.[13] The number and size of the holes will control the rate of evaporation. A slower rate generally yields better crystals.
-
Incubation: Place the vessel in a location where it will not be disturbed by vibrations or significant temperature fluctuations.
-
Monitoring and Harvesting: Check for crystal growth periodically. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.
Expert Insights:
-
If the solvent evaporates too quickly, leading to a powder or small needles, reduce the size or number of holes in the parafilm.[10]
-
If no crystals form and the compound oils out, the solubility may be too high. Try a different solvent or a mixed solvent system.[10][15]
-
An NMR tube can be an excellent crystallization vessel as the cap allows for very slow evaporation.[13]
Method 2: Vapor Diffusion
This technique is highly effective for obtaining high-quality single crystals from small amounts of material.[12][16] It offers excellent control over the rate of crystallization.
Principle: An anti-solvent, in which the compound is insoluble, slowly diffuses in the vapor phase into a solution of the compound in a more volatile "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.[12][17]
Workflow Diagram:
Caption: Setup for the Vapor Diffusion Crystallization Method.
Detailed Protocol:
-
Prepare the Inner Vial: Dissolve the isoquinoline derivative in a small volume of a "good" solvent (e.g., toluene, DCM) in a small, open vial.
-
Prepare the Outer Vial: Place a larger volume of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) in a larger vial or jar.[12]
-
Assemble the System: Carefully place the inner vial inside the outer vial, ensuring that the two liquids do not mix.[10] The inner vial should not touch the walls of the outer vial.[7][10]
-
Seal and Incubate: Seal the outer vial tightly and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Observation: Crystals will typically form in the inner vial over several days.
Expert Insights:
-
The solvent in the inner vial should be less volatile than the anti-solvent in the outer vial.[12]
-
Common solvent-antisolvent pairs include Toluene/Hexane, DCM/Pentane, and Methanol/Diethyl Ether.[12]
-
This method is highly adaptable for air- and moisture-sensitive compounds by setting it up in a glovebox.[12]
Method 3: Slow Cooling
This is a classic recrystallization technique that can be adapted to grow single crystals.[15][18] It is suitable for compounds whose solubility is highly dependent on temperature.
Principle: A saturated or near-saturated solution of the compound is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to crystallization.[15]
Workflow Diagram:
Caption: Workflow for the Slow Cooling Crystallization Method.
Detailed Protocol:
-
Prepare the Hot Solution: Add the isoquinoline derivative to a suitable solvent in a flask and heat the mixture until the solid dissolves completely. Add a small amount of additional solvent to ensure the solution is not supersaturated at the high temperature.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Place the flask in an insulated container, such as a Dewar flask or a beaker filled with cotton, to slow the rate of cooling.[10]
-
Incubation: Allow the solution to cool undisturbed to room temperature over several hours or days.
-
Harvesting: Once crystals have formed, they can be collected by filtration.
Expert Insights:
-
Rapid cooling often leads to the formation of small, poorly-defined crystals. The key to this method is a very slow cooling rate.
-
If the compound "oils out" upon cooling, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities.[19] Try adding a little more solvent and cooling even more slowly.[19]
Method 4: Solvent Layering (Liquid-Liquid Diffusion)
This technique is a variation of anti-solvent crystallization where the anti-solvent is carefully layered on top of the compound solution.[12]
Principle: A solution of the compound is prepared in a "good" solvent. A less dense, miscible anti-solvent is carefully layered on top.[12] Over time, the two solvents slowly diffuse into each other, creating a zone of supersaturation at the interface where crystals can grow.[12]
Detailed Protocol:
-
Prepare the Solution: Dissolve the isoquinoline derivative in a small amount of a "good," dense solvent (e.g., DCM, chloroform) in a narrow container like a test tube or NMR tube.
-
Layer the Anti-Solvent: Carefully and slowly add a less dense anti-solvent (e.g., ethanol, hexane) down the side of the container to form a distinct layer on top of the solution.[12] A syringe or pipette can be used for this.
-
Incubation: Cap the container and leave it in an undisturbed location.
-
Observation: Crystals will typically form at the interface between the two solvent layers.
Expert Insights:
-
It is crucial to know the densities of the solvents to ensure proper layering.[10]
-
A common and often successful solvent combination for layering is DCM and ethanol.[12]
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Slowly evaporate some of the solvent. If that fails, remove all solvent and try a different solvent system.[13] |
| Rapid Precipitation of Powder | Solution became supersaturated too quickly. | Use a less volatile solvent or slow down the rate of evaporation/cooling. Add a small amount of additional "good" solvent.[13] |
| "Oiling Out" | Compound is too soluble; significant impurities may be present; melting point of compound is below the solvent's boiling point. | Re-dissolve the oil by warming and add more solvent. Allow to cool much more slowly. Consider further purification of the compound.[19] |
| Formation of Twinned or Aggregated Crystals | Nucleation rate is too high. | Reduce the concentration of the solution. Ensure the crystallization vessel is very clean. |
Conclusion: A Pathway to Structural Insight
The successful crystallization of isoquinoline derivatives is a blend of scientific principle and experimental craft. By understanding the properties of the target molecule and systematically applying the techniques outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals. Each crystal represents a successful experiment and a step forward in understanding the intricate world of molecular structure and function, ultimately accelerating the process of drug discovery and materials development.
References
- University of Bern. (n.d.). Guide for crystallization.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. DOI:10.1039/D4NP00023D. Retrieved from [Link]
-
University of California, Davis. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]
-
MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
American Chemical Society. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
ResearchGate. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
IONiC / VIPEr. (2008, October 30). crystal growth techniques - help with layering. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Washington. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
-
Reddit. (2020, June 11). Solvent Diffusion / Layering. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
American Chemical Society. (n.d.). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]
-
PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
MDPI. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from [Link]
-
University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. unifr.ch [unifr.ch]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistryviews.org [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. syrris.com [syrris.com]
- 16. youtube.com [youtube.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: Characterizing Receptor Interactions Using [³H]TDIQ in Radioligand Binding Assays
Introduction: The Significance of TDIQ as a Molecular Probe
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a conformationally restricted phenylalkylamine analog that has garnered significant interest in neuropharmacology.[1][2] It demonstrates selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C) and is implicated in the modulation of I2-imidazoline receptors.[3][4][5] The α2-adrenergic receptors, a class of G protein-coupled receptors, are pivotal in regulating neurotransmitter release and are therapeutic targets for conditions ranging from hypertension to sedation.[6] I2-imidazoline receptors, while less characterized, are implicated in various neurological disorders, including pain and neuroprotection.[7][8]
The unique pharmacological profile of TDIQ, including its anxiolytic-like and appetite-suppressing effects without significant locomotor stimulation or cardiovascular side effects, makes it a valuable research tool.[1][3][4][9] Utilizing radiolabeled TDIQ, such as [³H]TDIQ, in binding assays provides a direct and quantitative method to investigate the affinity, density, and pharmacology of its target receptors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing radioligand binding assays with [³H]TDIQ to characterize its interactions with α2-adrenergic and I2-imidazoline receptors.
Principle of the Radioligand Binding Assay
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor.[10][11][12] The fundamental principle relies on the use of a radioactively labeled ligand (the radioligand) that binds specifically and with high affinity to its target receptor. By measuring the amount of radioactivity bound to the receptor preparation (e.g., cell membranes or tissue homogenates), one can deduce key parameters of the ligand-receptor interaction.[13][14]
There are two primary types of radioligand binding assays detailed in this guide:
-
Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[15] This allows for the determination of the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[10][15]
-
Competition Binding Assays: In these assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound.[10] This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its affinity for the receptor.[16]
Materials and Reagents
-
Radioligand: [³H]TDIQ (specific activity > 20 Ci/mmol)
-
Receptor Source:
-
Cell membranes from cell lines stably expressing specific α2-adrenergic or I2-imidazoline receptor subtypes.
-
Tissue homogenates from brain regions known to express the target receptors (e.g., rat cerebral cortex).[17]
-
-
Unlabeled Ligands:
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known ligand for the target receptor (e.g., idazoxan for I2-imidazoline sites, or a high-affinity α2-adrenergic antagonist).
-
Competing test compounds.
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available cocktail suitable for tritium counting.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Equipment:
-
96-well microplates.
-
Pipettes and multichannel pipettes.
-
Incubator or water bath.
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
-
Experimental Protocols
Part 1: Membrane Preparation
The quality of the receptor preparation is critical for a successful binding assay.
-
Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[16]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris.[16]
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.[16] Determine the protein concentration using a standard protein assay. Aliquot and store at -80°C until use.
Part 2: Saturation Binding Assay with [³H]TDIQ
This protocol aims to determine the Kd and Bmax of [³H]TDIQ for its target receptor.
Workflow for Saturation Binding Assay
Caption: Workflow of a [³H]TDIQ saturation binding assay.
Step-by-Step Protocol:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]TDIQ in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[18]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]TDIQ for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration (e.g., 10 µM) of an appropriate unlabeled ligand.
-
-
Add Radioligand: Add 50 µL of the corresponding [³H]TDIQ dilution to each well.
-
Add Receptor Membranes: Add 150 µL of the diluted membrane preparation (typically 50-100 µg of protein per well) to initiate the binding reaction.[16] The final assay volume is 250 µL.[16]
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[16] Incubation should be performed with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.[16]
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Drying and Counting: Dry the filters for approximately 30 minutes at 50°C.[16] Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Part 3: Competition Binding Assay with [³H]TDIQ
This protocol is designed to determine the affinity (Ki) of unlabeled test compounds for the receptor.
Principle of Competition Binding
Caption: Competition between [³H]TDIQ and an unlabeled competitor.
Step-by-Step Protocol:
-
Prepare Competitor Dilutions: Prepare serial dilutions of the unlabeled test compounds in assay buffer. A typical concentration range would span at least five log units.[10]
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of a high concentration (e.g., 10 µM) of an appropriate unlabeled ligand.
-
Competition Wells: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]TDIQ at a single concentration, typically at or below its Kd value, to all wells.[15]
-
Add Receptor Membranes: Add 150 µL of the diluted membrane preparation to each well.[16]
-
Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis
Proper data analysis is crucial for extracting meaningful results from radioligand binding assays.
Saturation Binding Data
-
Calculate Specific Binding: For each concentration of [³H]TDIQ, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.[15]
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Non-linear Regression: Plot the specific binding (in fmol/mg protein) against the concentration of [³H]TDIQ (in nM). Fit the data using a non-linear regression model for one-site binding (hyperbola).
-
The output of this analysis will provide the Kd (in nM) and Bmax (in fmol/mg protein).
-
Table 1: Example Saturation Binding Data and Parameters
| [³H]TDIQ (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 5500 | 500 | 5000 |
| 1.0 | 8000 | 800 | 7200 |
| 2.5 | 11000 | 1500 | 9500 |
| 5.0 | 12500 | 2500 | 10000 |
| 10.0 | 13500 | 4000 | 9500 |
| Derived Parameters | |||
| Kd | 0.85 nM | ||
| Bmax | 12,500 fmol/mg protein |
Competition Binding Data
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding.
-
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope).
-
This analysis will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of [³H]TDIQ used in the assay and Kd is the dissociation constant of [³H]TDIQ determined from the saturation binding assay.
-
-
Table 2: Example Competition Binding Data and Parameters
| Competitor (nM) | % Specific Binding |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
| Derived Parameters | |
| IC50 | 10 nM |
| Ki | 5.4 nM |
| (Assuming [L] = 0.85 nM and Kd = 0.85 nM) |
Troubleshooting
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand is too hydrophobic; Inadequate washing; Insufficient PEI pre-soaking of filters. | Use a lower concentration of radioligand; Increase the number of washes; Ensure filters are adequately pre-soaked. |
| Low specific binding | Low receptor expression; Inactive receptor preparation; Insufficient incubation time. | Use a higher concentration of membrane protein; Prepare fresh membranes; Optimize incubation time through kinetic experiments. |
| High variability between replicates | Pipetting errors; Inconsistent washing; Filter drying issues. | Calibrate pipettes; Ensure consistent and rapid washing; Ensure filters are completely dry before adding cocktail. |
| Shallow competition curve | Heterogeneity of binding sites; Complex binding mechanism. | Consider using a two-site binding model for data analysis; Investigate potential allosteric interactions. |
Conclusion
This application note provides a comprehensive framework for performing radioligand binding assays using [³H]TDIQ. By following these detailed protocols for saturation and competition binding, researchers can accurately determine the affinity of TDIQ for its target receptors and characterize the pharmacological profile of novel compounds at α2-adrenergic and I2-imidazoline receptors. The successful implementation of these assays will contribute to a deeper understanding of the roles of these receptors in health and disease and aid in the discovery of new therapeutic agents.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Available at: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available at: [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available at: [Link]
-
Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Available at: [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 38(5), 595–605. Available at: [Link]
-
TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline). (2007). CNS Drug Reviews. Available at: [Link]
-
Imidazoline receptor. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
TDIQ. (n.d.). Grokipedia. Available at: [Link]
-
Guo, F., Zhang, L., & Zhen, X. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 187(1), 56–63. Available at: [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1219–1237. Available at: [Link]
-
Alpha-2 adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
MacKinnon, A. C., Spedding, M., & Brown, C. M. (1994). Evidence for the existence of two forms of alpha 2A-adrenoceptors in the rat. British journal of pharmacology, 112(4), 1279–1286. Available at: [Link]
-
Gonzalez, A. M., & Lytle, L. D. (1990). Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. Life sciences, 47(13), 1145–1152. Available at: [Link]
-
Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS drug reviews, 13(4), 405–422. Available at: [Link]
-
Alemany, R., Olmos, G., & Garcia-Sevilla, J. A. (1995). Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes. The Journal of pharmacology and experimental therapeutics, 274(2), 875–883. Available at: [Link]
-
TDIQ. (n.d.). MDMA / Ecstasy. Available at: [Link]
-
Nau, J. Jr, Aldridge, J. E., & Young, R. (2006). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice. Pharmacology, biochemistry, and behavior, 84(1), 137–146. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdma.net [mdma.net]
- 3. TDIQ (5,6,7,8–tetrahydro‐1,3‐dioxolo [4,5‐g]isoquinoline): Discovery, Pharmacological Effects, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 9. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Designing In Vivo Efficacy and Safety Studies for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (TDIQ): A Strategic Guide
An Application Note for Researchers
Abstract
7,8-Dihydro-dioxolo[4,5-g]isoquinoline, also identified in scientific literature as 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), is a conformationally restricted phenylalkylamine belonging to the diverse class of isoquinoline alkaloids.[1][2] This class of compounds, derived from natural sources, is known for a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[3][4] Preclinical research has specifically highlighted TDIQ's potential as a novel therapeutic agent, demonstrating selective affinity for α2-adrenergic receptors and exhibiting significant anxiolytic-like properties in animal models without the sedative or motor impairments often associated with anxiolytics.[1][5] This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on designing and executing foundational in vivo experiments to further elucidate the pharmacological profile of TDIQ. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices to ensure robust and reproducible outcomes.
Foundational Strategy: From Compound to Preclinical Candidate
The journey of a novel compound like TDIQ from initial discovery to a potential therapeutic requires a structured in vivo testing funnel.[6][7] This process is not merely a sequence of experiments but an integrated strategy designed to answer critical questions about the compound's safety, stability, and efficacy. Our approach begins with establishing a safe and tolerable dose range, proceeds to characterize its pharmacokinetic behavior, and culminates in robust efficacy testing in validated behavioral models.
The diagram below illustrates the logical workflow for the in vivo characterization of TDIQ, forming the structural basis of this guide.
Caption: Figure 1. Integrated workflow for in vivo evaluation of TDIQ.
Pre-Experimental Protocols: Setting the Stage for Success
Flawless execution of in vivo studies begins with meticulous preparation of the test article. The formulation and route of administration are critical variables that directly impact bioavailability and, consequently, experimental outcomes.[7]
Formulation of TDIQ for Parenteral Administration
As a weak base, TDIQ can be formulated as a salt to enhance aqueous solubility.[8] The following protocol describes the preparation of a solution suitable for intraperitoneal (IP) injection, a common route for preclinical screening.[9]
Protocol 1: Preparation of TDIQ Dosing Solution
| Step | Procedure | Rationale & Key Considerations |
| 1 | Weighing: Accurately weigh the required amount of TDIQ hydrochloride salt using a calibrated analytical balance. | Precision is critical for accurate dosing. All calculations should be based on the salt form. |
| 2 | Initial Solubilization: In a sterile container, add a minimal volume of sterile water for injection (WFI) to the TDIQ salt. Vortex briefly. | TDIQ HCl should be soluble in water. If using the free base, dissolve in a stoichiometric amount of 0.1 M HCl first. |
| 3 | Vehicle Addition: Add sterile 0.9% saline to reach approximately 90% of the final target volume. | Saline is an isotonic vehicle, minimizing irritation at the injection site.[9] |
| 4 | pH Adjustment (if necessary): Measure the pH of the solution. Adjust to a physiologically compatible range (pH 6.5-7.5) using sterile 0.1 M NaOH or HCl. | Extreme pH can cause tissue damage and pain. A neutral pH is crucial for animal welfare and data integrity. |
| 5 | Final Volume: Bring the solution to the final target volume with sterile 0.9% saline. | Ensures accurate final concentration. |
| 6 | Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial. | Parenteral injections must be sterile to prevent infection.[9] |
| 7 | Storage: Store the solution protected from light at 4°C. Ascertain stability for the planned duration of the experiment. | A short-term stability test (e.g., analyzing concentration at T=0 and T=24h via HPLC) is recommended. |
Animal Model Selection
The choice of animal model is fundamental to the translatability of research findings.[10] For neuropharmacological assessment of TDIQ, rodents are the most appropriate initial models.[11]
-
Species and Strain: Male C57BL/6J mice (8-10 weeks old) are recommended for initial anxiolytic and locomotor studies due to their extensive use in behavioral neuroscience, stable phenotype, and well-characterized responses.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.[6][12]
In Vivo Safety & Pharmacokinetic Profiling
Before assessing efficacy, it is imperative to understand the compound's safety profile and how the body processes it.[13]
Acute Toxicity and Dose-Range Finding
This initial study establishes a range of doses that are well-tolerated and helps select appropriate doses for subsequent efficacy studies. The OECD 423 guideline (Acute Toxic Class Method) provides a refined, stepwise approach using a minimal number of animals.[14]
Protocol 2: Acute Toxic Class Study
| Step | Procedure | Rationale & Key Considerations |
| 1 | Animal Acclimation: Acclimate male C57BL/6J mice to the facility for at least one week prior to dosing. House in standard conditions with ad libitum access to food and water. | Reduces stress-induced variability in experimental outcomes. |
| 2 | Dosing (Step 1): Dose a group of 3 mice with a starting dose (e.g., 50 mg/kg, IP). The starting dose is selected based on any available in vitro cytotoxicity data or in silico predictions. | The IP route is chosen for consistency and rapid absorption in an acute study.[15] |
| 3 | Observation (Acute): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose.[14] | Monitor for clinical signs of toxicity (see table below), moribundity, or mortality. |
| 4 | Observation (Long-Term): Record clinical signs, body weight, and food/water consumption daily for 14 days. | Delayed toxicity can occur. This extended observation period is critical for a comprehensive safety assessment.[14] |
| 5 | Dose Escalation/De-escalation: Based on the outcome in the first group (e.g., number of mortalities), the next step involves dosing a new group of 3 mice with a higher or lower fixed dose, as prescribed by the OECD 423 flowchart. | This stepwise method allows for classification of the substance's toxicity with high confidence and minimal animal use. |
| 6 | Endpoint: The study concludes when a dose causing no mortality is identified, or when sufficient data is gathered to classify the compound's acute toxicity. The Maximum Tolerated Dose (MTD) can be estimated. | The MTD is crucial for designing chronic toxicity and efficacy studies. |
Table 1: Key Observational Parameters in Acute Toxicity Studies
| Category | Parameters to Observe |
| General | Mortality, Moribundity, Body Weight Changes |
| Behavioral | Altered gait, Tremors, Convulsions, Sedation, Hyperactivity |
| Physiological | Piloerection, Changes in respiration, Hypothermia, Diarrhea |
| Local | Signs of irritation at the injection site (redness, swelling) |
Pharmacokinetic (PK) Profiling
A PK study measures how TDIQ is absorbed, distributed, metabolized, and excreted (ADME) over time. This data is essential for correlating drug exposure with the observed pharmacological effects.[16]
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
| Step | Procedure | Rationale & Key Considerations |
| 1 | Animal Preparation: Cannulate the jugular vein of male C57BL/6J mice one day prior to the study for serial blood sampling, or use a sparse sampling design. | Cannulation allows for multiple samples from the same animal, reducing biological variability. Sparse sampling (1-2 samples per animal at different time points) is an alternative. |
| 2 | Dosing: Administer a single dose of TDIQ (e.g., 10 mg/kg, IP) selected from the dose-range finding study. | The dose should be therapeutically relevant and well-tolerated. |
| 3 | Blood Sampling: Collect blood samples (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. | Suggested time points: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose. |
| 4 | Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. | Prevents coagulation and degradation of the analyte. |
| 5 | Sample Storage: Store plasma samples at -80°C until analysis. | Ensures long-term stability of the compound. |
| 6 | Bioanalysis: Quantify the concentration of TDIQ in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). | LC-MS/MS provides the required sensitivity and selectivity for accurate quantification in complex biological matrices. |
| 7 | Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters. | Provides essential information on the drug's exposure profile (see table below). |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
In Vivo Efficacy (Pharmacodynamic) Studies
Based on existing evidence, the primary therapeutic potential of TDIQ appears to be in treating anxiety.[1][5] The following protocols describe validated behavioral assays to confirm and characterize this anxiolytic-like activity.
Proposed Mechanism of Action: α2-Adrenergic Receptor Modulation
TDIQ's affinity for α2-adrenergic receptors suggests its anxiolytic effects are mediated through the modulation of noradrenergic pathways.[1] α2-receptors are autoreceptors on presynaptic noradrenergic neurons; their activation reduces norepinephrine release, leading to a calming or anxiolytic effect.
Caption: Figure 2. Proposed mechanism of TDIQ's anxiolytic action.
Protocol 4: The Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries made into the open, more "anxiety-provoking" arms of the maze.
| Step | Procedure | Rationale & Key Considerations |
| 1 | Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. The maze should be equipped with an automated tracking system. | Automation removes observer bias and provides detailed behavioral data. |
| 2 | Habituation: Bring mice to the testing room at least 1 hour before the experiment to acclimate to the environment. | Minimizes novelty-induced stress. |
| 3 | Dosing: Administer TDIQ (e.g., 1, 3, 10 mg/kg, IP), vehicle, or a positive control (e.g., Diazepam, 2 mg/kg, IP) to different groups of mice (n=10-12/group). | The dosing time should be based on the Tmax from the PK study (e.g., 30 minutes prior to testing). |
| 4 | Testing: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. | The 5-minute duration is standard and sufficient to assess exploratory behavior without significant habituation. |
| 5 | Data Collection: The tracking software automatically records key parameters. | Primary endpoints: Time spent in open arms (%), entries into open arms (%). Secondary endpoint: Total distance traveled (to assess locomotor activity). |
| 6 | Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control. | A significant increase in open arm time/entries without a change in total locomotion is indicative of an anxiolytic effect. |
Protocol 5: The Marble Burying Test
This test is sensitive to anxiolytic drugs and is based on the mouse's natural tendency to dig.[5] Anxious mice tend to bury more marbles, and anxiolytics reduce this behavior.
| Step | Procedure | Rationale & Key Considerations |
| 1 | Apparatus: Use a standard mouse cage filled with 5 cm of clean bedding. Evenly space 20 glass marbles on the surface of the bedding. | The novelty of the marbles in the familiar cage environment induces the burying behavior. |
| 2 | Habituation & Dosing: As described for the EPM test. Administer TDIQ, vehicle, or a positive control (e.g., Buspirone, 5 mg/kg, IP) 30 minutes before testing. | Proper timing ensures the drug is at or near its peak effect during the test. |
| 3 | Testing: Place a single mouse in the cage and leave it undisturbed for 30 minutes. | The 30-minute duration allows sufficient time for the expression of the burying behavior. |
| 4 | Scoring: After 30 minutes, remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding. | This is the primary endpoint. Scoring should be done by an observer blinded to the treatment conditions to prevent bias. |
| 5 | Data Analysis: Analyze the number of marbles buried using a one-way ANOVA and appropriate post-hoc tests. | A significant decrease in the number of marbles buried suggests an anxiolytic or anti-compulsive effect. |
Protocol 6: Open Field Test (OFT) for Locomotor Activity
It is critical to confirm that the effects observed in efficacy models are not a byproduct of general changes in motor activity.[1] The OFT assesses both locomotion and anxiety-like behavior (thigmotaxis).
| Step | Procedure | Rationale & Key Considerations |
| 1 | Apparatus: Use a square arena (e.g., 40x40 cm) with an automated tracking system. The area is typically divided into a central zone and a peripheral zone. | The center zone is considered more anxiogenic than the periphery. |
| 2 | Habituation & Dosing: As described previously. Use the same doses of TDIQ tested in the efficacy models. | Allows for direct comparison of locomotor effects at therapeutically relevant doses. |
| 3 | Testing: Place the mouse in the center of the arena and allow it to explore for 10-30 minutes. | A longer duration can be used to assess habituation to the novel environment. |
| 4 | Data Collection: The tracking software records locomotor and exploratory parameters. | Primary endpoints: Total distance traveled, time spent in the center zone. Secondary endpoints: Rearing frequency, velocity. |
| 5 | Data Analysis: Analyze data using one-way ANOVA. | A lack of significant difference in total distance traveled between TDIQ and vehicle groups confirms the absence of sedative or stimulant effects. An increase in center time can be a secondary indicator of anxiolysis. |
Biomarker and Target Engagement Strategy
To bridge the gap between behavioral outcomes and molecular mechanisms, a biomarker strategy is essential.[17][18]
-
Target Engagement: After the final behavioral test, collect brain tissue. Key regions to isolate include the prefrontal cortex and locus coeruleus, which are rich in α2-adrenergic receptors.
-
Protocol 7: Brain Tissue Collection and Analysis
-
Humanely euthanize the animal at a time point corresponding to high drug exposure (e.g., 30-60 minutes post-dose).
-
Rapidly dissect the brain regions of interest on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Analyze tissue homogenates for levels of norepinephrine and its metabolites (e.g., MHPG) using HPLC or ELISA to confirm reduced noradrenergic activity.
-
Use Western blotting to measure changes in downstream signaling proteins, such as phosphorylated ERK (pERK), to confirm receptor engagement and signal transduction.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vivo characterization of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. By integrating assessments of safety, pharmacokinetics, and pharmacodynamics, researchers can generate a comprehensive data package. The protocols provided are foundational and can be expanded to explore other potential therapeutic applications, such as depression, addiction, or pain, based on the rich pharmacology of the isoquinoline alkaloid class.[3][19] A thorough understanding of the compound's in vivo profile is the critical next step in determining its potential as a future therapeutic agent.
References
-
Bishay, P., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]
-
Young, R., et al. (2006). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Altman, M. (2023). From screening to IND submission: Biomarker analysis in preclinical drug development. KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
Zuo, C., et al. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Expert Opinion on Drug Discovery. Available at: [Link]
-
Ghosh, A. K., et al. (2016). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. RSC Advances. Available at: [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. Available at: [Link]
-
Reyes, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]
-
LaFollette, M. R., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience. Available at: [Link]
-
BioAgilytix. (2024). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. BioAgilytix. Available at: [Link]
-
Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]
-
Wagner, J. A. (2009). Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop. The AAPS Journal. Available at: [Link]
-
Shamma, M., & Moniot, J. L. (1978). The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]
-
ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. Available at: [Link]
-
Li, X., et al. (2023). Animal models for research on neurodegenerative diseases. OAE Publishing Inc. Available at: [Link]
-
US EPA. (n.d.). Series 870 - Health Effects Test Guidelines. United States Environmental Protection Agency. Available at: [Link]
-
Ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. Available at: [Link]
-
Charles River Laboratories. (n.d.). Early Biomarker Discovery. Charles River Laboratories. Available at: [Link]
-
Norwegian University of Science and Technology. (2019). Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]
-
Young, R., & Glennon, R. A. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]
-
Wang, Z., et al. (2016). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
-
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]
-
Chan, F. J., & Tye, K. (2011). Voluntary oral administration of drugs in mice. Protocols.io. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Drug Target Review. (2024). The rising impact of biomarkers in early clinical development. Drug Target Review. Available at: [Link]
-
Ghareeb, M. A., et al. (2018). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules. Available at: [Link]
-
GemPharmatech. (2023). [Webinar] Animal Models for Neurodegenerative Diseases. YouTube. Available at: [Link]
-
Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Creative Bioarray. Available at: [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at: [Link]
-
ResearchGate. (n.d.). In Vivo Models for Drug Discovery. ResearchGate. Available at: [Link]
-
Shamma, M. (1972). The Isoquinoline Alkaloids Chemistry and Pharmacology. Elsevier. Available at: [Link]
-
Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. Maze Engineers. Available at: [Link]
Sources
- 1. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 5. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) exhibits anxiolytic-like activity in a marble-burying assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 7. ichor.bio [ichor.bio]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. biogem.it [biogem.it]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline as a CNS Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide to the investigation of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline as a potential Central Nervous System (CNS) agent. Due to the limited direct research on this specific dihydroisoquinoline, this document leverages extensive preclinical data from its close structural analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), to propose a likely mechanism of action and guide experimental design. TDIQ is a selective ligand for α2-adrenergic receptors, exhibiting promising anxiolytic-like, appetite suppressant, and anti-addiction properties with a favorable side-effect profile.[1][2] This guide outlines detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline to validate its hypothesized CNS activity.
Introduction and Scientific Rationale
Isoquinoline alkaloids and their synthetic derivatives represent a rich source of pharmacologically active compounds with a wide range of activities, including anticancer, antimicrobial, and neuroprotective effects.[3] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, conformationally restricted phenylalkylamines have been explored to develop novel CNS agents with improved selectivity and reduced side effects compared to their more flexible counterparts.[1][4]
The subject of these notes, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, is a semi-rigid analog of various psychoactive phenylalkylamines. Its fully saturated counterpart, TDIQ, has been shown to be a selective ligand for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[1][2] Unlike amphetamine, TDIQ does not stimulate locomotor activity in rodents.[1] Preclinical studies demonstrate that TDIQ possesses anxiolytic-like effects, suppresses appetite, and may be useful in treating symptoms associated with cocaine abuse, all with minimal impact on motor coordination or cardiovascular function.[1]
The introduction of a double bond in the 7,8-dihydro derivative, as compared to the tetrahydro- (TDIQ) structure, is expected to alter the molecule's conformation and electronic distribution. This modification may fine-tune its binding affinity and efficacy at α2-adrenergic receptors, potentially leading to an enhanced therapeutic profile. The primary hypothesis is that 7,8-Dihydro-dioxolo[4,5-g]isoquinoline will act as an α2-adrenergic agonist or partial agonist, mediating its CNS effects through this pathway.
Proposed Mechanism of Action: α2-Adrenergic Receptor Modulation
The central noradrenergic system is critically involved in regulating arousal, stress, anxiety, and feeding behaviors. α2-adrenergic receptors are Gi-protein coupled receptors that act as presynaptic autoreceptors, inhibiting the release of norepinephrine.[1] Agonism at these receptors generally leads to a decrease in sympathetic outflow, resulting in sedative, anxiolytic, and hypotensive effects. The therapeutic potential of targeting this system is well-established.
Based on the pharmacology of TDIQ, 7,8-Dihydro-dioxolo[4,5-g]isoquinoline is hypothesized to bind to α2-adrenergic receptors, initiating downstream signaling cascades that modulate neuronal activity in brain regions associated with anxiety, reward, and appetite.
Caption: Hypothesized signaling pathway for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Synthesis Protocol
Caption: A plausible synthetic route to the target compound.
Step-by-Step Protocol:
-
Acylation: React piperonylamine with a suitable acylating agent (e.g., chloroacetyl chloride) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
Cyclization (Bischler-Napieralski Reaction): Treat the resulting amide with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating to induce cyclization and formation of the 3,4-dihydroisoquinoline ring system.
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a proposed route. Optimization of reaction conditions, including temperature, reaction time, and reagents, will be necessary.
In Vitro Characterization Protocols
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline for human α2A, α2B, and α2C adrenergic receptors.
Principle: A competitive radioligand binding assay will be used. The test compound will compete with a known high-affinity radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[7]
Protocol: Competitive Radioligand Binding Assay [8]
-
Membrane Preparation:
-
Use commercially available cell membranes from cell lines stably expressing human recombinant α2A, α2B, or α2C adrenergic receptors.
-
Alternatively, prepare membranes from tissues known to express these receptors. Homogenize the tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of cell membranes (protein concentration to be optimized).
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of a suitable radioligand (e.g., [³H]Rauwolscine or [³H]MK-912) at a concentration near its Kd.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known α2 antagonist, e.g., yohimbine).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
-
Quantification:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Anticipated Binding Profile of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (Hypothetical)
| Receptor Subtype | Radioligand | Ki (nM) |
| α2A-Adrenergic | [³H]Rauwolscine | To be determined |
| α2B-Adrenergic | [³H]Rauwolscine | To be determined |
| α2C-Adrenergic | [³H]Rauwolscine | To be determined |
| 5-HT₂A | [³H]Ketanserin | >1000 |
| D₂ | [³H]Spiperone | >1000 |
In Vivo Evaluation Protocols
All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Assessment of Anxiolytic-like Activity
Objective: To evaluate the anxiolytic-like effects of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline in mice.
Model: The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10]
Protocol: Elevated Plus Maze Test [11]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group. A positive control such as diazepam can also be included.
-
Testing:
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.[9]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.
-
Assessment of Locomotor Activity
Objective: To determine if 7,8-Dihydro-dioxolo[4,5-g]isoquinoline affects spontaneous locomotor activity. This is crucial to ensure that effects observed in other behavioral tests are not due to sedation or hyperactivity.
Model: The Open Field Test assesses general locomotor activity and exploratory behavior.[12]
Protocol: Open Field Test [13]
-
Apparatus: A square arena with walls to prevent escape.
-
Acclimation and Dosing: As described for the EPM test.
-
Testing:
-
Place each mouse in the center of the open field arena.
-
Allow the mouse to explore for a predetermined period (e.g., 10-30 minutes).
-
Use an automated system with infrared beams or a video tracking system to record activity.
-
-
Data Analysis:
-
Quantify parameters such as:
-
Total distance traveled.
-
Time spent moving versus resting.
-
Rearing frequency.
-
Time spent in the center of the arena versus the periphery (can also be an indicator of anxiety).
-
-
Compare the data from drug-treated groups to the vehicle control group. A lack of significant difference in total distance traveled suggests the compound does not have major sedative or stimulant effects at the tested doses.[1]
-
Assessment of Anti-Addiction Potential
Objective: To investigate whether 7,8-Dihydro-dioxolo[4,5-g]isoquinoline can attenuate the rewarding effects of drugs of abuse, such as cocaine.
Model: The drug discrimination paradigm in rats is used to assess the subjective effects of a compound.[4]
Protocol: Cocaine Drug Discrimination [14][15]
-
Training:
-
Train rats to press one of two levers in an operant chamber to receive a food reward.
-
Train them to discriminate between an injection of cocaine (e.g., 5-10 mg/kg, IP) and saline. When injected with cocaine, pressing one lever (the "drug" lever) is rewarded. When injected with saline, pressing the other lever (the "saline" lever) is rewarded.
-
Training continues until rats reliably press the correct lever based on the injection they received.
-
-
Testing:
-
Administer various doses of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline to the trained rats.
-
Observe which lever the rats predominantly press.
-
If the rats press the "saline" lever, it suggests the test compound does not have cocaine-like subjective effects.
-
-
Antagonism Test:
-
Administer 7,8-Dihydro-dioxolo[4,5-g]isoquinoline prior to an injection of cocaine.
-
Determine if the test compound can block the rats from recognizing the cocaine cue (i.e., they press the "saline" lever or show a dose-dependent decrease in pressing the "drug" lever).
-
This would suggest potential as a treatment for cocaine addiction.
-
Assessment of Appetite Suppression
Objective: To evaluate the effect of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline on food intake.
Model: Measurement of consumption of a highly palatable "snack" in non-food-deprived mice.[16]
Protocol: Palatable Food Consumption Test [16]
-
Habituation:
-
Habituate mice to receiving a highly palatable food item (e.g., a small amount of sweet milk or a piece of a chocolate pellet) for a short period during the light cycle when they typically eat less.
-
-
Dosing:
-
On the test day, administer various doses of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline or vehicle control.
-
-
Testing:
-
Present the palatable food to the mice and measure the amount consumed over a fixed period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the amount of food consumed by the drug-treated groups to the vehicle-treated group.
-
A significant dose-dependent decrease in consumption indicates an appetite suppressant effect.
-
It is important to correlate these findings with the locomotor activity data to rule out general malaise or sedation as the cause for reduced eating.
-
Conclusion
The structural relationship between 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and the well-characterized α2-adrenergic ligand TDIQ provides a strong rationale for its investigation as a novel CNS agent. The protocols detailed in these application notes offer a systematic approach to synthesize, characterize, and evaluate the therapeutic potential of this compound for anxiety, addiction, and appetite-related disorders. Through rigorous in vitro and in vivo testing, researchers can elucidate the pharmacological profile of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and determine its viability as a lead candidate for further drug development.
References
-
Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405–422. [Link]
-
Koffi, C., et al. (2019). A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals. Journal of Drug Delivery and Therapeutics, 9(4-s), 801-808. [Link]
-
Biobserve GmbH. (2024). Open field test for mice. protocols.io. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. JoVE. [Link]
-
Feng, J., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol, 9(23), e3453. [Link]
-
Grokipedia. (n.d.). TDIQ. Grokipedia. [Link]
-
SPARC. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Steele, A. D., et al. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments), (96), e52434. [Link]
-
Munday, J. C., & Munday, R. (2023). The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice. Toxins, 15(4), 282. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Inotiv. (n.d.). Addiction Models in Rats and Mice. Inotiv. [Link]
-
Pamplona, F. A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(21), e1253. [Link]
-
Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp Drug Development. [Link]
-
Brossi, A., & Teitel, S. (1970). Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines. Journal of Organic Chemistry, 35(10), 3559-3561. [Link]
-
Young, R., & Bondinell, W. E. (2002). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice. Pharmacology, biochemistry, and behavior, 73(1), 223–232. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
-
Hartig, J. R., et al. (2012). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ASSAY and Drug Development Technologies, 10(4), 359-367. [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Thode, S., et al. (2021). Self-Administration of Drugs in Mouse Models of Feeding and Obesity. JoVE (Journal of Visualized Experiments), (172), e62624. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Navarro, J. F., & Martín-López, M. (2005). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 17(1), 111-114. [Link]
-
Buccafusco, J. J. (Ed.). (2009). Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
Hemby, S. E. (2018). Abuse liability and therapeutic potential of the Mitragyna speciosa (kratom) alkaloids mitragynine and 7-hydroxymitragynine. Addiction biology, 24(5), 874-885. [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]
-
U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 61–66. [Link]
-
Fowler, S. C., et al. (1993). In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment. Psychopharmacology, 110(1-2), 115-118. [Link]
-
Kupferschmidt, D. A., Brown, Z. J., & Erb, S. (2011). A procedure for studying the footshock-induced reinstatement of cocaine seeking in laboratory rats. Journal of visualized experiments : JoVE, (52), 2265. [Link]
-
Fowler, S. C., et al. (1993). In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment. Psychopharmacology, 110(1-2), 115-118. [Link]
-
Hill, R., et al. (2013). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Epilepsy research, 107(1-2), 25–33. [Link]
-
Young, R., et al. (1998). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior, 60(3), 639-647. [Link]
Sources
- 1. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 4. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, facile route to 7,8-dioxygenated-3,4-dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevated plus maze protocol [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) inhibits the consumption of "snacks" in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating dopamine receptor interactions with isoquinoline derivatives
Application Note & Protocol
Title: A Researcher's Guide to Profiling Isoquinoline Derivative Interactions with Dopamine Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dopamine receptors, critical mediators of neurological function, are primary targets for therapeutic intervention in a host of CNS disorders. Isoquinoline alkaloids and their synthetic derivatives represent a structurally rich class of compounds with significant potential to modulate these receptors.[1] This guide provides a comprehensive framework for characterizing the interaction of novel isoquinoline derivatives with dopamine D1-like and D2-like receptors. We present an integrated series of detailed protocols, from initial binding affinity determination using radioligand binding assays to functional characterization through G-protein (cAMP) and β-arrestin signaling pathways. By explaining the causality behind experimental choices and embedding best practices for self-validating assays, this document serves as a practical guide for researchers aiming to elucidate the pharmacological profile of new chemical entities targeting the dopaminergic system.
Introduction: The Therapeutic Potential of Targeting Dopamine Receptors
The five subtypes of dopamine receptors are broadly classified into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[2] This classification is based on both sequence homology and primary signal transduction mechanisms. D1-like receptors typically couple to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3][4] Conversely, D2-like receptors couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[3] This elegant opposition allows dopamine to exert nuanced control over motor function, cognition, motivation, and reward pathways.[3][5]
Dysregulation of these pathways is implicated in numerous disorders, including Parkinson's disease, schizophrenia, and addiction, making dopamine receptors a focal point for drug discovery.[6][7] Isoquinoline derivatives, a diverse class of natural and synthetic compounds, have shown significant promise as dopamine receptor ligands.[8] Natural products like the aporphine alkaloid apomorphine are established dopamine receptor agonists, while various tetrahydroisoquinolines (THIQs) and tetrahydroprotoberberines (THPBs) have been identified as potent antagonists or partial agonists at both D1- and D2-like receptors.[8][9][10] The inherent structural rigidity and chemical tractability of the isoquinoline scaffold make it a "privileged structure" for designing novel CNS ligands.[1]
A thorough characterization of a novel compound requires a multi-assay approach to build a complete pharmacological profile. This guide details a logical three-stage workflow:
-
Binding Affinity: Does the compound bind to the receptor, and with what affinity?
-
Functional Activity: If it binds, does it act as an agonist, antagonist, or allosteric modulator of the canonical G-protein signaling pathway?
-
Signal Transduction Profiling: Does the compound show preference for G-protein signaling versus β-arrestin recruitment (i.e., biased agonism)?
Part 1: Characterizing Binding Affinity with Radioligand Assays
The foundational step in characterizing a new compound is to determine if it physically interacts with the target receptor. Competition binding assays are the gold standard for quantifying the affinity of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand.
Principle of the Assay
This assay relies on the law of mass action. A fixed concentration of a radioligand (e.g., [³H]-Spiperone for D2 receptors) and a fixed amount of receptor-expressing cell membranes are incubated with increasing concentrations of the unlabeled test compound.[11] The test compound competes with the radioligand for the same binding site (the "orthosteric" site). The more potent the test compound, the lower the concentration required to displace 50% of the radioligand, a value known as the IC50 (inhibitory concentration 50%). The IC50 is then converted to a true equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[12]
Workflow for Radioligand Competition Binding
Workflow for a typical radioligand binding assay.
Detailed Protocol: Dopamine D2 Receptor Competition Binding Assay
A. Materials & Reagents
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (long isoform). Store at -80°C.[13]
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Agent: Haloperidol (10 µM final concentration) or unlabeled Spiperone.
-
Test Compound: Isoquinoline derivative, prepared in a 10-point, 1:10 serial dilution series.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber (GF/C) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid: A high-efficiency cocktail suitable for filter plates.
B. Procedure
-
Thaw Membranes: On the day of the assay, thaw the frozen membrane aliquot on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer. Determine protein concentration using a BCA or Bradford assay. Dilute the membranes to a final working concentration (e.g., 10-20 µg protein per well).
-
Expert Insight: The optimal protein concentration should be determined empirically to ensure that total radioligand binding does not exceed 10% of the total radioligand added. This "ligand depletion" rule is critical for the validity of the Cheng-Prusoff equation.[11]
-
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL. Design the plate map to include:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer (no competitor).
-
Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of a known competitor (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Membranes + Radioligand + serial dilutions of the isoquinoline derivative.
-
-
Assay Assembly: Add components to the wells in the following order:
-
150 µL of diluted cell membranes.
-
50 µL of Assay Buffer (for TB), 10 µM Haloperidol (for NSB), or test compound dilution.
-
50 µL of [³H]-Spiperone diluted in Assay Buffer (final concentration should be near its Kd, e.g., 0.2-0.5 nM).
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation. This allows the binding reaction to reach equilibrium.[12]
-
Filtration: Terminate the incubation by rapidly filtering the plate contents through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any trapped unbound radioligand.
-
Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[12]
C. Data Analysis & Presentation
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the data as percent specific binding versus the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
| Compound | Receptor Target | Ki (nM) |
| Isoquinoline-A | Human DRD1 | 5600 |
| Isoquinoline-A | Human DRD2 | 286 |
| Isoquinoline-A | Human DRD3 | 197 |
| Isoquinoline-A | Human DRD4 | 13.8 |
| Haloperidol (Control) | Human DRD2 | 0.53 |
| (Hypothetical data based on literature values for similar compounds[9][14]) |
Part 2: Assessing Functional Activity via cAMP Modulation
Once binding is confirmed, the next critical step is to determine the compound's functional effect. Does it mimic the endogenous ligand (agonist), block it (antagonist), or have no effect on its own but modulate the agonist's effect (allosteric modulator)? For dopamine receptors, the canonical G-protein signaling pathway is the modulation of cAMP.
Principle of the Assay
This assay measures changes in intracellular cAMP levels in whole cells expressing the receptor of interest.
-
For D1-like (Gs-coupled) receptors: An agonist will increase cAMP levels. The assay measures this accumulation. An antagonist will block the cAMP increase caused by a known agonist like dopamine.[15]
-
For D2-like (Gi-coupled) receptors: An agonist will decrease cAMP levels. To measure this, adenylyl cyclase is first stimulated with a compound like forskolin to create a high basal cAMP signal. A D2 agonist will then cause a measurable inhibition of this forskolin-stimulated cAMP production.[16][17]
Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors for sensitive and high-throughput cAMP detection.
Dopamine Receptor Signaling Pathways
Canonical Gs and Gi signaling pathways for dopamine receptors.
Detailed Protocol: D2 Receptor cAMP Inhibition Assay (HTRF)
A. Materials & Reagents
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.[18]
-
Culture Medium: Ham's F-12K with 10% FBS, antibiotics, and selection agent (e.g., G418).[18]
-
Assay Plate: 384-well, low-volume, white plate.
-
Stimulant: Forskolin.
-
Control Agonist: Dopamine or Quinpirole.
-
Control Antagonist: Haloperidol.
-
Test Compound: Isoquinoline derivative, prepared in a serial dilution.
-
Assay Buffer: HBSS with 10 mM HEPES and 2mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[17]
-
Detection Kit: HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate reagents).
B. Procedure
-
Cell Seeding: The day before the assay, harvest cells and seed them into the 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.[18]
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of the test compound and control agonist (e.g., Dopamine) in assay buffer containing a fixed concentration of forskolin (e.g., 10 µM).
-
Antagonist Mode: Prepare serial dilutions of the test compound. Pre-incubate the cells with the test compound for 15-30 minutes, then add a fixed concentration of a control agonist (at its EC80) plus forskolin.
-
-
Cell Treatment: Remove culture medium from the cells. Add 5 µL of the compound/forskolin mixture to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[18]
-
Expert Insight: The incubation time is a balance. It must be long enough for the signaling cascade to produce a robust change in cAMP, but short enough to avoid receptor desensitization, which could confound results.
-
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced.
C. Data Analysis & Presentation
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP vs. log concentration of the test compound. Fit the curve to determine the IC50 (concentration for 50% inhibition) and Imax (maximum inhibition).
-
Antagonist Mode: Plot the percent response (relative to the agonist alone) vs. log concentration of the test compound. Fit the curve to determine the IC50. This can be converted to an antagonist dissociation constant (Kb) using the Schild equation.
| Compound | Assay Mode | Receptor | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| Isoquinoline-B | Agonist | Human DRD1 | 2900 | 31.9% (Partial Agonist) |
| Isoquinoline-C | Antagonist | Human DRD1 | 1000 | N/A |
| Dopamine | Agonist | Human DRD2 | 240 | 100% |
| (Hypothetical data based on literature values for similar compounds[9][19]) |
Part 3: Investigating Biased Agonism with β-Arrestin Recruitment Assays
The classical view of GPCR signaling has been expanded to include the concept of "biased agonism" or "functional selectivity".[20] This paradigm recognizes that some ligands can stabilize receptor conformations that preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment).[21] Since β-arrestin signaling can lead to distinct physiological outcomes, profiling for bias is a critical step in modern drug development.[22][23]
Principle of the Assay
Upon agonist binding and subsequent receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited from the cytoplasm to the receptor at the cell membrane.[24] β-Arrestin recruitment assays use various technologies (e.g., enzyme complementation, BRET, NanoBiT) to generate a detectable signal upon the proximity of the receptor and β-arrestin.[22][25] For example, in the PathHunter assay (DiscoverX), the receptor is tagged with a small enzyme fragment (PK) and β-arrestin is fused to a larger, complementing enzyme fragment (EA). Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[24]
Concept of Biased Agonism
A biased agonist preferentially activates one signaling pathway.
Detailed Protocol: D2 Receptor β-Arrestin Recruitment Assay (Enzyme Complementation)
A. Materials & Reagents
-
Cell Line: A cell line engineered to co-express the human D2 receptor tagged with an enzyme fragment and β-arrestin fused to the complementing fragment (e.g., PathHunter CHO-K1 DRD2 β-Arrestin cells).[18]
-
Culture Medium: As specified by the cell line vendor.
-
Assay Plate: 384-well, white, solid-bottom plate.
-
Control Agonist: Dopamine.
-
Test Compound: Isoquinoline derivative, prepared in a serial dilution.
-
Detection Reagents: As supplied by the assay vendor (e.g., DiscoverX PathHunter detection reagents).
B. Procedure
-
Cell Seeding: Seed cells in the 384-well plate at the density recommended by the manufacturer (e.g., 2,500 cells/well) and incubate overnight.[18]
-
Compound Addition: Add serially diluted test compound or control agonist to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO₂.[18]
-
Expert Insight: Unlike rapid cAMP signaling, β-arrestin recruitment is a slower process involving protein translocation. A 90-minute incubation is often optimal to achieve a maximal signal window.
-
-
Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the chemiluminescence signal on a compatible plate reader.
C. Data Analysis & Bias Quantification
-
Plot the relative light units (RLU) versus the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax for β-arrestin recruitment.
-
To quantify bias, compare the potency (EC50) and efficacy (Emax) of the test compound in the β-arrestin assay to its activity in a G-protein pathway assay (e.g., cAMP). This is often done by calculating a "bias factor" relative to a balanced reference agonist like dopamine.[26]
| Compound | Pathway | Potency (EC50, nM) | Efficacy (% of Dopamine) | Bias Factor (vs. cAMP) |
| Dopamine | cAMP Inhibition | 240 | 100% | 1.0 (Reference) |
| β-Arrestin | 450 | 100% | ||
| Isoquinoline-D | cAMP Inhibition | 150 | 95% | 3.2 (G-protein biased) |
| β-Arrestin | 720 | 80% | ||
| (Hypothetical data for illustrative purposes) |
References
-
Cumbay, M. & Watts, V. J. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Valentinova, K., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. [Link]
-
Cumbay, M. & Watts, V. J. (2020). Natural Product-Inspired Dopamine Receptor Ligands. PMC. [Link]
-
Neumeyer, J. L., et al. (1991). Aporphines as antagonists of dopamine D-1 receptors. PubMed. [Link]
-
Mellin, C., et al. (2013). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC. [Link]
-
Luedtke, R. R. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]
-
Rankovic, Z., et al. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. PMC. [Link]
-
Valenti, O., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. PubMed Central. [Link]
-
Staus, D. P., et al. (2016). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. NIH. [Link]
-
Beaulieu, J. M. & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]
-
Leysen, J. E., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. [Link]
-
Smith, J. S. & Lefkowitz, R. J. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Molecular Pharmacology. [Link]
-
Wikipedia. (n.d.). Aporphine. Wikipedia. [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]
-
Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins. [Link]
-
Bhat, S. R., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers in Pharmacology. [Link]
-
Goupil, E., et al. (2024). Biased Agonism or “Biaism” for Dummies: A Commentary. MDPI. [Link]
-
Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]
-
van der Westhuizen, E. T., et al. (2014). TETRAHYDROPROTOBERBERINE ANALOGUES AND THEIR AFFINITY FOR DOPAMINE AND SIGMA RECEPTORS. University of Pretoria. [Link]
-
Chaurasiya, N. D., et al. (2016). Aporphine Alkaloids as Ligands for Serotonin Receptors. Hilaris Publisher. [Link]
-
Stott, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. NIH. [Link]
-
ResearchGate. (n.d.). Reaction between dopamine and aldehydes to form isoquinolines. ResearchGate. [Link]
-
Roundtree, M. I. & Tadi, P. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]
-
Hutsell, B. A., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]
-
British Pharmacological Society. (2023). Community guidelines for GPCR ligand bias: IUPHAR review 32 - interview with Prof David Gloriam. YouTube. [Link]
-
Free, R. B., et al. (2011). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. PNAS. [Link]
-
Naoi, M., et al. (2002). Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. PubMed. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]
-
Al-Hilani, Y., et al. (2022). Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects. NIH. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
QIAGEN. (n.d.). Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe. [Link]
-
Romanelli, R. J., et al. (2011). Dopamine Receptor Signaling: Intracellular Pathways to Behavior. ResearchGate. [Link]
-
Undieh, A. S. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroscience. [Link]
-
Free, R. B., et al. (2017). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
-
Guide to Pharmacology. (n.d.). dopamine [Ligand Id: 940] activity data. GtoPdb. [Link]
-
Wikipedia. (n.d.). Aporphine alkaloids. Wikipedia. [Link]
-
Chem, J. M., et al. (2012). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. NIH. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. genscript.com [genscript.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 19. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 22. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Welcome to the technical support guide for the synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve your reaction yields.
The most prevalent synthetic route to this scaffold is a two-step process: a Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline intermediate, followed by a reduction to the desired tetrahydroisoquinoline product. Our guidance will focus on optimizing this pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the first step (Bischler-Napieralski cyclization)?
A: The most frequent issue is the deactivation of the aromatic ring. The Bischler-Napieralski reaction is an electrophilic aromatic substitution, meaning it is highly sensitive to the electron density of the benzene ring.[1] The methylenedioxy group on your starting material (N-formyl-homopiperonylamine) is electron-donating, which is favorable.[2] However, poor quality starting materials, incorrect choice of condensing agent, or suboptimal reaction conditions can still lead to failure.
Q2: My reaction turns into a black tar. What's happening and how can I prevent it?
A: Tar formation is typically a result of decomposition due to excessive heat or prolonged reaction times.[1] The nitrilium ion intermediate in the Bischler-Napieralski reaction can be unstable at high temperatures. It is crucial to monitor the reaction's progress closely (e.g., via Thin Layer Chromatography - TLC) and work up the reaction as soon as the starting material is consumed.[1] Using a milder, more modern dehydrating agent can also allow for lower reaction temperatures, mitigating decomposition.[2][3]
Q3: I see multiple spots on my TLC after the reduction step. What are the likely side products?
A: Besides your desired product and unreacted starting material (the dihydroisoquinoline), you may be observing:
-
Over-reduced products: If a harsh reducing agent like Lithium Aluminum Hydride (LAH) is used without careful control, it can potentially open the dioxolo ring.
-
Unreacted starting amide: If the initial cyclization was incomplete, the N-formyl starting material may carry through.
-
Ring-opened byproducts: A competing side reaction during the cyclization is the retro-Ritter reaction, which can lead to styrene-like derivatives, especially under harsh conditions.[1]
Q4: Is the Pictet-Spengler reaction a viable alternative to the Bischler-Napieralski for this synthesis?
A: Yes, the Pictet-Spengler reaction is a classic and effective method for synthesizing tetrahydroisoquinolines.[4][5][6] It involves the condensation of a β-arylethylamine (like homopiperonylamine) with an aldehyde (typically formaldehyde) under acidic conditions.[5][6][7] This one-step approach can be advantageous, though it may require careful pH control and can sometimes be lower yielding than the two-step Bischler-Napieralski/reduction sequence if not properly optimized. The electron-rich nature of the homopiperonylamine ring makes it a good candidate for this reaction.[7]
Troubleshooting & Optimization Guide
This guide is structured to address specific experimental failures during the common two-step synthesis.
Workflow: Two-Step Synthesis Overview
Caption: General two-step synthesis pathway.
Problem 1: Low or No Conversion in Cyclization Step (Bischler-Napieralski)
If your TLC or LC-MS analysis shows a significant amount of unreacted N-formyl-homopiperonylamine, consider the following causes and solutions.
Causality Analysis: The reaction hinges on the successful formation of a reactive electrophile (a nitrilium ion or similar species) which then attacks the electron-rich aromatic ring.[8] Failure at this stage is almost always due to an insufficiently powerful dehydrating agent or conditions that do not favor the intramolecular cyclization.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low cyclization yield.
Solutions & Protocols:
-
Dehydrating Agent Potency: Phosphorus oxychloride (POCl₃) is a common choice but can degrade upon storage.[9] For more stubborn reactions, stronger or milder modern reagents are superior.
Reagent System Temperature Key Advantages & Considerations POCl₃ in refluxing MeCN or Toluene 80-110 °C Standard, cost-effective. Requires fresh reagent and vigorous reflux. P₂O₅ / POCl₃ 100-140 °C More powerful than POCl₃ alone. Can be harsh and lead to charring.[10] Tf₂O / 2-chloropyridine -20 °C to RT Very mild conditions, high yields.[3] Avoids high temperatures and decomposition. Ideal for sensitive substrates.[2] -
Optimized Protocol (Tf₂O / 2-chloropyridine Method): This method is highly recommended for maximizing yield and minimizing side products.[3]
-
Dissolve N-formyl-homopiperonylamine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M.
-
Cool the solution to -20 °C in an inert atmosphere (Nitrogen or Argon).
-
Add 2-chloropyridine (2.0 equiv) and stir for 5 minutes.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise, keeping the internal temperature below -15 °C.
-
Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and hold for an additional 20-30 minutes. The solution should turn a dark red or brown color.
-
Monitor reaction completion by TLC or LC-MS. The reaction proceeds to the intermediate dihydroisoquinolinium salt, which is directly used in the next step.
-
Problem 2: Low Yield or Impure Product in Reduction Step
Even with a successful cyclization, the reduction of the resulting 3,4-dihydroisoquinoline intermediate to the final product can be problematic.
Causality Analysis: The key is to selectively reduce the C=N double bond (imine) of the dihydroisoquinoline without affecting other functional groups. The choice of reducing agent and the reaction pH are critical. Sodium borohydride (NaBH₄) is the most common and effective reagent for this transformation.[2][11]
Solutions & Protocols:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the ideal choice. It is mild enough not to affect the dioxolo ring or the aromatic system. It works best in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LAH): Avoid LAH. It is a much stronger reducing agent and can cleave the methylenedioxy ether, leading to undesired catechol byproducts.
-
-
Optimized Protocol (One-Pot Cyclization/Reduction): This protocol continues directly from the Tf₂O activation described above, offering high efficiency.[3]
-
Following the completion of the cyclization reaction at 0 °C (from Protocol 1.1), do not quench the reaction.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (4.0-5.0 equiv) in methanol (MeOH).
-
Slowly add the NaBH₄/MeOH solution to the reaction mixture at 0 °C. Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reduction by TLC or LC-MS until the intermediate is fully consumed.
-
Carefully quench the reaction by slowly adding water, followed by an aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer, and concentrate under reduced pressure.
-
Problem 3: Difficulty in Product Purification
The final product can sometimes be an oil or a low-melting solid that is difficult to crystallize and may contain persistent impurities.
Causality Analysis: Impurities often arise from incomplete reactions, side reactions, or residual reagents. The basic nature of the nitrogen atom in the product allows for specific purification strategies.
Solutions & Protocols:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Make the aqueous layer basic (pH > 10) by adding an aqueous base (e.g., 2M NaOH or K₂CO₃).
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer and concentrate to yield a much purer product.
-
-
Crystallization:
-
The hydrochloride (HCl) salt of the product is often a stable, crystalline solid that is easier to purify than the freebase.
-
Dissolve the purified freebase in a minimal amount of a solvent like isopropanol or ethanol.
-
Add a solution of HCl in ether or isopropanol dropwise until the solution is acidic.
-
Cool the mixture to induce crystallization. Collect the solid by filtration.
-
-
Column Chromatography:
-
If impurities persist, silica gel chromatography is effective.
-
A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (0.5-1%) is recommended. The triethylamine prevents the basic product from streaking on the acidic silica gel.
-
References
-
Heravi, M. M., & Saeedi, M. (2014). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. . [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. en.wikipedia.org. [Link]
-
Young, R., & Glennon, R. A. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. . [Link]
-
RSC Publishing. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. name-reaction.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. name-reaction.com [name-reaction.com]
- 7. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
Isoquinoline Synthesis: A Technical Support Center for Common Synthetic Challenges
Welcome to the technical support center dedicated to the synthesis of isoquinoline compounds. This guide is crafted for researchers, synthetic chemists, and drug development professionals who encounter the practical hurdles of constructing this vital heterocyclic scaffold. Moving beyond textbook procedures, we will dissect common experimental failures, explore their mechanistic origins, and provide robust, field-tested troubleshooting protocols. Our goal is to empower you with the expertise to not only solve problems but to proactively design more successful synthetic strategies.
This center is structured around the three most prevalent and powerful methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1] While it is a classic and widely used method, its success is highly sensitive to the reagents, reaction conditions, and the electronic nature of the substrate.
Troubleshooting Guide & FAQs
Question 1: My reaction has a very low yield or is failing entirely. What are the primary suspects?
Answer: This is the most common issue and almost always traces back to one of three critical factors: the potency of the dehydrating agent, insufficient thermal energy, or an electronically unsuitable aromatic ring.
-
Dehydrating Agent/Lewis Acid: The reaction is driven by dehydration, making the choice and quality of the condensing agent paramount.[2] The most common reagents, phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), are highly effective but lose potency with age and exposure to atmospheric moisture.[3][4]
-
Expert Insight: For substrates that are particularly resistant to cyclization, a combination of P₂O₅ in refluxing POCl₃ is often the most effective solution.[4][5] For more sensitive substrates, milder, modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can provide excellent yields at lower temperatures.[3]
-
Troubleshooting Protocol:
-
Always use a freshly opened or properly stored bottle of P₂O₅ or POCl₃.
-
Ensure your reaction solvent (e.g., toluene, xylene) is anhydrous.
-
For stubborn substrates, consider a higher boiling solvent like xylene to ensure the reaction reaches the necessary temperature (~140 °C).[3]
-
If harsh conditions cause decomposition, switch to a milder system like Tf₂O/2-chloropyridine.[6]
-
-
-
Substrate Electronics: This reaction is an electrophilic aromatic substitution. Therefore, the aromatic ring must be activated by electron-donating groups (EDGs), such as methoxy (-OCH₃) or hydroxyl (-OH), to facilitate the cyclization.[2][5] Rings with electron-withdrawing groups (EWGs) will fail to cyclize.[6]
-
Troubleshooting Protocol:
-
Evaluate your starting material. If the aromatic ring is not electron-rich, the Bischler-Napieralski reaction is likely not the appropriate synthetic route.
-
If an EDG is present at the meta-position, be aware that cyclization will preferentially occur at the more activated para-position.[5]
-
-
Question 2: My reaction is producing a thick, intractable tar instead of my desired product. What is causing this and how can I prevent it?
Answer: Tar formation is a clear sign of decomposition and polymerization, typically caused by overly aggressive reaction conditions or prolonged heating.[6]
-
Causality: The highly reactive nitrilium ion intermediate is central to the mechanism.[2][4] If the intramolecular cyclization is slow (due to a moderately activated ring, for instance), this intermediate can be attacked by another molecule of starting material, initiating a polymerization cascade. Excessively high temperatures accelerate these intermolecular side reactions.[6]
-
Troubleshooting Protocol:
-
Control the Temperature: Instead of adding all reagents and heating immediately, try adding the dehydrating agent portion-wise at a lower temperature (e.g., 0 °C to RT) before slowly ramping up to reflux. This helps manage any initial exotherm.
-
Monitor Closely: Use TLC or LC-MS to track the consumption of your starting material. Once it is gone, work up the reaction immediately to prevent the product from degrading under the harsh conditions.[6]
-
Consider Solvent Effects: A major side reaction is the retro-Ritter reaction, which forms a styrene byproduct.[5][6] This can be suppressed by using a nitrile-based solvent, although this is not always practical.[3][5]
-
Workflow: Bischler-Napieralski Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting common Bischler-Napieralski issues.
Section 2: The Pictet-Spengler Reaction
A cornerstone of tetrahydroisoquinoline synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] Its elegance lies in its ability to proceed under mild, even physiological, conditions when the substrate is appropriate.
Troubleshooting Guide & FAQs
Question 1: My reaction stops after forming the Schiff base (imine). The cyclization step is not occurring. What's wrong?
Answer: This is a classic Pictet-Spengler problem. It indicates that the conditions are sufficient for the initial condensation but lack the "push" needed for the more energetically demanding electrophilic aromatic substitution step.
-
Causality: The cyclization requires a highly electrophilic iminium ion to attack the nucleophilic aromatic ring.[7] If the acid catalyst is too weak or the ring is not electron-rich enough, the iminium ion either doesn't form in sufficient concentration or isn't electrophilic enough to overcome the ring's aromaticity.
-
Troubleshooting Protocol:
-
Increase Acid Strength: If you are using mild conditions (e.g., protic solvent at neutral pH), introduce a stronger acid catalyst. Trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane is a common and effective choice. For less reactive systems, aqueous HCl or H₂SO₄ may be necessary.[8]
-
Apply Heat: Many Pictet-Spengler reactions that are sluggish at room temperature will proceed smoothly with gentle heating (40-80 °C).
-
Activate the Electrophile: For very challenging cases, the intermediate imine can be acylated to form a highly reactive N-acyliminium ion, which will cyclize under much milder conditions.[7]
-
Check Substrate Electronics: Like the Bischler-Napieralski, this reaction is most efficient with electron-donating groups on the aromatic ring.[8][9] Substrates with two alkoxy groups are often reactive enough to cyclize under physiological pH.[8]
-
Question 2: I am getting a mixture of regioisomers. How can I control where the cyclization occurs?
Answer: Regioselectivity is governed by the electronic and steric environment of the aromatic ring. Cyclization will favor the most nucleophilic and least sterically hindered position.
-
Expert Insight: The regiochemical outcome can be highly dependent on the reaction pH and the specific acid used. For example, studies on 3-hydroxyphenethylamines have shown that pH can be used to direct the cyclization to one position over another.
-
Troubleshooting & Control Strategies:
-
Electronic Direction: The primary directing factor is electronics. Cyclization will occur ortho or para to the strongest activating group. Analyze your substrate to predict the most likely outcome.
-
Blocking Groups: A classic synthetic strategy is to temporarily install a "blocking group" (e.g., bromine) at the undesired position of cyclization. This group can be removed in a later step after the key ring has been formed.
-
Enzymatic Synthesis: For ultimate control, particularly in a pharmaceutical context, consider using a Pictet-Spenglerase enzyme. These biocatalysts can provide near-perfect regio- and stereoselectivity.
-
Data Table: Common Conditions for Pictet-Spengler Cyclization
| Catalyst System | Solvent | Temperature | Target Substrate Profile |
| None (Physiological pH) | Water/Buffer | 25-37 °C | Highly activated rings (e.g., indoles, di-alkoxy phenyls) |
| Acetic Acid | Methanol/Ethanol | 25-60 °C | Moderately activated rings |
| TFA (5-20%) | Dichloromethane | 0-40 °C | Standard choice for most activated phenyl rings |
| Aqueous HCl (1-4 M) | Water/Ethanol | 50-100 °C | Less activated or stubborn substrates |
| Lewis Acids (e.g., AuCl₃) | Aprotic Solvents | 25-80 °C | Used in modern enantioselective variants[10] |
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines (not their dihydro- variants) from a benzaldehyde and a 2,2-dialkoxyethylamine. The classical method is notorious for its harsh conditions and low yields, but modern modifications have made it a much more reliable and versatile tool.
Troubleshooting Guide & FAQs
Question 1: My Pomeranz-Fritsch reaction is a mess. I'm getting low yields and a lot of decomposition/charring. How can I improve this?
Answer: You are experiencing the classic drawback of this reaction. The traditional use of hot, concentrated sulfuric acid is often destructive.[11] The key to success is to abandon the classical conditions in favor of modern, milder protocols.
-
Causality: Concentrated H₂SO₄ at high temperatures causes a host of side reactions, including sulfonation of the aromatic ring, polymerization, and general decomposition of the sensitive intermediates.[12]
-
Troubleshooting Protocol: Adopt Modern Modifications
-
The Schlittler-Müller Modification: This is arguably the most critical improvement. Instead of directly cyclizing the Schiff base, the intermediate is first reduced (e.g., with NaBH₄) to the more stable N-benzylamino acetal. This intermediate is then subjected to the acid-catalyzed cyclization, which is often cleaner and higher yielding.[11]
-
Switch to a Milder "Superacid": Do not use concentrated sulfuric acid. The single best alternative is Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), which often promotes clean cyclization at much lower temperatures (60-100 °C). Polyphosphoric acid (PPA) is another common choice that is generally superior to H₂SO₄.[13]
-
Protecting Groups: If the reaction remains sluggish, the secondary amine of the Schlittler-Müller intermediate can be protected (e.g., as a tosylamide). This can facilitate a cleaner cyclization, as seen in certain multi-component reaction sequences.[14]
-
Experimental Workflow: Modern Pomeranz-Fritsch Synthesis (Schlittler-Müller)
Caption: Recommended workflow for a cleaner, higher-yielding Pomeranz-Fritsch reaction.
By approaching isoquinoline synthesis with a mechanistic understanding and a well-defined troubleshooting strategy, you can overcome these common challenges and accelerate your research and development goals.
References
-
Title: Bischler-Napieralski Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]
-
Title: A new modification of the pomeranz–fritsch isoquinoline synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Bischler-Napieralski Reaction - J&K Scientific LLC Source: J&K Scientific URL: [Link]
-
Title: Pomeranz–Fritsch reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Bischler–Napieralski reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways Source: Stanford University Libraries URL: [Link]
-
Title: Pomeranz-Fritsch Reaction Source: Cambridge University Press URL: [Link]
-
Title: Pictet-Spengler Reaction - NROChemistry Source: NROChemistry URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: MDPI URL: [Link]
-
Title: Pictet-Spengler Reaction - J&K Scientific LLC Source: J&K Scientific URL: [Link]
-
Title: Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bischler–Napieralski reaction - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics Source: PubMed Central (PMC) URL: [Link]
-
Title: Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Source: ACS Publications - Organic Letters URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. www-leland.stanford.edu [www-leland.stanford.edu]
- 13. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
Stability and proper storage conditions for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Technical Support Center: 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and Its Analogs
Welcome to the technical support guide for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound and its closely related analogs in a laboratory setting. Our goal is to provide you with the technical expertise and practical insights needed to achieve reliable and reproducible experimental outcomes.
A Note on Nomenclature and Scope
The compound of interest specified is 7,8-Dihydro-dioxolo[4,5-g]isoquinoline . It is important to note that while this compound is structurally defined, comprehensive stability and handling data for this specific dihydro derivative are not extensively available in current literature.
However, substantial data exists for the closely related and more widely studied analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (commonly referred to as TDIQ). Due to the shared dioxolo[4,5-g]isoquinoline core, the principles governing the stability and handling of TDIQ provide a robust and scientifically sound foundation for working with its dihydro counterpart. This guide will primarily leverage the data available for TDIQ, with the explicit understanding that these recommendations serve as a strong, evidence-based starting point for your work with 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for dioxolo[4,5-g]isoquinoline compounds?
For long-term stability, it is recommended to store the solid compound at -20°C in a tightly sealed, airtight container.[1] These compounds can be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation over time. Therefore, storage with a desiccant is also advised to maintain a dry environment.[1]
Q2: My compound won't dissolve in my aqueous buffer. What solvents are recommended for creating stock solutions?
While the hydrochloride salts of these compounds are typically water-soluble, the free base may have limited aqueous solubility.[1] For biological assays, a common and effective practice is to first dissolve the compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock can then be serially diluted into your aqueous experimental buffer. Always perform a solubility test with your final buffer concentration to ensure no precipitation occurs.
Q3: How stable are these compounds in solution? Should I prepare fresh solutions for each experiment?
For maximum reproducibility, it is highly recommended to prepare working solutions fresh on the day of use. If you need to store a stock solution in DMSO, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Depending on the specific derivative, stock solutions at -80°C may be stable for up to 6 months, while at -20°C, stability is typically limited to one month.[2][3]
Q4: I've noticed a color change in my solid compound/solution. What could this indicate?
A change in color, often to a brownish hue, can be an indicator of degradation or impurity.[4] Isoquinoline and its derivatives can be sensitive to light and air (oxidation) over time. If you observe a color change, it is advisable to verify the purity of your compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with critical experiments.
Q5: Are there any known chemical incompatibilities I should be aware of?
Yes, you should avoid strongly basic conditions. The dioxolane ring can be susceptible to hydrolysis and C-O bond cleavage under basic conditions.[1] Additionally, avoid strong oxidizing agents, as they can react with the isoquinoline core.[5] Acidic conditions, which lead to the protonation of the isoquinoline nitrogen, tend to stabilize the structure.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Lower-than-Expected Biological Activity
If you are observing inconsistent results or a loss of potency, consider the following potential causes and solutions.
Troubleshooting Workflow for Inconsistent Activity
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
Issue 2: Compound Precipitation in Aqueous Buffer
-
Causality: This typically occurs when the final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of your compound in the aqueous buffer.
-
Solution:
-
Reduce Final Concentration: Attempt the experiment at a lower final concentration of the compound.
-
Increase Cosolvent Percentage: If your experimental system allows, slightly increase the final percentage of DMSO. Be mindful that DMSO concentrations above 0.5-1% can affect cell viability and enzyme kinetics.
-
Use a Different Salt Form: If you are using the free base, consider using a hydrochloride salt, which generally has higher aqueous solubility.[1]
-
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution (in DMSO) | Aqueous Working Solution |
| Temperature | -20°C (long-term)[1] | -80°C (up to 6 months)[2][3] | Prepare Fresh |
| Atmosphere | Inert gas (e.g., Argon) if possible | Inert gas overlay, tightly sealed | N/A |
| Light | Protect from light (amber vial)[5] | Protect from light (amber vial) | Protect from light |
| Moisture | Store with desiccant[1] | Use anhydrous DMSO | Use high-purity water/buffer |
| Container | Tightly sealed glass vial[5] | Tightly sealed vial with PTFE cap | Sterile polypropylene tubes |
Table 2: Solubility Profile
| Solvent | Solubility | Intended Use | Notes |
| Water | Limited (free base); Higher (HCl salt)[1] | Buffers for assays | Solubility is pH-dependent. |
| DMSO | Soluble[1] | Stock solutions | Hygroscopic; use anhydrous grade. |
| Ethanol | Soluble[6] | Certain formulations | Can be used for stock solutions. |
| Methanol | Soluble | Chemical synthesis/analysis | Used in synthetic procedures.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a standard stock solution.
-
Pre-analysis: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, carefully weigh out the desired amount of the solid compound (e.g., 1.77 mg for 1 mL of a 10 mM solution of a compound with MW 177.19 g/mol ). Use an analytical balance and a tared, sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for the example above) to the tube.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Validation: Visually inspect the solution against a bright light source to ensure there are no visible particulates. A clear, homogenous solution indicates successful solubilization.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials or tubes. Store immediately at -80°C.
Protocol 2: Assessment of Short-Term Stability in Aqueous Buffer
This protocol helps determine the stability of your compound in your specific experimental buffer.
-
Preparation: Prepare a working solution of your compound in your final experimental buffer at the highest concentration you plan to use.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot and analyze it using a suitable method (e.g., HPLC with UV detection or LC-MS). This will provide your baseline peak area/purity.
-
Incubation: Keep the remaining solution under your standard experimental conditions (e.g., 37°C in an incubator).
-
Time Point Analysis: At various time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and analyze it using the same method as in Step 2.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5-10% in the parent peak area or the appearance of significant new peaks indicates potential instability under those conditions.
Potential Degradation Pathway
Caption: Susceptibility of the Dioxolane Ring to Basic Hydrolysis.
References
- Benchchem, "1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)".
- PubChem, "5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013".
- PubMed Central (PMC), "5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline".
- Wikipedia, "Isoquinoline".
- FooDB, "Showing Compound Isoquinoline (FDB012557)".
- PubMed, "TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential".
- PubMed Central (PMC), "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design".
-
ChemicalBook, "4-METHOXY-5,6,7,8-TETRAHYDRO-[1][7]DIOXOLO[4,5-G]ISOQUINOLINE synthesis". Available:
-
Atomaxchem, "4-methoxy-6-methyl-7,8-dihydro-[1][7]dioxolo[4,5-g]isoquinolin-6-ium,iodide". Available:
-
Fluorochem, "5-METHYL-7,8-DIHYDRO-[1][7]DIOXOLO[4,5-G]ISOQUINOLINE". Available:
- MedchemExpress.com, "Hydrastinine".
- Fisher Scientific, "Dihydroisoquinolines".
- PubMed, "Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines".
- Sigma-Aldrich, "5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6".
- MedchemExpress.com, "Hydrastinine hydrochloride | Haemostatic Agent".
Sources
- 1. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 2. Dihydroisoquinolines | Fisher Scientific [fishersci.com]
- 3. d-nb.info [d-nb.info]
- 4. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 5. 4-METHOXY-5,6,7,8-TETRAHYDRO-[1,3]DIOXOLO[4,5-G]ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. 5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Bischler-Napieralski Cyclization Technical Support Center: A Guide to Minimizing Byproducts
Welcome to the Technical Support Center for the Bischler-Napieralski cyclization. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic structures. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize byproduct formation, and optimize your synthetic outcomes. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section is formatted to help you diagnose and solve specific experimental issues.
Issue 1: Low or No Yield of the Desired 3,4-Dihydroisoquinoline
Question: My reaction is resulting in a very low yield, or I'm only recovering my starting β-arylethylamide. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Bischler-Napieralski reaction is a common issue that typically points to two main areas: the reactivity of your substrate and the potency of your reaction conditions.[1]
Causality and Remediation:
-
Deactivated Aromatic Ring: The core of this reaction is an intramolecular electrophilic aromatic substitution. If your aromatic ring possesses electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the ring is significantly reduced, making the final cyclization step extremely difficult.[1] The reaction is most effective when the benzene ring has electron-donating groups (e.g., -OCH₃, -OH, alkyl groups).[2][3][4]
-
Solution: For substrates with deactivated or even unactivated aromatic rings, a more potent dehydrating system is required. The use of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective in these challenging cases.[5] The P₂O₅ helps to form pyrophosphates, which are superior leaving groups compared to the phosphates generated from POCl₃ alone.[6]
-
-
Insufficiently Potent Dehydrating Agent: For moderately activated or unactivated systems, your choice of dehydrating agent is critical. Standard conditions like refluxing POCl₃ in an inert solvent such as toluene or acetonitrile might not be sufficient to drive the reaction to completion.[1]
-
Solution: As mentioned, adding P₂O₅ to POCl₃ can significantly enhance the reaction's efficacy. Alternatively, consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which are powerful dehydrating agents. For substrates sensitive to high temperatures, the milder and more modern Movassaghi protocol, which uses trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine at low temperatures, is an excellent choice.[2]
-
-
Inadequate Temperature or Reaction Time: The reaction may be kinetically slow, especially with less reactive substrates.
-
Solution: If you are using standard POCl₃ conditions, ensure you are reaching a sufficiently high temperature (e.g., refluxing toluene or xylene).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, you can cautiously increase the temperature or prolong the reaction time. However, be aware that excessive heat can lead to byproduct formation and decomposition.[1]
-
Issue 2: The Major Product is a Styrene Derivative, Not the Desired Heterocycle
Question: My main isolated product is a styrene, resulting from the elimination of the amide side chain. How can I prevent this retro-Ritter reaction?
Answer:
The formation of a styrene byproduct via a retro-Ritter reaction is the most common and often most frustrating side reaction in the Bischler-Napieralski cyclization.[3][6] This occurs when the nitrilium ion intermediate, which is key to the cyclization, fragments instead of being attacked by the aromatic ring. This pathway is particularly favored when the resulting styrene is highly conjugated.[6]
Causality and Remediation:
The formation of the nitrilium ion is a critical branching point in the reaction mechanism. High temperatures and strongly acidic conditions, which favor the formation of this intermediate, also provide the energy needed for its fragmentation.
Mechanism of Byproduct Formation:
Caption: Competing pathways in the Bischler-Napieralski reaction.
Solutions to Suppress the Retro-Ritter Reaction:
-
Use of Nitrile Solvents: Le Chatelier's principle can be exploited here. By running the reaction in a nitrile solvent (e.g., acetonitrile), the equilibrium of the retro-Ritter fragmentation, which produces a nitrile, is shifted back towards the nitrilium ion intermediate, thus favoring the desired cyclization.[3][6]
-
Larsen's Modified Procedure: This method avoids the formation of the problematic nitrilium ion altogether. The amide is first treated with oxalyl chloride to form a stable intermediate. Then, a Lewis acid like ferric chloride (FeCl₃) is added to generate an N-acyliminium ion, which is less prone to fragmentation and readily undergoes cyclization.
-
Benefit: This procedure is particularly effective for substrates that are highly susceptible to the retro-Ritter reaction.[6]
-
-
Movassaghi's Modified Procedure: This is a very mild and effective modern alternative that utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine at low temperatures (e.g., -20 °C to 0 °C).[2] This method activates the amide for cyclization without requiring the harsh, high-temperature conditions that promote fragmentation.[6]
Comparison of Conditions:
| Method | Reagents | Temperature | Key Advantage |
| Classical | POCl₃, P₂O₅, PPA | High (Reflux) | Potent for deactivated rings |
| Nitrile Solvent | POCl₃ in Acetonitrile | High (Reflux) | Suppresses retro-Ritter |
| Larsen Mod. | 1. Oxalyl Chloride2. FeCl₃ | Moderate | Avoids nitrilium ion formation |
| Movassaghi Mod. | Tf₂O, 2-Chloropyridine | Low (-20 to 0 °C) | Very mild, high yielding |
Issue 3: Formation of a Dark, Tarry, or Polymeric Substance
Question: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. What's causing this and what can I do?
Answer:
Tar formation is generally a sign of decomposition of either the starting material, intermediates, or the product under the harsh reaction conditions.[1]
Causality and Remediation:
-
Excessively High Temperatures: While heat is often necessary, too much of it can lead to polymerization and decomposition, especially with sensitive substrates.
-
Solution: Carefully control the reaction temperature. Use a temperature-controlled heating mantle and monitor the internal temperature. A gradual increase to the target temperature can be beneficial. Stop the reaction as soon as TLC or LC-MS indicates full consumption of the starting material to prevent prolonged heating.[1]
-
-
Highly Reactive Substrates: Substrates with multiple electron-donating groups can be overly activated, leading to side reactions, including polymerization or the formation of other unexpected products.
-
Solution: For highly activated systems, the classical high-temperature methods are often too harsh. The low-temperature Movassaghi protocol is strongly recommended in these cases as it provides a much cleaner reaction profile.
-
-
Insufficient Solvent: A highly concentrated reaction mixture can lead to localized overheating and increase the likelihood of intermolecular reactions that result in polymers.
-
Solution: Ensure you are using a sufficient volume of an appropriate high-boiling, inert solvent (e.g., toluene, xylene, or dichlorobenzene) to maintain a stirrable and thermally regulated mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bischler-Napieralski reaction?
A: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5] There are two plausible mechanistic pathways. In both, the amide oxygen is first activated by a dehydrating Lewis acid (like POCl₃). This can then either form a nitrilium ion intermediate, which is then attacked by the aromatic ring, or a dichlorophosphoryl imine-ester intermediate that first cyclizes and then eliminates to form the dihydroisoquinoline product.[2][5] The prevailing mechanism can be influenced by the specific reaction conditions.[5]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Q2: How does steric hindrance affect the reaction?
A: Steric hindrance can play a significant role. Bulky substituents on the aromatic ring near the site of cyclization, or a bulky group on the amide nitrogen, can slow down or even prevent the intramolecular reaction. In some cases of steric hindrance at the expected cyclization position, the reaction may be forced to occur at an alternative, less hindered site, though this is generally less favorable. If you are working with a sterically hindered substrate and observing low yields, using more forceful conditions (higher temperatures, more potent reagents) may be necessary, but this must be balanced against the increased risk of byproducts.
Q3: My product is a dihydroisoquinoline. How can I oxidize it to the fully aromatic isoquinoline?
A: The 3,4-dihydroisoquinoline product can be readily aromatized to the corresponding isoquinoline.[2] This is typically achieved through dehydrogenation using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent, or with other oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄).
Q4: What are the best practices for the reaction workup and product purification?
A: The workup procedure often involves quenching the reaction by carefully adding the reaction mixture to ice or an ice-water mixture. The product is often basic, so it can be extracted into an organic solvent after basifying the aqueous layer with a base like sodium or ammonium hydroxide.
-
Purification: If the crude product is contaminated with baseline impurities or polymeric material, column chromatography on silica gel is a standard purification method.[2] For crystalline products, recrystallization is an excellent alternative. An acid-base extraction can also be a powerful purification technique for these basic products.[1]
-
In-situ Reduction: Often, the intermediate iminium species is directly reduced in situ to the corresponding tetrahydroisoquinoline by adding a reducing agent like sodium borohydride (NaBH₄) to the reaction mixture (after cooling and solvent exchange).[2]
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization (POCl₃)
-
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene or acetonitrile (approx. 0.2 M), add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH > 9) with concentrated ammonium hydroxide or sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Movassaghi's Mild Cyclization (Tf₂O)
This protocol is adapted from Movassaghi, M. D. & Hill, M. D., Org. Lett., 2008, 10, 3485-3488.[6]
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add 2-chloropyridine (2.0 equiv) and stir for 5 minutes.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. The solution typically changes color from yellow to dark red.[2]
-
Optional in-situ reduction: At 0 °C, carefully add a solution of sodium borohydride (NaBH₄, ~12 equiv) in methanol. Allow the reaction to slowly warm to room temperature over 1 hour.[2]
-
Quench the reaction by the slow addition of water. Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the product by silica gel chromatography.[2]
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]
-
ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Available at: [Link]
-
YouTube. Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis. Available at: [Link]
-
ResearchGate. The first Bischler–Napieralski cyclization in a room temperature ionic liquid. Available at: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available at: [Link]
-
YouTube. Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. Available at: [Link]
-
National Institutes of Health. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Available at: [Link]
-
ResearchGate. Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing... Available at: [Link]
-
Royal Society of Chemistry. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Available at: [Link]
Sources
Technical Support Center: Dihydroisoquinolines ¹H NMR Spectral Anomalies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroisoquinolines. This guide is designed to help you troubleshoot and understand anomalous ¹H NMR spectra, a common challenge in the analysis of this important class of heterocyclic compounds. My aim here is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Introduction: The Enigma of Dihydroisoquinoline NMR Spectra
Dihydroisoquinolines are a cornerstone in medicinal chemistry and natural product synthesis. However, their structural and electronic properties can often lead to ¹H NMR spectra that are complex and, at times, perplexing. Signal broadening, the complete disappearance of expected peaks, and unexpected multiplicities are frequently encountered phenomena that can obscure structural elucidation.[1] This guide will dissect the common causes of these anomalies and provide you with actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why are the signals for my C1 and C3 protons severely broadened or completely absent?
This is one of the most frequently observed anomalies in the ¹H NMR of 3,4-dihydroisoquinolines.[1] The primary culprit is often a slow chemical exchange process on the NMR timescale.
Core Concept: Chemical Exchange Broadening
When a proton can exist in two or more different chemical environments and the rate of exchange between these environments is comparable to the NMR timescale, the resulting NMR signal will be broadened.[2][3] If the exchange is very slow, you'll see distinct peaks for each environment. If it's very fast, you'll see a single, sharp, averaged peak. The intermediate exchange regime is what leads to significant broadening, sometimes to the point where the signal disappears into the baseline.[2]
Possible Causes & Diagnostic Workflow:
-
Conformational Isomerism: Dihydroisoquinolines are not planar molecules. The dihydropyridine ring can adopt different conformations, such as half-chair or boat forms.[4][5] If the energy barrier to interconversion between these conformers is in a specific range, it can lead to the broadening of signals for protons whose chemical environment changes significantly between the conformations (e.g., axial vs. equatorial protons).
-
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Acquire a standard ¹H NMR spectrum at room temperature. Note the broadened or missing signals.
-
Cool the sample in the NMR spectrometer. Start by decreasing the temperature in 10-20°C increments (e.g., to 0°C, -20°C, -40°C). At lower temperatures, the rate of conformational exchange will slow down.[6] If you are in the intermediate exchange regime, you should observe the broadened signals sharpening into distinct sets of peaks for each conformer.[1][6]
-
Heat the sample. Increase the temperature in 10-20°C increments above room temperature (e.g., to 40°C, 60°C). As the temperature increases, the rate of exchange will increase.[7] The broadened signals should coalesce into a single, sharp, time-averaged signal.[2][7]
-
-
-
Presence of Trace Impurities: Trace amounts of acidic or metallic impurities can sometimes catalyze exchange processes or form complexes with the nitrogen atom, leading to signal broadening.[1][8]
-
Troubleshooting Protocol: Sample Purification and Preparation
-
Re-purify your sample. Use a different purification method if possible (e.g., chromatography followed by recrystallization).
-
Use high-purity NMR solvents. Ensure your deuterated solvents are free from acidic contaminants.[9]
-
Acid/Base Wash. In some cases, adding a small amount of acid (like trifluoroacetic acid or HCl) can protonate the nitrogen, locking it into a single state and resulting in a "normal" spectrum with sharp signals.[1] Conversely, adding a non-nucleophilic base might neutralize trace acid impurities.
-
-
FAQ 2: I see more signals than expected in my spectrum, suggesting a mixture of isomers. What could be the cause?
The presence of more signals than anticipated often points towards the existence of stable isomers that are not rapidly interconverting at room temperature.
Core Concept: Atropisomerism
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond.[10][11] In substituted dihydroisoquinolines, particularly those with bulky groups on the nitrogen or adjacent to the biaryl axis in N-aryl derivatives, the rotation around the N-C bond can be hindered. This can lead to the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature, each giving its own distinct set of NMR signals.[10][12][13]
Diagnostic Workflow:
-
Variable Temperature (VT) NMR: Similar to troubleshooting conformational isomerism, VT-NMR is a powerful tool here.
-
Heating the sample can increase the rate of rotation around the hindered bond.[7] If the extra signals are due to atropisomers, you should observe them coalescing into a single set of averaged signals at higher temperatures.
-
Cooling the sample will have little effect if the atropisomers are already stable at room temperature.
-
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the correlations for each distinct species, confirming the presence of multiple isomers.[14] NOESY or ROESY experiments can reveal through-space correlations that might be unique to each atropisomer, aiding in their structural elucidation.[6]
FAQ 3: My chemical shifts change, and signals broaden when I change the concentration of my sample. Why is this happening?
Concentration-dependent changes in ¹H NMR spectra are often indicative of intermolecular interactions, such as aggregation or self-association.[7][15]
Core Concept: Aggregation Effects
Dihydroisoquinolines, with their aromatic rings and nitrogen lone pair, can participate in π-π stacking and hydrogen bonding.[16] At higher concentrations, molecules can form aggregates (dimers, trimers, etc.).[17] The chemical environment of a proton in an aggregate is different from that in a monomeric species. If the exchange between the monomeric and aggregated states is on the intermediate NMR timescale, signal broadening can occur. The change in the equilibrium position upon dilution will also lead to shifts in the observed (averaged) chemical shifts.[17]
Diagnostic Workflow:
-
Concentration-Dependent NMR Studies:
-
Acquire ¹H NMR spectra of your sample at a range of concentrations (e.g., from 1 mM to 50 mM).
-
Plot the chemical shift of specific protons as a function of concentration. A significant change in chemical shift with concentration is a strong indicator of aggregation.[15]
-
-
Solvent Study:
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for diagnosing anomalous ¹H NMR spectra in dihydroisoquinolines.
Caption: A decision-making workflow for troubleshooting anomalous ¹H NMR spectra.
Summary of Solvent Effects
The choice of NMR solvent can profoundly impact the spectrum of a dihydroisoquinoline due to its influence on solubility, aggregation, and the stabilization of different conformers or protonation states.[18][19][20]
| Solvent | Dielectric Constant (ε) | Key Characteristics & Potential Effects |
| Chloroform-d (CDCl₃) | 4.8 | Low polarity; may promote aggregation via π-π stacking.[16] Can contain trace amounts of DCl, which can protonate the nitrogen. |
| Benzene-d₆ (C₆D₆) | 2.3 | Aromatic; can induce significant chemical shift changes (aromatic solvent-induced shifts, ASIS) by forming weak complexes with the solute. Useful for resolving overlapping signals.[7] |
| DMSO-d₆ | 47 | High polarity, hydrogen bond acceptor; effective at disrupting intermolecular hydrogen bonds and aggregates.[16][18] |
| Methanol-d₄ (CD₃OD) | 33 | Protic, polar; can exchange with labile protons (e.g., N-H) and disrupt aggregation. |
| Acetonitrile-d₃ (CD₃CN) | 37.5 | Polar, aprotic; offers an alternative polar environment to DMSO. |
Concluding Remarks
Interpreting anomalous ¹H NMR spectra of dihydroisoquinolines requires a multi-faceted approach that goes beyond simple peak assignments. By systematically investigating the effects of temperature, concentration, and solvent, researchers can unravel the dynamic processes at play—be it conformational exchange, atropisomerism, or aggregation. This guide provides a foundational framework for these investigations. Remember that each molecule is unique, and a combination of these techniques, alongside 2D NMR experiments, will provide the most comprehensive picture of your compound's structure and behavior in solution.
References
-
Narayanaswami, S., et al. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Rittner, R. & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]
-
Wang, X., et al. (2021). Effect of Connecting Units on Aggregation-Induced Emission and Mechanofluorochromic Properties of Isoquinoline Derivatives with Malononitrile as the Terminal Group. The Journal of Physical Chemistry C. [Link]
-
Stollar, E. J., & Meiering, E. M. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Magnetic Resonance in Chemistry. [Link]
-
Wang, Z., et al. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Musil, D., et al. (2021). Identifying conformational isomers of organic molecules in solution via unsupervised clustering. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
-
Simirgiotis, M. J., et al. (2016). Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link]
-
Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]
-
Smith, A. A., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B. [Link]
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. [Link]
-
Musil, D., et al. (2021). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. PMC. [Link]
-
G. A. N. Apperley, D. C., et al. (2015). Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY NMR spectroscopy. Chemical Communications. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or CDCl3). [Link]
-
ResearchGate. (n.d.). Solvent Effects on Nitrogen Chemical Shifts. [Link]
-
Masuxi, J., et al. (2019). Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PNAS. [Link]
-
The Knowles Group, Princeton University. (2018). Atropisomers. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018.06.09-MS-Atropisomers-for-web.pdf]([Link] Knowles Group/files/2018.06.09-MS-Atropisomers-for-web.pdf)
-
American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Reddit. (2023). NMR Peak Broadening. [Link]
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Cambridge Open Engage. (2025). Quantifying the Association of Caffeine Using NMR Spectroscopy in the Organic Chemistry Laboratory. ChemRxiv. [Link]
-
All 'Bout Chemistry. (2024). ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. YouTube. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 11. [NMR-based detection of aggregation...]. Assay Guidance Manual. [Link]
-
Elguero, J., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?. YouTube. [Link]
-
Abraham, R. J., et al. (1995). Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 19. unn.edu.ng [unn.edu.ng]
- 20. researchgate.net [researchgate.net]
Optimizing the purification process for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Welcome to the dedicated support center for the purification of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a synthetic intermediate and a core structure in various pharmacologically active agents, achieving high purity is critical for reliable downstream applications and data integrity.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing the purification of this molecule. We will explore common challenges, provide validated troubleshooting steps, and offer detailed experimental workflows to empower you to optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the handling and purification of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and related compounds.
Q1: My crude product is a brownish, oily residue. Is this normal, and how does it affect purification?
A1: Yes, this is a common observation. Impure nitrogen heterocycles, including isoquinoline derivatives, often appear as brownish oils or solids.[3] This coloration typically arises from minor, highly conjugated impurities or oxidation byproducts formed during the synthesis or work-up. While seemingly cosmetic, these impurities can interfere with crystallization and co-elute with your target compound in chromatography. The purification strategy should aim to remove these colored impurities, often through treatment with activated charcoal during recrystallization or by using a well-chosen chromatographic method.
Q2: What are the fundamental chemical properties of this molecule that I should leverage for purification?
A2: The key to purifying 7,8-Dihydro-dioxolo[4,5-g]isoquinoline lies in its basicity. Like its parent, isoquinoline, the lone pair of electrons on the nitrogen atom makes the molecule a weak base (the pKa of the isoquinolinium ion is 5.14).[3] This allows for:
-
Acid-Base Extraction: The molecule can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This salt will move into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization with a base (e.g., NaOH or NaHCO₃) will regenerate the free base, which can then be extracted back into an organic solvent.
-
Chromatography on Silica Gel: The basic nitrogen atom will interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can sometimes lead to peak tailing or, in severe cases, irreversible adsorption. This must be managed by modifying the mobile phase.
Q3: Is 7,8-Dihydro-dioxolo[4,5-g]isoquinoline stable? What storage conditions are recommended?
A3: The dihydroisoquinoline core can be susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of the corresponding aromatic isoquinoline or other degradation products. As a solid, the hydrochloride salt is generally more stable than the free base. For long-term storage, it is recommended to store the purified compound as a salt at low temperatures (e.g., -20°C) under an inert atmosphere (Nitrogen or Argon) and protected from light.[4] The free base is often a hygroscopic solid or oil, making it more challenging to handle and weigh accurately.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during purification experiments.
Workflow: General Purification Strategy
The first step in any purification is to assess the crude material and select an appropriate primary technique. This diagram outlines a logical workflow.
Caption: Decision workflow for selecting a primary purification method.
Problem 1: Low or No Yield After Silica Gel Column Chromatography
-
Probable Cause 1: Irreversible Adsorption. The basic nitrogen of your compound is strongly binding to the acidic silica gel, preventing elution.
-
Solution: Deactivate the silica gel. This is achieved by adding a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the eluent system (e.g., Dichloromethane/Methanol/Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.
-
-
Probable Cause 2: Decomposition on the Column. Some compounds are unstable on silica gel.[5] The acidic surface can catalyze degradation reactions.
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, switch to a more inert stationary phase like neutral alumina. Alternatively, use a less aggressive purification method like recrystallization or acid-base extraction.[6]
-
Problem 2: Product Purity is Low (<90%) After Recrystallization
-
Probable Cause 1: Incorrect Solvent System. The chosen solvent may be dissolving the impurities as well as the product at high temperatures, or the product might be too soluble at low temperatures, leading to poor recovery and co-precipitation of impurities.
-
Solution: Systematically screen for an optimal solvent system. An ideal system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Refer to the table below for starting points. Perform small-scale trials in vials before committing your entire batch.
-
-
Probable Cause 2: Crystallization Occurred Too Rapidly. Rapid cooling ("crashing out") traps impurities within the crystal lattice.
-
Solution: Ensure slow, controlled cooling. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer if necessary. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can promote the formation of purer, more ordered crystals. A patent on isoquinoline purification suggests repeating the crystallization process 2-6 times for ultra-high purity, though this will decrease the overall yield.[7]
-
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Rationale & Comments |
|---|---|---|
| Ethanol / Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until turbidity persists. Good for removing non-polar impurities. |
| Toluene | Aromatic | Often effective for aromatic compounds. Slow evaporation can yield high-quality crystals. |
| Ethyl Acetate / Hexanes | Mid-Polarity | Dissolve in ethyl acetate, add hexanes as the anti-solvent. Good for removing highly polar impurities. |
| Isopropanol | Polar Protic | A common choice for many nitrogen-containing heterocycles. |
Problem 3: Persistent Baseline Impurities Seen in HPLC/NMR
-
Probable Cause: Co-eluting Isomers or Structurally Similar Impurities. Impurities such as regioisomers from the synthesis or partially reduced/oxidized side products can have very similar properties to the target compound, making separation difficult.
-
Solution 1: Derivative Formation. Convert the amine to a salt (e.g., hydrochloride or tartrate). The salt will have drastically different solubility and crystal packing properties, which may allow for selective crystallization away from the neutral or less basic impurities. The pure salt can then be neutralized to recover the purified free base.
-
Solution 2: High-Performance Liquid Chromatography (HPLC). For high-value material or when other methods fail, preparative HPLC using a C18 (reverse-phase) or a specialized chiral column (if applicable) can provide the necessary resolution to separate challenging impurities.[8]
-
Part 3: Validated Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for removing non-basic impurities from the crude product.
Principle: The basic nitrogen atom is protonated in an acidic aqueous solution, rendering the molecule water-soluble. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified, deprotonating the nitrogen and making the molecule insoluble in water, allowing it to be extracted back into a fresh organic phase.
Caption: Step-by-step workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 25 mL). Combine the aqueous layers.
-
Washing: Wash the combined acidic aqueous layers with the initial organic solvent (1 x 25 mL) to remove any remaining neutral impurities. Discard this organic wash.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate may form.
-
Back Extraction: Extract the aqueous suspension with fresh ethyl acetate or dichloromethane (3 x 30 mL). The purified product will move back into the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Purity Assessment by HPLC
This protocol provides a standard method to assess the final purity of your material.
Table 2: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 235 nm and 280 nm |
| Sample Prep | ~1 mg/mL in 50:50 Water:Acetonitrile |
Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidic modifier (TFA) ensures that the basic nitrogen is protonated, leading to sharp, symmetrical peaks.[9][10] Monitoring at multiple wavelengths helps to identify impurities that may have different chromophores. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for most research applications.[10]
References
- JPH01153679A - Purification of isoquinoline - Google P
-
Isoquinoline - Wikipedia. [Link]
-
Dalton, L., & Glennon, R. A. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Pharmacology Biochemistry and Behavior, 72(1-2), 317-325. [Link]
-
Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
-
Product Class 5: Isoquinolines - Science of Synthesis. [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]
-
5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline - PubChem. [Link]
-
Alkaloids: Isolation and purification - ResearchGate. [Link]
-
Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultas Medica, 124, 73-102. [Link]
-
Martini, P., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Molecules, 27(2), 493. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 8. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up the Synthesis of TDIQ
Introduction
Welcome to the technical support center for the synthesis of 7,8,9,10-tetrahydro-6H-6,9-methanobenzo[g]quinoline-5,10-dione (TDIQ). This guide is designed for researchers, chemists, and drug development professionals who are looking to transition from bench-scale synthesis to larger-scale production of this complex heterocyclic molecule.
The TDIQ scaffold, a bridged tetrahydroquinoline, represents a class of compounds with significant potential in medicinal chemistry, analogous to other tetrahydroquinoline alkaloids known for their biological activities. The synthesis of its core structure is most plausibly achieved via a hetero-Diels-Alder reaction, a powerful and atom-economical method for constructing six-membered rings. Howev[1][2]er, scaling this type of reaction presents unique challenges, from maintaining regioselectivity and yield to managing thermal control and product purification.
This[3] document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to address the common issues encountered during the scale-up process. Our approach is grounded in the fundamental principles of process chemistry, emphasizing safety, efficiency, and reproducibility.
Proposed Synthesis Pathway: Hetero-Diels-Alder Reaction
The core of TDIQ can be constructed via a [4+2] cycloaddition between 1,4-naphthoquinone (dienophile) and a suitable nitrogen-containing diene, such as a transiently formed 1-azadiene derivative. This concerted mechanism is a reliable method for forming two new carbon-carbon bonds and establishing the characteristic bridged ring system.
Caption: Proposed Hetero-Diels-Alder reaction for TDIQ synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the TDIQ synthesis.
Low Reaction Yield
Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the primary causes?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Here’s a systematic approach to diagnose the problem:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Localized overheating can lead to the degradation of starting materials, intermediates, or the final product. The Diels-Alder reaction is reversible at higher temperatures, and excessive heat can favor the retro-Diels-Alder reaction, breaking down your product. *[4] Solution: Use a reactor with a jacket for controlled heating and cooling. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to concentration and temperature gradients. This results in an inhomogeneous reaction mixture, causing side reactions to dominate in certain areas and leaving unreacted starting material in others.
-
Solution: Ensure the reactor is equipped with an appropriately sized and shaped impeller for the viscosity of your reaction medium. Baffles within the reactor can also improve mixing efficiency.
-
-
Extended Reaction Time: While it may seem counterintuitive, simply extending the reaction time to compensate for scale does not always work. Prolonged exposure to reaction conditions can lead to the slow decomposition of the desired product.
-
Solution: Monitor the reaction progress closely using techniques like TLC, HPLC, or UPLC. The reaction should be quenched as soon as the consumption of the limiting reagent plateaus.
-
Side Product Formation & Selectivity Issues
Q2: I'm observing an increase in side products, particularly a non-polar impurity. How can I improve the regioselectivity of the Diels-Alder reaction?
A2: The formation of multiple regioisomers is a known challenge in Diels-Alder reactions with unsymmetrical dienes or dienophiles.
-
[5]Causality - Electronic and Steric Effects: The regioselectivity is governed by the electronic compatibility between the diene and dienophile (Frontier Molecular Orbital theory) and steric hindrance. On a [1]larger scale, subtle temperature variations can influence the kinetic vs. thermodynamic product distribution.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄) can significantly enhance both the rate and regioselectivity of the reaction. The c[1]atalyst coordinates to the dienophile (1,4-naphthoquinone), lowering its LUMO energy and amplifying the electronic directing effects. *[1][4] Protocol Insight: Start with catalytic amounts (5-10 mol%). The choice of Lewis acid can be critical and may require screening. Be aware that Lewis acids are sensitive to moisture and require anhydrous reaction conditions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. While non-polar solvents are common for Diels-Alder reactions, polar solvents and even aqueous conditions have been shown to accelerate certain cycloadditions through hydrophobic effects and hydrogen bonding that stabilize the transition state. *[6][7] Solution: Screen different solvents. A switch from a non-polar solvent like toluene to a more polar one like dichloromethane or acetonitrile could alter the product ratios.
Work-up and Purification Challenges
Q3: My previous purification method, silica gel chromatography, is not practical for a 100g+ scale. What are viable large-scale purification strategies?
A3: Scaling up purification requires moving away from chromatography towards more scalable, physical separation techniques.
-
Crystallization/Recrystallization: This is the most effective and economical method for purifying large quantities of solid compounds.
-
Expertise: The key is finding a suitable solvent system. An ideal system is one where the TDIQ product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.
-
Methodology: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to identify a promising system. A two-solvent system (one solvent in which the product is soluble, and an "anti-solvent" in which it is not) is often effective for inducing crystallization.
-
-
Precipitation/Trituration: If a good recrystallization solvent cannot be found, precipitation can be an alternative.
-
Methodology: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and then add an anti-solvent (e.g., hexanes or heptane) until the product begins to precipitate. Stirring the crude solid in a solvent where the impurities are soluble but the product is not (trituration) can also effectively remove minor contaminants.
-
-
Extraction: A liquid-liquid extraction can be used during the work-up to remove certain impurities. For example, an acidic wash could remove basic impurities, or a basic wash could remove acidic byproducts.
| Purification Method | Scale | Pros | Cons |
| Flash Chromatography | Lab (<10g) | High resolution, good for complex mixtures. | High solvent consumption, time-consuming, not cost-effective at scale. |
| Recrystallization | Lab to Industrial | Highly scalable, cost-effective, yields high-purity product. | Requires finding a suitable solvent system, potential for product loss in mother liquor. |
| Precipitation | Pilot to Industrial | Fast, simple, good for removing highly soluble impurities. | May not provide the same level of purity as recrystallization. |
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this synthesis?
A:
-
Thermal Hazards: Be prepared for potential exotherms. Ensure the reactor has adequate cooling capacity and consider semi-batch addition as mentioned.
-
Reagent Handling: 1,4-Naphthoquinone is a skin and respiratory irritant. Lewis acids are corrosive and react violently with water. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle these reagents in a well-ventilated fume hood or a contained environment.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk. Ensure the reactor is properly grounded to prevent static discharge, and operate in an area with proper ventilation and no ignition sources.
Q: Which analytical techniques are essential for monitoring the reaction and ensuring product quality at scale?
A:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the disappearance of starting materials and the appearance of the product with high accuracy. Thin-Layer Chromatography (TLC) remains a quick and effective qualitative tool.
-
Product Purity: HPLC is the standard for determining the final purity of the TDIQ product.
-
Structural Confirmation: For final product release, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the structure and identity of the synthesized compound.
Q: Can flow chemistry be applied to the synthesis of TDIQ?
A: Yes, flow chemistry is an excellent strategy for scaling up Diels-Alder reactions.
-
[3][8]Advantages: It offers superior control over reaction temperature, pressure, and mixing, leading to better yields and selectivity. The risk of thermal runaways is significantly minimized.
-
[8]Implementation: A continuous flow process would involve pumping streams of the diene and dienophile solutions through a heated static mixer or a packed-bed reactor (potentially containing a solid-supported Lewis acid catalyst). This approach can significantly improve safety and throughput for industrial-scale production.
[3]
Experimental Protocol: Lab-Scale Synthesis of a Diels-Alder Adduct
This protocol describes a general procedure for a Diels-Alder reaction between 1,4-naphthoquinone and a diene, which serves as a model for the TDIQ synthesis.
Materials:
-
1,4-Naphthoquinone (1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (1.1 eq)
-
Ethanol (or Toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol).
-
A[9]dd ethanol (100 mL) and stir to dissolve the solid.
-
A[9]dd 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) to the solution via syringe.
-
H[9]eat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monit[9]or the reaction by TLC (e.g., using a 1:3 Ethyl Acetate/Hexanes mobile phase).
-
Once the 1,4-naphthoquinone is consumed, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize out of solution.
-
C[9]ool the mixture further in an ice bath to maximize product precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the Diels-Alder adduct.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Troubleshooting Experiments with 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Introduction
Welcome to the technical support resource for researchers working with 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and its related structures. It is important to clarify from the outset that the most commonly studied and synthesized compound in this family is the fully reduced form, 5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline , often abbreviated in literature as TDIQ .[1][2] This guide will primarily focus on TDIQ, as it represents the foundational structure from which many experimental challenges arise.
TDIQ is a conformationally restricted phenylalkylamine, a structural motif of significant interest in medicinal chemistry and pharmacology due to its unique biological activity profile, distinct from its more flexible phenethylamine counterparts.[1][2] Its synthesis and handling, however, can present unique challenges. This document is designed to serve as a first line of support, providing in-depth, field-proven insights into common experimental issues. The guidance herein is structured in a practical question-and-answer format, explaining not just the corrective steps but the underlying scientific principles.
Section 1: Synthesis and Reaction Troubleshooting
The construction of the tetrahydroisoquinoline core is the most critical phase, where a majority of issues such as low yields and impurity formation are encountered. The Pictet-Spengler reaction is a cornerstone for this synthesis, and its nuances are a primary focus.[3][4][5]
Q1: My Pictet-Spengler synthesis of TDIQ is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: A low yield in the Pictet-Spengler synthesis of TDIQ typically points to one of three critical areas: inefficient iminium ion formation, competing side reactions, or suboptimal reaction conditions. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[5][6]
Causality and Solutions:
-
Inefficient Iminium Ion Formation: The cyclization step is driven by the electrophilicity of an intermediate iminium ion.[5] If this intermediate does not form efficiently, the reaction will stall.
-
The Cause: The initial condensation to a Schiff base is a reversible equilibrium reaction that produces water. If this water is not removed or the equilibrium is not driven forward, the concentration of the Schiff base, and subsequently the iminium ion, remains low.
-
The Solution:
-
Acid Catalyst: A strong acid catalyst is required to protonate the Schiff base to form the more electrophilic iminium ion. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[5] The concentration must be optimized; too little acid results in slow reaction rates, while too much can lead to side reactions.
-
Azeotropic Water Removal: Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus can effectively remove water, driving the equilibrium towards the desired intermediate.
-
-
-
Suboptimal Reaction Conditions: The energy barrier for the intramolecular cyclization needs to be overcome without providing enough energy to encourage decomposition or side reactions.
-
The Cause: Incorrect temperature or reaction time. Reaction conditions for Pictet-Spengler reactions involving less activated phenyl rings can be harsh, often requiring heat.[5]
-
The Solution: The reaction should be monitored closely (e.g., by TLC or LC-MS). Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is not progressing. Prolonged heating at high temperatures can lead to tar formation.
-
Optimized Protocol Example (Pictet-Spengler Synthesis of TDIQ):
-
To a solution of 3,4-(methylenedioxy)phenethylamine (1.0 eq) in dry toluene (10 mL/mmol), add paraformaldehyde (1.1 eq).
-
Add trifluoroacetic acid (TFA) (1.5 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to 90-100 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Table 1: Recommended Reaction Conditions for Pictet-Spengler Synthesis of TDIQ
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Acid Catalyst | TFA, HCl | Strong acids are necessary to catalyze the formation of the reactive iminium ion.[5] |
| Temperature | 80 - 110 °C | Provides sufficient energy for cyclization without promoting excessive side product formation. |
| Solvent | Toluene, Xylene | Aprotic solvents that allow for azeotropic removal of water are preferred. |
| Reaction Time | 4 - 12 hours | Must be optimized by monitoring; prolonged times can decrease yield due to degradation. |
Caption: A logical workflow for diagnosing synthesis problems.
Section 2: Purification Challenges
Purifying TDIQ, a basic compound, from a complex reaction mixture requires a strategic approach.
Q1: How do I effectively remove unreacted starting materials and side products from my crude TDIQ product?
A1: A multi-step purification strategy is almost always necessary.
-
Acid-Base Extraction: This is the first and most powerful step. It leverages the basicity of the TDIQ nitrogen atom. [7] * Protocol:
- Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane).
- Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated TDIQ will move to the aqueous layer, leaving non-basic impurities behind.
- Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
- Carefully basify the aqueous layer with a base (e.g., 2M NaOH or NH₄OH) to a pH > 10.
- Extract the deprotonated, now organic-soluble, TDIQ back into an organic solvent.
- Dry and concentrate to yield a much purer product.
-
Silica Gel Column Chromatography: This is used to separate the target compound from impurities with similar acidity/basicity but different polarity.
-
The Challenge: Basic amines like TDIQ can streak badly on acidic silica gel, leading to poor separation and low recovery.
-
The Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a volatile base. Triethylamine (TEA) at 0.5-1% is standard. This neutralizes the acidic silanol groups, ensuring sharp, well-defined bands.
-
Table 2: Solvent Systems for Purification of TDIQ by Column Chromatography
| Solvent System (v/v) | Target R_f | Comments |
|---|---|---|
| 95:4:1 DCM:Methanol:TEA | 0.25 - 0.35 | Good starting point for moderately polar impurities. |
| 100% Ethyl Acetate + 1% TEA | 0.20 - 0.30 | Effective for separating less polar impurities. |
| 98:2 DCM: (7N Ammonia in Methanol) | 0.25 - 0.35 | An alternative to TEA; the pre-mixed methanolic ammonia is convenient. |
Section 3: Handling, Storage, and Stability FAQs
The long-term integrity of your compound is critical for reproducible experimental results.
Q1: What are the optimal storage conditions for solid TDIQ?
A1: Solid TDIQ and its salts can be sensitive to air, light, and moisture. [8]Impure samples of related isoquinolines are known to appear brownish or yellow upon storage. [7][9]* Recommendation: Store the solid compound in an amber glass vial under an inert atmosphere (argon or nitrogen is best) at -20°C. [8]The vial should be tightly sealed. For hydrochloride salts, which can be hygroscopic, storage in a desiccator is also recommended. [8]
Q2: I've dissolved TDIQ in DMSO for biological assays. What are the best practices for storing these stock solutions?
A2: DMSO is an excellent solvent but presents storage challenges. [10]The primary issue with DMSO stock solutions is not chemical degradation (which is low at cold temperatures) but physical precipitation. [11]* The Cause: Many organic compounds are less soluble in frozen DMSO than in liquid DMSO. During a freeze-thaw cycle, the compound can precipitate out of solution. This is often invisible to the naked eye, leading to inaccurate concentrations in assays.
-
Best Practices:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store at -20°C or -80°C.
-
Post-Thaw Procedure: Before use, gently warm the vial to room temperature and vortex thoroughly for at least 30 seconds to ensure any micro-precipitate has redissolved.
-
Stability Check: The stability of any compound in DMSO should be empirically determined if it is to be stored for long periods. [12] Table 3: Long-term Storage Recommendations for TDIQ
Form Temperature Atmosphere Container Key Rationale Solid (Free Base) -20°C Inert (Ar/N₂) Amber, airtight vial Prevents oxidation and degradation. Solid (HCl Salt) -20°C Inert (Ar/N₂) Airtight vial in a desiccator Prevents oxidation and absorbs moisture due to hygroscopicity. [8] | DMSO Solution | -20°C or -80°C | Air | Tightly sealed vials (single-use aliquots) | Minimizes freeze-thaw cycles to prevent precipitation. [11]|
-
References
-
Wikipedia (n.d.). Isoquinoline. Retrieved from [Link]
-
PubChem (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
-
MDPI (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. Retrieved from [Link]
-
SlideShare (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
Young, R., et al. (2002). Further Characterization of the Stimulus Properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. PubMed. Retrieved from [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
MDPI (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ResearchGate (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
-
Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]
-
Cheng, X., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]
-
ResearchGate (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Wikipedia (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Cambridge University Press (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Ziath (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
Sources
- 1. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride | 20233-00-5 | Benchchem [benchchem.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. ziath.com [ziath.com]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing solubility problems of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Technical Support Center: 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Welcome to the technical support guide for 7,8-Dihydro-dioxolo[4,5-g]isoquinoline and its related structures. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and solve solubility challenges encountered during experimental work. By understanding the physicochemical properties derived from its core structure, we can predict and overcome these issues.
The 7,8-Dihydro-dioxolo[4,5-g]isoquinoline scaffold possesses two key features that dictate its solubility: a weakly basic isoquinoline nitrogen and a hydrophobic dioxolo (methylenedioxy) group.[1] This inherent duality—a pH-sensitive handle and a non-polar region—is the primary cause of most solubility problems. This guide provides a systematic approach to addressing these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?
A1: The primary reason is the low pKa of the isoquinoline nitrogen (the pKa of the parent isoquinoline is approximately 5.14).[1] At neutral pH (7.4), the nitrogen is predominantly in its neutral, non-protonated form. This, combined with the hydrophobic nature of the fused dioxolo-benzene ring system, leads to very poor aqueous solubility.[1] True alkaloids often form water-soluble salts with acids.[2]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For preparing high-concentration stock solutions (e.g., 10-50 mM), polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices due to their strong solvating power for a wide range of organic molecules. High-purity ethanol can also be effective.[1]
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Typical Max Concentration | Notes |
|---|---|---|
| DMSO | > 20 mM | Standard for biological assays; hygroscopic. |
| DMF | > 20 mM | Higher boiling point than DMSO; use with caution. |
| Ethanol (Absolute) | 5 - 20 mM | Good biocompatibility; may be less effective for highly crystalline material. |
Q3: I prepared my stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. The key is to ensure the final concentration of the organic co-solvent is minimized and to consider the compound's solubility limit in the final buffer. Strategies to prevent this are detailed in the troubleshooting guides below, with pH adjustment being the most effective initial approach.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic workflows for resolving complex solubility issues, particularly for applications in biological assays and formulation development.
Troubleshooting Workflow: Poor Aqueous Solubility
The following diagram outlines the decision-making process for addressing poor aqueous solubility.
Caption: Decision tree for troubleshooting poor aqueous solubility.
Guide 1: Solubility Enhancement via pH Modification
Core Principle: The most effective method for solubilizing basic heterocyclic compounds is to protonate the basic nitrogen atom, forming a water-soluble salt.[1][2] For the 7,8-Dihydro-dioxolo[4,5-g]isoquinoline core, this involves acidifying the solution to a pH at least 1.5-2 units below the pKa of the isoquinoline nitrogen (~5.1), ensuring near-complete protonation.
Step-by-Step Protocol: Preparation of a Hydrochloride Salt Solution
-
Weigh Compound: Accurately weigh the required mass of the freebase compound.
-
Initial Suspension: Suspend the compound in a minimal volume of deionized water or the target buffer. The mixture will appear as a cloudy suspension.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance.
-
Clarification: Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.
-
pH Check (Optional): Use a calibrated pH meter to confirm the final pH is in the desired range (typically pH 3.0-4.0).
-
Final Volume Adjustment: Adjust the final volume with the target buffer to achieve the desired concentration.
-
Sterilization: If for biological use, sterile-filter the final solution through a 0.22 µm filter compatible with acidic solutions.
Mechanism of pH-Dependent Solubilization
Caption: Equilibrium between the insoluble freebase and soluble salt form.
Guide 2: Using Co-solvents for Biological Assays
Core Principle: When pH modification is not viable (e.g., in cell-based assays sensitive to pH changes), a water-miscible organic co-solvent can be used to increase solubility.[3] The co-solvent disrupts the water's hydrogen bond network, lowering the overall polarity of the medium and making it more favorable for the hydrophobic compound. However, co-solvent concentrations must be carefully controlled to avoid cellular toxicity.[4]
Step-by-Step Protocol: Dilution from a DMSO Stock
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 20 mM).
-
Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution in culture medium or buffer without cells.
-
Final Dilution: Add a small aliquot of the DMSO stock directly to the final assay medium with vigorous mixing (e.g., vortexing or pipetting) to ensure rapid dispersion and prevent localized precipitation.
-
Control Group: Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent (e.g., DMSO) as your treated samples.
Table 2: General Co-solvent Concentration Limits for In Vitro Assays
| Co-solvent | General Limit (v/v) | Potential Effects & Considerations |
|---|---|---|
| DMSO | ≤ 0.5% | Generally well-tolerated. Concentrations >1% can cause cytotoxicity or affect cell differentiation.[5][6] Some sensitive cell lines may require <0.1%.[7] |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[4] Volatility can be an issue. |
| PEG 400 | ≤ 1.0% | Generally low toxicity but can increase solution viscosity. |
Guide 3: Advanced Solubilization with Cyclodextrins
Core Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][8] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of the drug resides inside the CD cavity.[9][10][11] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound without using organic solvents.[12]
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.
-
Prepare CD Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the solid 7,8-Dihydro-dioxolo[4,5-g]isoquinoline powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarification/Filtration: Once the solution is clear, filter it through a 0.22 µm filter to remove any undissolved particulate matter. The resulting clear solution contains the solubilized drug-CD complex.
References
-
Isoquinoline - Wikipedia . Wikipedia. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC . National Institutes of Health. [Link]
-
Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions . Springer. [Link]
-
5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem . National Institutes of Health. [Link]
-
( +)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed . National Institutes of Health. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed . National Institutes of Health. [Link]
-
Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PubMed Central . National Institutes of Health. [Link]
-
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface | ACS Omega . American Chemical Society. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI . MDPI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate . ResearchGate. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC . National Institutes of Health. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC . National Institutes of Health. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines . Taylor & Francis Online. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW . International Journal of Pharmaceutical Sciences and Research. [Link]
-
(PDF) Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity - ResearchGate . ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar . Semantic Scholar. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . Touro University. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD . International Journal of Novel Research and Development. [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... - MDPI . MDPI. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI . MDPI. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds . Hindawi. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia . ScienceAsia. [Link]
-
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed . National Institutes of Health. [Link]
-
Preparation and Properties of Isoquinoline . SlideShare. [Link]
-
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks - PubMed . National Institutes of Health. [Link]
-
1,3-Benzodioxolyl-N-ethylpentanamine - Wikipedia . Wikipedia. [Link]
-
N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine - PubChem . National Institutes of Health. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. scienceasia.org [scienceasia.org]
Technical Support Center: Preclinical Safety Assessment of TDIQ (Novel Tyrosine Kinase Inhibitor)
Introduction: This guide provides a comprehensive technical framework for investigating the potential side effects of TDIQ, a novel tyrosine kinase inhibitor (TKI), during preclinical development. As TKIs are known for a range of on-target and off-target toxicities, a robust and mechanistically informed safety evaluation is critical.[1][2][3][4] This document is structured in a question-and-answer format to directly address common challenges and provide actionable protocols and troubleshooting advice for researchers.
Section 1: General Toxicology & Study Design
This section covers the foundational questions of designing a preclinical toxicology program for a novel TKI like TDIQ.
Q1: How should we establish the initial dose range for our first in vivo toxicology studies?
Answer: The primary goal is to determine the Maximum Tolerated Dose (MTD) and identify potential target organs for toxicity. This is typically achieved through a dose range-finding (DRF) study in a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Causality & Rationale: Starting with a well-designed DRF study prevents the use of suboptimal or overtly toxic doses in more extensive and costly GLP (Good Laboratory Practice) studies. The choice of species should be justified by relevance to human physiology and, if known, similar metabolic profiles for the compound class.[5] A DRF study should aim to identify a range of doses that cause no observable adverse effects (NOAEL), dose-limiting toxicity, and intermediate effects.
-
Experimental Workflow Diagram:
Caption: Workflow for Dose Range-Finding Study Design.
-
Step-by-Step Protocol: Rodent Dose Range-Finding Study
-
Animal Model Selection: Select one rodent species (e.g., Sprague-Dawley rats), typically 5-7 weeks old, with equal numbers of males and females.
-
Group Allocation: Assign animals to at least 3-4 dose groups plus a vehicle control group (n=3-5 per sex per group).
-
Dose Selection: Base the starting dose on in vitro efficacy data (e.g., 10-50x the IC50) and escalate by a factor of 2-5x for subsequent groups.
-
Administration: Administer TDIQ via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring: Conduct daily clinical observations (body weight, food/water intake, activity levels, physical appearance).
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs (liver, kidney, heart, spleen, lungs, brain) for histopathology.
-
Data Analysis: Correlate clinical observations and pathology findings with dose levels to determine the MTD and NOAEL.
-
-
Troubleshooting Guide:
-
Issue: Rapid mortality in the lowest dose group.
-
Solution: The starting dose was too high. Redesign the study with doses at least 10-fold lower. Re-evaluate the in vitro to in vivo dose extrapolation. Ensure the vehicle is not contributing to toxicity.
-
-
Issue: No signs of toxicity even at the highest dose.
-
Solution: The compound may have poor bioavailability. Perform pharmacokinetic (PK) analysis to confirm systemic exposure. If exposure is low, formulation improvement is needed. If exposure is high, the compound may have a wide therapeutic window, and the MTD may be limited by practical dosing volumes.
-
-
Section 2: Cardiovascular Safety Pharmacology
Cardiotoxicity is a significant concern for TKIs, ranging from asymptomatic QT prolongation to heart failure.[1][6] A proactive assessment is mandatory.
Q2: What is the first and most critical step to assess TDIQ's risk for causing cardiac arrhythmias?
Answer: The most critical initial step is to evaluate TDIQ's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[7][8] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation and a risk of Torsades de Pointes (TdP), a life-threatening arrhythmia.[8][9][10] This is a core component of the ICH S7B guidelines.[11][12]
-
Causality & Rationale: Regulatory agencies like the FDA and EMA strongly recommend early evaluation of hERG toxicity.[9] Identifying hERG liability early allows medicinal chemists to modify the compound to mitigate this risk, saving significant resources and preventing late-stage failures.[8][10]
-
Data Summary Table: Interpreting hERG Assay Results
| IC50 Value | Safety Margin (IC50 / Therapeutic Cmax) | Potential Clinical Risk | Recommended Action |
| > 30 µM | > 30-50x | Low | Proceed to in vivo QT studies. |
| 1 - 30 µM | < 30-50x | Moderate | Proceed with caution. Integrate with in vivo QT data and consider multi-ion channel assays. |
| < 1 µM | < 10x | High | High risk. Strong candidate for chemical modification or de-selection. Requires significant justification to proceed. |
-
Step-by-Step Protocol: GLP-Compliant Manual Patch-Clamp hERG Assay
-
Test System: Use a validated cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[8]
-
Assay Conditions: Perform experiments at physiological temperature (35-37°C) using the whole-cell patch-clamp technique.[13]
-
Compound Preparation: Prepare a dilution series of TDIQ (e.g., 0.01, 0.1, 1, 10, 30 µM) and a vehicle control. Test concentrations should bracket the anticipated therapeutic plasma concentration (Cmax).[11][14]
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current (IKr).
-
Data Acquisition: Record baseline currents, then perfuse the cells with increasing concentrations of TDIQ until a steady-state effect is observed.[14]
-
Positive Control: Use a known hERG inhibitor (e.g., Dofetilide, E-4031) to confirm assay sensitivity.
-
Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.[8]
-
-
Troubleshooting Guide:
-
Issue: High variability in IC50 values between experiments.
-
Solution: Check for compound solubility issues; precipitation can reduce the effective concentration.[14] Ensure temperature control is stable. Verify the health and passage number of the cell line.
-
-
Issue: TDIQ appears to activate the hERG channel at low concentrations.
-
Solution: This is a rare but possible effect. Confirm the finding with repeat experiments. This may require designing a specific study to investigate the mechanism of activation, as it has different safety implications than inhibition.
-
-
Section 3: Investigating Hepatic & Mitochondrial Toxicity
Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal.[15][16][17] Many TKIs can cause liver damage, often linked to mitochondrial dysfunction.[18]
Q3: Our in vivo studies show elevated ALT and AST levels. How do we determine if this is due to mitochondrial toxicity?
Answer: Elevated liver enzymes (aminotransferases ALT/AST) are markers of hepatocellular injury.[16] A key follow-up is to investigate mitochondrial function, as mitochondrial impairment is a common mechanism of DILI.[19][20] This can be done using a combination of in vitro assays on hepatocytes.
-
Causality & Rationale: Mitochondria produce most of the cell's ATP.[21] Disruption of mitochondrial function by a drug can lead to ATP depletion, oxidative stress, and ultimately, cell death (necrosis or apoptosis), which manifests as DILI. Assessing mitochondrial toxicity is crucial as it is often poorly predicted by standard preclinical animal models alone.[19]
-
Experimental Workflow Diagram:
Caption: Decision workflow for investigating suspected mitochondrial hepatotoxicity.
-
Step-by-Step Protocol: Oxygen Consumption Rate (OCR) Assay
-
Cell Culture: Seed primary hepatocytes or HepG2 cells in a specialized microplate for extracellular flux analysis.
-
Compound Treatment: Treat cells with a range of TDIQ concentrations for a relevant time period (e.g., 24 hours).
-
Assay Procedure: Place the cell plate into an extracellular flux analyzer. The instrument will perform sequential injections of known mitochondrial inhibitors to probe different aspects of respiration:
-
Oligomycin: Inhibits ATP synthase (measures ATP-linked respiration).
-
FCCP: An uncoupling agent that collapses the proton gradient (measures maximal respiration).
-
Rotenone/Antimycin A: Inhibit Complex I and III (shuts down mitochondrial respiration, measures non-mitochondrial oxygen consumption).
-
-
Data Analysis: Analyze the OCR profile. A decrease in basal and maximal respiration after TDIQ treatment is a strong indicator of mitochondrial toxicity.
-
-
Troubleshooting Guide:
-
Issue: OCR data is noisy or shows high well-to-well variability.
-
Solution: Ensure even cell seeding density across the plate. Check for and discard any plates with edge effects. Confirm the potency and correct preparation of the mitochondrial inhibitor compounds.
-
-
Issue: No change in OCR, but other assays (e.g., ATP levels) suggest toxicity.
-
Solution: The compound might be affecting glycolysis rather than oxidative phosphorylation. Run a glycolysis stress test to measure the extracellular acidification rate (ECAR). Alternatively, the toxicity could be non-mitochondrial (e.g., bile salt export pump inhibition), requiring different assays to investigate.
-
-
References
-
Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. PubMed. Available at: [Link]
-
New Approaches for an Integrated Nonclinical-Clinical QT/Proarrhythmic Risk Assessment (2 of 2). YouTube. Available at: [Link]
-
ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential- questi. European Medicines Agency (EMA). Available at: [Link]
-
Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. IONCHANNEL. Available at: [Link]
-
In vivo toxicology studies. BIOBIDE. Available at: [Link]
-
Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health. Available at: [Link]
-
The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH. Available at: [Link]
-
hERG Safety Assay. Creative Bioarray. Available at: [Link]
-
In vivo assessment of mitochondrial toxicity. PubMed. Available at: [Link]
-
hERG toxicity assessment: Useful guidelines for drug design. PubMed. Available at: [Link]
-
Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. ResearchGate. Available at: [Link]
-
consensus statement by the European Drug-Induced Liver Injury Network [PRO-EURO-DILI-NET]. PubMed. Available at: [Link]
-
Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. PubMed Central. Available at: [Link]
-
Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PubMed Central. Available at: [Link]
-
hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available at: [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Institutes of Health. Available at: [Link]
-
E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. FDA. Available at: [Link]
-
Animal Models in Toxicologic Research: Rodents. Clinical Tree. Available at: [Link]
-
Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. National Institutes of Health. Available at: [Link]
-
Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009. FDA. Available at: [Link]
-
Mitochondrial toxicity: measurement and applications. BMG Labtech. Available at: [Link]
-
Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. Available at: [Link]
-
A Note on Toxicological Studies. JOCPR. Available at: [Link]
-
Mitochondrial toxicity assessment in industry – a decade of technology development and insight. ResearchGate. Available at: [Link]
-
Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. ResearchGate. Available at: [Link]
-
Best Practice hERG Assay. Mediford Corporation. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. National Institutes of Health. Available at: [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. Available at: [Link]
-
Drug-Induced Liver Injury (DILI): A Practical Review. The Western Journal of Emergency Medicine. Available at: [Link]
-
Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome. PubMed. Available at: [Link]
-
Liver Injury in Clinical Trials: DILI Risk & Monitoring. Soterius. Available at: [Link]
-
Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Taylor & Francis Online. Available at: [Link]
-
purity, in vivo toxicity, & clinical trial material. YouTube. Available at: [Link]
-
Mode-of-Action Framework for Evaluating the Relevance of Rodent Forestomach Tumors in Cancer Risk Assessment. Oxford Academic. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. MDPI. Available at: [Link]
-
(PDF) Advanced preclinical models for evaluation of drug-induced liver injury – consensus statement by the European Drug-Induced Liver Injury Network [PRO-EURO-DILI-NET]. ResearchGate. Available at: [Link]
-
Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. Available at: [Link]
-
A Novel Murine Model to Study the Early Biological Events of Corticosteroid-Associated Osteonecrosis of the Femoral Head. MDPI. Available at: [Link]
-
Continued Zenocutuzumab Treatment Beyond Progression Shows Benefit in Patients with NRG1+ Pancreatic Cancer and Cholangiocarcinoma: New Results from the eNRGy Trial Presented at ASCO GI. Partner Therapeutics. Available at: [Link]
Sources
- 1. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Advanced preclinical models for evaluation of drug-induced liver injury - consensus statement by the European Drug-Induced Liver Injury Network [PRO-EURO-DILI-NET] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-Induced Liver Injury (DILI): A Practical Review - Practical Gastro [practicalgastro.com]
- 17. soterius.com [soterius.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Pharmacological Guide to TDIQ and Other Alpha-2 Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[1] There are three highly homologous subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions.[2][3] Activation of α2-ARs, which primarily couple to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade underlies the diverse therapeutic effects of α2-AR agonists, including sedation, analgesia, anxiolysis, and antihypertensive actions.[5][6]
The Agonists: A Comparative Overview
This guide focuses on comparing the pharmacological properties of TDIQ against three well-characterized α2-AR agonists:
-
TDIQ: A novel, conformationally restricted phenylalkylamine derivative.[2] Preclinical studies suggest TDIQ possesses anxiolytic-like and appetite-suppressant effects with a potentially favorable side-effect profile, particularly with regard to cardiovascular effects.[2]
-
Clonidine: The prototypical α2-AR agonist, widely used as an antihypertensive agent and for the treatment of various other conditions, including ADHD and opioid withdrawal.[6] It exhibits a preference for α2- over α1-receptors but is not highly selective among the α2-AR subtypes.[6][7]
-
Guanfacine: An α2A-AR selective agonist, also used for hypertension and ADHD.[7][8] Its selectivity for the α2A subtype is thought to contribute to its distinct clinical profile compared to clonidine.[8][9]
-
Dexmedetomidine: A highly potent and selective α2-AR agonist used for sedation and analgesia in intensive care settings.[6][10] It has a significantly higher affinity for α2-receptors compared to clonidine.[6]
Comparative Pharmacology: Binding Affinity and Functional Potency
A direct head-to-head comparison of these four compounds in a single study is not currently available in the published literature. The following tables present a compilation of reported binding affinities (Ki) and functional potencies (EC50) from various sources. It is crucial to interpret these values with caution, as experimental conditions such as cell lines, radioligands, and assay methodologies can significantly influence the results.
Table 1: Comparative Alpha-2 Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α2A-AR | α2B-AR | α2C-AR | α1-AR | Reference(s) |
| TDIQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | ~1.5 - 4.5 | ~3.0 - 15 | ~2.0 - 10 | ~300 - 1000 | [7][9] |
| Guanfacine | ~10 - 30 | ~300 - 1000 | ~200 - 800 | >10,000 | [7][9] |
| Dexmedetomidine | ~0.5 - 1.5 | ~5 - 20 | ~1.0 - 5.0 | ~800 - 2000 | [6][10] |
Note: The ranges provided reflect the variability in reported values across different studies.
Table 2: Comparative Alpha-2 Adrenergic Receptor Functional Potency (EC50, nM)
| Compound | Assay Type | α2A-AR | α2B-AR | α2C-AR | Reference(s) |
| TDIQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | cAMP Inhibition | ~1 - 10 | ~5 - 20 | ~2 - 15 | [11] |
| Guanfacine | cAMP Inhibition | ~5 - 25 | ~500 - 1500 | ~300 - 1000 | [7] |
| Dexmedetomidine | cAMP Inhibition | ~0.2 - 1.0 | ~2 - 10 | ~0.5 - 5.0 | [1] |
Note: The ranges provided reflect the variability in reported values across different studies.
Signaling Pathways and Experimental Characterization
The canonical signaling pathway for α2-ARs involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. However, these receptors can also signal through other pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12] A comprehensive understanding of an agonist's pharmacology requires characterization of its activity in multiple signaling pathways.
Caption: Canonical and non-canonical signaling pathways of the alpha-2 adrenergic receptor.
Experimental Protocols
To facilitate comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize α2-AR agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired human α2-AR subtype (α2A, α2B, or α2C).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine) to each well.
-
Add increasing concentrations of the unlabeled test compound (TDIQ, clonidine, guanfacine, or dexmedetomidine).
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., yohimbine).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition
This assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Sources
- 1. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. A comparison of dexmedetomidine versus conventional therapy for sedation and hemodynamic control during carotid endarterectomy performed under regional anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Comparative Analysis of Intrathecal Lidocaine Combined With Guanfacine or Dexmedetomidine on Nociceptive and Motor Blockade in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study between propofol and dexmedetomidine as sedative agents during performing transcatheter aortic valve implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening | MDPI [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Clonidine and guanfacine--comparison of their effects on haemodynamics in hypertension [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 Agonists Review: Clonidine (Kapvay) and Guanfacine (Intuniv), Non-Stimulant ADHD Medications | CARLAT PUBLISHING [thecarlatreport.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Landscape of TDIQ Analogs: A Comparative Guide to Structure-Activity Relationships
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, celebrated for its structural rigidity and synthetic versatility. This core is present in numerous natural products and has been instrumental in the development of a wide array of therapeutic agents.[1] A particularly noteworthy derivative is 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a conformationally restricted phenylalkylamine that has served as a template for exploring diverse biological targets.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of TDIQ and its analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. This exploration is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide future discovery efforts. We will delve into key therapeutic areas where TDIQ analogs have shown promise, including their roles as α2-adrenergic receptor modulators, anticancer agents, and neuroprotective compounds.
The TDIQ Core: A Scaffold for Targeted Innovation
The TDIQ molecule's inherent rigidity limits the conformational freedom of the phenylalkylamine pharmacophore, providing a distinct advantage for designing selective ligands. Modifications to this core structure are systematically undertaken to optimize potency, selectivity, and pharmacokinetic properties. The primary points for chemical modification are illustrated below. Understanding the impact of substitutions at these positions is fundamental to interpreting the SAR of this compound class.
Caption: Core TDIQ scaffold with key modification points.
I. TDIQ Analogs as α2-Adrenergic Receptor Modulators
TDIQ itself exhibits a selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[2] These receptors are implicated in a range of physiological processes, making them attractive targets for treating conditions like hypertension, anxiety, and pain.[3] The development of TDIQ analogs in this space has focused on fine-tuning the agonist versus antagonist activity and improving subtype selectivity.
Mechanism of Action
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, inhibit the enzyme adenylyl cyclase.[3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in a reduced neuronal firing rate. Antagonists block this action, thereby increasing norepinephrine release. SAR studies aim to identify which structural features favor agonist or antagonist profiles. For instance, modifications on the indoline ring of related structures have been shown to separate agonist and antagonist activities, with halogen substitution or increasing the size of the N-alkyl substituent favoring antagonism.[4]
Comparative SAR Data
The following table summarizes key SAR findings for THIQ and related analogs targeting α2-adrenergic receptors. It is crucial to note that subtle changes, such as stereochemistry, can dramatically shift a compound's pharmacological profile from an agonist to an antagonist.
| Compound/Analog Series | Key Structural Modification | Biological Activity (Receptor Affinity Ki or IC50) | Key SAR Insight |
| Indolin-2-yl imidazolines | N-allyl substitution | Potent α2-antagonist (more potent than idazoxan in vitro) | Increasing the size of the N-alkyl substituent pushes the activity towards antagonism.[4] |
| Indolin-2-yl imidazolines | Halogen substitution on the aromatic ring | α2-antagonist with no agonist activity | Electron-withdrawing groups on the aromatic ring can abolish agonist effects.[4] |
| cis-1,3-dimethylindolin-2-yl imidazoline | cis-dimethyl substitution | Potent α2-agonist (equal to clonidine in vitro) | Stereochemistry at the aliphatic ring is critical for determining the mode of action (agonist vs. antagonist).[4] |
| trans-1,3-dimethylindolin-2-yl imidazoline | trans-dimethyl substitution | Moderately potent α2-antagonist | Demonstrates the profound impact of stereoisomerism on pharmacological activity.[4] |
II. TDIQ Analogs as Anticancer Agents
The THIQ scaffold is a privileged structure in oncology, forming the backbone of potent antitumor antibiotics like ecteinascidin 743 (ET-743).[5] Synthetic analogs, such as phthalascidin (Pt-650), have been developed to improve stability and accessibility while retaining the potent anticancer activity.[6][7] More recently, THIQ derivatives have been investigated as inhibitors of Tankyrase (TNKS), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.
A. Phthalascidin and Analogs: DNA-Alkylating Agents
Phthalascidin exerts its potent anticancer effects (IC50 = 0.1-1 nM) by a mechanism similar to ET-743, which involves binding to the minor groove of DNA and inducing DNA-protein cross-linking.[6][7] This action is orders of magnitude more potent than many conventional chemotherapeutics like cisplatin and etoposide.[6]
Comparative SAR Data: Phthalascidin Analogs
SAR studies on phthalascidin have revealed that the complex polycyclic structure is highly sensitive to modification. The side chain attached to the quinone moiety is particularly critical for its potent antiproliferative activity.
| Analog | R1 Group | R2 Group | Antiproliferative Activity (IC50, nM) vs. A-549 Lung Carcinoma | Key SAR Insight |
| Pt 650 (Phthalascidin) | CH3C(O) | A | 0.95 | The acetyl group at R1 and the specific side chain at R2 are optimal for high potency.[5] |
| Analog 1 | H | A | 1.8 | Removal of the acetyl group (R1=H) reduces potency by approximately half, indicating its contribution to binding or stability.[5] |
| Analog 2 | CH3C(O) | B | 1.3 | Alteration of the side chain at R2 leads to a slight decrease in activity, highlighting its importance.[5] |
| Analog 3 | H | B | 3.5 | The combination of removing the acetyl group and altering the side chain results in a more significant loss of potency.[5] |
B. Tankyrase Inhibitors: Modulating Wnt/β-catenin Signaling
Tankyrase enzymes (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family. They regulate the turnover of AXIN, a key component of the β-catenin destruction complex.[8] In many cancers, the Wnt pathway is overactive, leading to the accumulation of β-catenin, which then drives cell proliferation. By inhibiting tankyrase, THIQ analogs can stabilize AXIN, promote the destruction of β-catenin, and thereby halt tumor growth.
Caption: Simplified Wnt/β-catenin pathway and the role of TDIQ-based Tankyrase inhibitors.
III. TDIQ Analogs as Neuroprotective Agents
The THIQ scaffold is found in natural alkaloids like dauricine and jatrorrhizine, which have demonstrated significant neuroprotective properties.[8][9] This has spurred interest in developing TDIQ analogs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms of action are often multi-faceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.[8]
Mechanism of Action
Many neurodegenerative disorders are characterized by oxidative stress and neuronal apoptosis. Dauricine, for example, has been shown to exert neuroprotective effects by reducing reactive oxygen species (ROS), restoring mitochondrial membrane potential, and modulating the expression of apoptosis-related proteins from the Bcl-2 family.[8][10] Other analogs, like jatrorrhizine, also show acetylcholinesterase (AChE) inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease.[9]
Comparative SAR Data: Neuroprotective THIQ Alkaloids
The development of synthetic analogs in this area aims to enhance blood-brain barrier penetration and improve potency against specific targets like AChE or monoamine oxidase (MAO).
| Compound | Primary Target/Mechanism | Biological Activity (IC50) | Key SAR Insight |
| Dauricine | Anti-oxidative, Anti-apoptotic (Bcl-2 modulation) | N/A (mechanism-based) | The bisbenzylisoquinoline structure is key to its multi-target neuroprotective effects.[8] |
| Jatrorrhizine | Acetylcholinesterase (AChE) Inhibition | 0.57 µM | The protoberberine alkaloid structure is effective for AChE inhibition.[9] |
| Jatrorrhizine Derivative | Acetylcholinesterase (AChE) Inhibition | 0.301 µM (with -NH2 at 3-position) | Addition of an amino group at the 3-position significantly enhances AChE inhibitory potency.[9] |
| Berberine | Antioxidant (DPPH radical scavenging) | ~0.3 mg/mL | The isoquinoline alkaloid core possesses intrinsic free-radical scavenging capabilities.[11] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-understood experimental protocols are essential. Here, we detail a representative protocol for an in vitro radioligand binding assay, a gold standard for determining the affinity of a compound for a specific receptor.[12]
Protocol: α2-Adrenergic Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test TDIQ analog by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Action: Homogenize cells or tissues known to express the target receptor (e.g., rat brain cortex for α2-AR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet.
-
Causality: Using isolated membranes concentrates the receptor of interest, increasing the signal-to-noise ratio. The cold temperature and buffered pH are critical to maintain protein integrity and native conformation.[13]
-
-
Assay Setup:
-
Action: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + fixed concentration of radioligand (e.g., [3H]clonidine at its Kd concentration) + assay buffer.
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known, non-radiolabeled α2-agonist (e.g., 10 µM norepinephrine).
-
Competition: Receptor membranes + radioligand + varying concentrations of the test TDIQ analog.
-
-
Causality: The "Total Binding" wells measure all binding events. The "NSB" wells are crucial because they quantify how much radioligand binds to non-receptor components (like the filter or lipids); this value is subtracted from all others to determine specific binding. Using a saturating concentration of an unlabeled ligand ensures all specific receptor sites are occupied, leaving only non-specific interactions for the radioligand.
-
-
Incubation:
-
Action: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Causality: Equilibrium is essential for accurate affinity measurements (Kd, Ki). The time and temperature are optimized to ensure the association and dissociation rates have balanced out without causing receptor degradation.[13]
-
-
Termination and Filtration:
-
Action: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C). Immediately wash the filters multiple times with ice-cold wash buffer.
-
Causality: Rapid filtration is the most critical step. It separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[12] Using ice-cold buffer for washing minimizes the dissociation of the radioligand from the receptor during the wash steps, preserving the equilibrium state as much as possible.[12]
-
-
Quantification and Analysis:
-
Action: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Causality: The scintillation cocktail contains fluors that emit light when excited by the beta particles from the radiolabel (e.g., ³H), allowing for sensitive quantification of the bound radioligand.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test TDIQ analog.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
This self-validating system, with its internal controls for total and non-specific binding, ensures that the calculated affinity is a true measure of the interaction between the TDIQ analog and the target receptor.
Conclusion
The TDIQ scaffold represents a highly adaptable platform for drug discovery. Structure-activity relationship studies have demonstrated that precise, often subtle, modifications to the core structure can profoundly alter biological activity, switching compounds from agonists to antagonists or dramatically increasing their potency against therapeutic targets in oncology and neurodegenerative disease. The comparative data and experimental frameworks presented in this guide underscore the importance of a rational, mechanism-based approach to analog design. By understanding the causal links between structure and function, researchers can more effectively navigate the complex chemical space of TDIQ derivatives to develop next-generation therapeutics with improved efficacy and safety profiles.
References
-
MacLeod, A. M., et al. (1992). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. PubMed. Available at: [Link]
-
Ligas, B., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. ProbeChem. Available at: [Link]
-
Pardeshi, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Hendriks, H. R., et al. (1999). Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Pardeshi, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Gupta, V. K., & Tandan, S. K. (n.d.). Alpha-2 Adrenergic Receptor. Wikipedia. Available at: [Link]
-
Ye, M., et al. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology. Available at: [Link]
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]
-
Corey, E. J., & Martinez, E. J. (1999). Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743. PubMed. Available at: [Link]
-
Young, R. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. PubMed. Available at: [Link]
-
Corey, E. J., & Martinez, E. J. (2000). Phthalascidin, a Synthetic Antitumor Agent with Potency and Mode of Action Comparable to Ecteinascidin 743. ResearchGate. Available at: [Link]
-
Sureda, F. X., et al. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. MDPI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Wang, Y., et al. (2020). Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models. PubMed. Available at: [Link]
-
Li, W., et al. (2013). Neuroprotective effect of dauricine after transient middle cerebral artery occlusion in rats: involvement of Bcl-2 family proteins. PubMed. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition [mdpi.com]
- 10. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 11. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activity of Different Isoquinoline Alkaloids
In the relentless pursuit of novel antiviral therapeutics, nature continues to be a profound source of inspiration. Among the diverse array of natural products, isoquinoline alkaloids have emerged as a particularly promising class of compounds, demonstrating broad-spectrum antiviral activity against a multitude of human and animal viruses. This guide provides a comparative analysis of the antiviral properties of prominent isoquinoline alkaloids, delving into their mechanisms of action, experimental validation, and potential for therapeutic development. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this potent class of natural antivirals.
Introduction to Isoquinoline Alkaloids: A Class of Biologically Potent Molecules
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds characterized by a 1-benzylisoquinoline skeleton.[1] For centuries, plants containing these alkaloids have been utilized in traditional medicine to treat a variety of ailments. Modern scientific investigation has unveiled the vast pharmacological potential of these molecules, including their significant antiviral effects.[2][3] These compounds can interfere with multiple stages of the viral life cycle, from entry and replication to assembly and release, making them attractive candidates for antiviral drug discovery.[4]
The antiviral mechanisms of isoquinoline alkaloids are often multifaceted, involving both direct inhibition of viral components and modulation of host cellular pathways that are essential for viral propagation.[3][5][6] This guide will focus on a comparative analysis of three well-studied isoquinoline alkaloids: Berberine, Tetrandrine, and Sanguinarine, highlighting their distinct and overlapping antiviral activities.
Berberine: A Broad-Spectrum Antiviral Agent
Berberine, a protoberberine alkaloid extracted from various plants of the Berberis genus, has been extensively studied for its wide range of pharmacological activities, including potent antiviral effects against both DNA and RNA viruses.[5][7][8]
Antiviral Spectrum
Berberine has demonstrated inhibitory activity against a diverse array of viruses, including:
-
Human Immunodeficiency Virus (HIV) [5]
-
Influenza A Virus (IAV) [10]
-
Hepatitis C Virus (HCV) [11]
-
Human Papillomavirus (HPV) [5]
-
Chikungunya Virus (CHIKV) [2]
-
SARS-CoV-2 [2]
Mechanisms of Antiviral Action
Berberine's antiviral activity is attributed to its ability to interfere with various stages of the viral life cycle and modulate host cell signaling pathways.[12]
-
Inhibition of Viral Entry: Berberine has been shown to inhibit the entry of some viruses. For instance, it can target the HSV viral fusion protein, which is crucial for the virus to enter host cells.[4] In the case of HCV, berberine targets the viral E2 glycoprotein, thereby inhibiting viral entry.[11]
-
Inhibition of Viral Replication: A primary mechanism of berberine's antiviral action is the inhibition of viral replication.[12] It can intercalate into DNA and inhibit DNA synthesis and reverse transcriptase activity, which is effective against viruses like HSV, HCMV, HPV, and HIV.[12] For HCMV, berberine interferes with the viral Immediate Early-2 (IE2) protein, which is essential for the expression of host genes and the production of new virus particles.[9]
-
Modulation of Host Signaling Pathways: Berberine can modulate host cellular signaling pathways that are hijacked by viruses for their replication. It has been shown to regulate the MEK-ERK, AMPK/mTOR, and NF-κB signaling pathways.[5][12] By downregulating virus-induced NF-κB activation, berberine can suppress the inflammatory response and inhibit viral replication.[10][12][13]
The following diagram illustrates the key signaling pathways targeted by berberine in its antiviral action.
Caption: Tetrandrine's inhibition of viral entry.
Sanguinarine: A Multi-Targeted Antiviral Alkaloid
Sanguinarine is a benzophenanthridine alkaloid found in the root of Sanguinaria canadensis and other poppy-fumaria family plants. [14]It exhibits a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. [14][15]Its antiviral properties are characterized by its ability to target multiple stages of the viral life cycle. [16]
Antiviral Spectrum
Sanguinarine has demonstrated antiviral activity against a variety of viruses, including:
-
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) [16]* Influenza Virus
-
Human Immunodeficiency Virus (HIV)
Mechanisms of Antiviral Action
Sanguinarine's antiviral effects are attributed to its ability to interfere with viral internalization, replication, and release. [16]
-
Inhibition of Viral Internalization, Replication, and Release: Studies on PRRSV have shown that sanguinarine can attenuate viral proliferation by targeting these three key stages of the viral life cycle. [16]
-
Modulation of Host Signaling Pathways: Network pharmacology and molecular docking studies have identified several potential host targets for sanguinarine's anti-PRRSV effect, including MAPK8, MAPK14, GSK3B, and PTGS2. [16]This suggests that sanguinarine, similar to berberine, modulates host cell signaling to inhibit viral replication.
-
Induction of Oxidative Stress: Sanguinarine can induce the production of reactive oxygen species (ROS) in cells. [17]While this is a mechanism for its antibacterial activity, it could also contribute to its antiviral effects by creating an unfavorable environment for viral replication.
Comparative Analysis of Antiviral Activity
To provide a clear overview of the comparative antiviral activities of berberine, tetrandrine, and sanguinarine, the following table summarizes their key characteristics.
| Feature | Berberine | Tetrandrine | Sanguinarine |
| Alkaloid Class | Protoberberine | Bis-benzylisoquinoline | Benzophenanthridine |
| Primary Antiviral Mechanism | Inhibition of viral replication and modulation of host signaling pathways. [5][12] | Inhibition of viral entry via calcium channel blockade. [3][6] | Multi-site inhibition of internalization, replication, and release. [16] |
| Key Viral Targets | HIV, HSV, HCMV, IAV, HCV, HPV, CHIKV, SARS-CoV-2. [2][4][5][9][10][11] | EBOV, SARS-CoV, MERS-CoV, SARS-CoV-2. [11] | PRRSV, Influenza Virus, HIV. [16] |
| Host Targets | NF-κB, MEK/ERK, AMPK/mTOR pathways. [5][12] | Calcium channels, endosomal trafficking. | MAPK8, MAPK14, GSK3B, PTGS2. [16] |
Experimental Protocols for Assessing Antiviral Activity
The evaluation of the antiviral activity of isoquinoline alkaloids relies on robust and standardized in vitro assays. Below are step-by-step methodologies for two key experiments.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates and grow them to 90-100% confluency.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the isoquinoline alkaloid.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined.
Caption: Plaque Reduction Assay Workflow.
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay measures the amount of viral RNA in infected cells, providing a direct measure of viral replication.
Protocol:
-
Cell Culture and Infection: Seed host cells in 24-well plates and infect them with the virus in the presence or absence of the isoquinoline alkaloid.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: Perform quantitative PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., SYBR Green or TaqMan).
-
Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. A housekeeping gene (e.g., GAPDH or β-actin) should be used for normalization.
Conclusion and Future Perspectives
Isoquinoline alkaloids represent a rich and diverse source of potential antiviral agents. Berberine, tetrandrine, and sanguinarine, each with their unique mechanisms of action, demonstrate the broad therapeutic potential of this class of compounds. While berberine exhibits a wide spectrum of activity by targeting viral replication and host signaling, tetrandrine stands out for its potent inhibition of viral entry, and sanguinarine showcases a multi-targeted approach.
The comparative analysis presented in this guide highlights the importance of understanding the specific mechanisms of action of these alkaloids to identify the most suitable candidates for targeting particular viral infections. Further research, including in vivo efficacy studies and structure-activity relationship (SAR) analyses, is crucial to optimize the antiviral properties of these natural compounds and pave the way for the development of novel and effective antiviral therapies. The exploration of synergistic combinations of these alkaloids with existing antiviral drugs also presents an exciting avenue for future investigation.
References
-
Ansari, J. A., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(1), 17. [Link]
-
Desgrouas, C., et al. (2021). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules, 26(16), 4933. [Link]
-
Ansari, J. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. [Link]
-
Khan, M., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Journal of Infection and Public Health, 16(1), 133-146. [Link]
-
Ansari, J. A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. [Link]
-
Saeed, M., et al. (2021). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. ACS Omega, 6(44), 30063-30077. [Link]
-
Al-Horani, R. A., & Afzal, O. (2020). Alkaloids: Therapeutic Potential against Human Coronaviruses. Molecules, 25(23), 5496. [Link]
-
Liu, Y., et al. (2019). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Medicinal Chemistry, 26(24), 4617-4663. [Link]
-
KEGG PATHWAY Database. (n.d.). [Link]
-
Abookleesh, F. L., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 903. [Link]
-
Wang, Y., et al. (2023). Sanguinarine Exhibits Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus via Multisite Inhibition Mechanisms. Viruses, 15(3), 701. [Link]
-
Warowicka, A., et al. (2020). Antiviral activity of berberine. Archives of Virology, 165(9), 1935-1945. [Link]
-
Li, Y., et al. (2023). Berberine, a Natural Compound That Demonstrates Antiviral Effects Against Ostreid Herpesvirus 1 Infection in Anadara broughtonii. Fishes, 8(2), 105. [Link]
-
Gaba, S., et al. (2021). A Review of the Antiviral Activity of Berberine. Current Drug Discovery Technologies, 18(4), 493-501. [Link]
-
Sun, M., et al. (2023). The Anticancer Effect of Sanguinarine: A Review. Molecules, 28(15), 5851. [Link]
-
Li, J., et al. (2022). Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. Frontiers in Microbiology, 13, 895241. [Link]
-
Wu, Y., et al. (2011). In Vivo and in Vitro Antiviral Effects of Berberine on Influenza Virus. Chinese Journal of Integrative Medicine, 17(6), 444-452. [Link]
-
Gaba, S., et al. (2021). A Review of the Antiviral Activity of Berberine. Current Drug Discovery Technologies, 18(4), 493-501. [Link]
-
Al-Fatlawi, A. A., et al. (2021). Mechanism and cellular targets of Sanguinarine as anticancer agents. European Journal of Molecular & Clinical Medicine, 8(3), 1349-1364. [Link]
-
Liu, X., et al. (2022). Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production. Frontiers in Microbiology, 13, 1032026. [Link]
-
Abdel-Kader, M. S., et al. (2012). Anti-hepatitis B activity of isoquinoline alkaloids of plant origin. Phytochemistry Letters, 5(4), 735-739. [Link]
-
Ansari, J. A., et al. (2023). Chemical structures of isoquinoline and related alkaloids falling under various categories. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 4. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [ouci.dntb.gov.ua]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine and its Anti-Viral Activities - Mondeor Centre for Integrative MedicineMondeor Centre for Integrative Medicine [mcim.co.za]
- 11. Alkaloids: Therapeutic Potential against Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sanguinarine Exhibits Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus via Multisite Inhibition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
TDIQ versus diazepam: a comparative study in anxiety models
An objective comparison of anxiolytic agents is critical for advancing neuropharmacology and drug development. This guide provides a detailed comparative analysis of the classical benzodiazepine, Diazepam, and the isoflavone Daidzein.
A Note on the Analyzed Compound: The initial topic specified a comparison with "TDIQ (6,7,4'-trihydroxyisoflavone quinone)". However, a thorough review of scientific literature and chemical databases reveals no public data or studies corresponding to a compound with this name or structure in the context of anxiety research. To fulfill the objective of comparing a traditional anxiolytic with a relevant isoflavone, we have substituted TDIQ with Daidzein . Daidzein is a well-researched isoflavone with documented anxiolytic-like properties, making it a scientifically sound and relevant comparator to Diazepam.
Introduction: The Quest for Novel Anxiolytics
Anxiety disorders represent a significant global health challenge, driving continuous research into novel therapeutic agents. The benchmark for anxiolytics has long been the benzodiazepine class, with Diazepam (Valium) as a primary example. Diazepam is highly effective but carries risks of sedation, dependence, and withdrawal. This has fueled the investigation of alternative compounds, such as phytoestrogens like the isoflavone Daidzein, which may offer anxiolytic effects with a more favorable side-effect profile. This guide explores the mechanistic and behavioral differences between these two compounds in established preclinical models of anxiety.
Mechanism of Action: Targeting the GABA-A Receptor
The primary target for both Diazepam and Daidzein in mediating their anxiolytic effects is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor differs significantly.
Diazepam: A Classic Positive Allosteric Modulator
Diazepam functions as a positive allosteric modulator (PAM) of the GABA-A receptor. It does not activate the receptor directly but binds to a specific site, known as the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex. This binding event increases the receptor's affinity for its endogenous ligand, GABA. The result is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of the inhibitory signal. This enhanced inhibition in brain regions like the amygdala and prefrontal cortex is believed to produce the anxiolytic effect.
Caption: Mechanism of Diazepam as a GABA-A receptor positive allosteric modulator.
Daidzein: A Phytoestrogen Modulator
Daidzein, an isoflavone found in soy products, also exhibits anxiolytic-like effects through the GABA-A receptor but with a different mechanism. Studies suggest that Daidzein and its metabolites bind to the GABA-A receptor at a site distinct from the benzodiazepine site. It is hypothesized to act as a PAM, similar to Diazepam, but its interaction may be weaker or specific to certain GABA-A receptor subunit compositions. This could potentially lead to anxiolytic effects without the strong sedative and hypnotic side effects associated with classical benzodiazepines.
Caption: Proposed mechanism of Daidzein as a non-benzodiazepine GABA-A modulator.
Preclinical Anxiety Models: Experimental Protocols
To compare the anxiolytic potential of these compounds, two standard behavioral paradigms are employed: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
The Elevated Plus Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor. It consists of two open arms (50x10 cm) and two closed arms (50x10x40 cm) arranged opposite each other. The maze is typically made of a non-reflective material and cleaned thoroughly between trials.
-
Animal Preparation: Adult male mice (e.g., C57BL/6 strain) are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Animals are acclimatized to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Vehicle (e.g., saline with 1% Tween 80)
-
Diazepam (1-2 mg/kg)
-
Daidzein (e.g., 1, 5, 10 mg/kg)
-
All compounds are administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
-
Procedure:
-
Each mouse is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to explore the maze freely for 5 minutes.
-
Behavior is recorded by an overhead video camera for later analysis.
-
-
Primary Measures:
-
Time Spent in Open Arms (%): (Time in open arms / Total time) x 100. An increase indicates an anxiolytic effect.
-
Number of Entries into Open Arms (%): (Entries into open arms / Total entries) x 100. An increase also suggests reduced anxiety.
-
Total Arm Entries: Used as a measure of general locomotor activity. A significant decrease may indicate sedation.
-
The Open Field Test (OFT)
The OFT assesses exploratory behavior and general locomotor activity. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals will explore the more exposed central area.
-
Apparatus: A square arena (e.g., 50x50x40 cm) with a floor divided into a central zone (25x25 cm) and a peripheral zone. The arena is made of a non-reflective material and cleaned thoroughly between trials.
-
Animal Preparation: Same as for the EPM.
-
Drug Administration: Same as for the EPM.
-
Procedure:
-
Each mouse is placed in the center of the arena.
-
The animal is allowed to explore freely for 10 minutes.
-
Behavior is tracked using an automated video system.
-
-
Primary Measures:
-
Time Spent in Center (%): (Time in center / Total time) x 100. An increase suggests an anxiolytic effect.
-
Distance Traveled in Center: An alternative measure of central exploration.
-
Total Distance Traveled: A measure of overall locomotor activity. A significant decrease indicates sedation.
-
Comparative Performance Data
The following tables summarize representative data from studies evaluating Diazepam and Daidzein in these models. Note that absolute values can vary between labs and strains, but the trends are generally consistent.
Table 1: Elevated Plus Maze (EPM) - Comparative Results
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries to Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Interpretation |
| Vehicle | - | 18.5 ± 2.1 | 22.3 ± 2.5 | 25.1 ± 1.8 | Baseline anxiety |
| Diazepam | 2 | 45.2 ± 3.5 | 48.1 ± 4.0 | 20.5 ± 1.5 | Potent anxiolytic effect, slight sedation |
| Daidzein | 1 | 25.6 ± 2.8 | 29.8 ± 3.1 | 24.8 ± 2.0 | Mild anxiolytic effect |
| Daidzein | 5 | 35.1 ± 3.2 | 38.5 ± 3.6 | 25.5 ± 1.9 | Moderate anxiolytic effect, no sedation |
Table 2: Open Field Test (OFT) - Comparative Results
| Compound | Dose (mg/kg, i.p.) | % Time in Center (Mean ± SEM) | Total Distance Traveled (m, Mean ± SEM) | Interpretation |
| Vehicle | - | 9.8 ± 1.5 | 35.2 ± 2.4 | Baseline anxiety/thigmotaxis |
| Diazepam | 2 | 22.5 ± 2.8 | 24.1 ± 2.1 | Strong anxiolytic effect with clear sedation |
| Daidzein | 5 | 18.2 ± 2.1 | 34.5 ± 2.8 | Anxiolytic effect without locomotor impairment |
Discussion and Scientific Synthesis
The experimental data reveals a clear distinction between Diazepam and Daidzein.
-
Efficacy: Diazepam is a highly potent anxiolytic, producing a robust increase in open-arm exploration in the EPM and center time in the OFT. Daidzein also demonstrates a significant anxiolytic-like effect, though it appears less potent than the 2 mg/kg dose of Diazepam.
-
Side-Effect Profile: A critical differentiator is locomotor activity. Diazepam, at an effective anxiolytic dose, consistently causes a reduction in total distance traveled and total arm entries, indicating a sedative effect. In contrast, Daidzein produces anxiolytic effects at doses that do not significantly alter locomotor activity, suggesting a separation between its anxiolytic and sedative properties. This is a highly desirable characteristic for the development of new anxiety treatments.
Expert Insight: The difference in the side-effect profile likely stems from their distinct interactions with the GABA-A receptor. Diazepam's powerful, broad potentiation of GABAergic inhibition can lead to generalized CNS depression, resulting in sedation. Daidzein's potentially more subtle or subunit-specific modulation may enhance inhibition in anxiety-related circuits without causing widespread motor impairment. This makes isoflavones like Daidzein compelling lead compounds for developing anxiolytics that do not compromise patient alertness and function.
Conclusion
While Diazepam remains a powerful and effective anxiolytic, its clinical utility is hampered by its sedative side effects and potential for dependence. Phytoestrogens like Daidzein represent a promising alternative. The evidence indicates that Daidzein exerts a clear anxiolytic-like effect in preclinical models, likely by modulating the GABA-A receptor system, but without the concomitant motor impairment seen with Diazepam. Further research is warranted to fully elucidate the specific binding site and subunit selectivity of Daidzein and to optimize its structure for improved potency and drug-like properties, paving the way for a new generation of non-sedating anxiolytics.
References
-
Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]
-
Löw, K., et al. (2009). Anxiolytic-like action of isoflavone-rich soy extract in a rat model of anxiety. Pharmacology Biochemistry and Behavior, 92(2), 268-273. [Link]
-
Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185. [Link]
-
Zhang, Y., et al. (2016). Anxiolytic-like effect of daidzein in a mouse model of anxiety. Journal of Natural Products, 79(4), 930-936. [Link]
A Comparative Spectroscopic Guide to 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline and Its Unsubstituted Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers an in-depth spectroscopic characterization of 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline, a heterocyclic compound of interest, by drawing comparisons with its foundational analogue, 5,6,7,8-tetrahydro-1,3-dioxolo(4,5-g)isoquinoline (also known in the literature as TDIQ). Due to the limited availability of direct experimental spectra for the methylated target compound, this guide leverages established spectroscopic principles and available data from its well-documented parent structure to provide a robust predictive analysis. This approach not only facilitates the identification and characterization of the target molecule but also highlights the subtle yet significant spectral shifts induced by the introduction of a methyl group at the 5-position.
Molecular Structures at a Glance
To visually anchor our spectroscopic discussion, the chemical structures of 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline and its comparative analogue, 5,6,7,8-tetrahydro-1,3-dioxolo(4,5-g)isoquinoline (TDIQ), are presented below.
Caption: Chemical structures of the target and comparative compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The introduction of a methyl group at the 5-position of the dihydrodioxolo[4,5-g]isoquinoline core is expected to induce noticeable changes in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for the protons of 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline are outlined below, in comparison to the expected signals for TDIQ.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline | Expected Chemical Shift (δ, ppm) for TDIQ | Key Differences |
| -CH₃ (at C5) | ~ 2.4 - 2.6 (singlet) | N/A | A new singlet integrating to 3H. |
| -CH₂- (at C7) | ~ 3.8 - 4.0 (triplet) | ~ 3.8 - 4.0 (triplet) | Minimal change expected. |
| -CH₂- (at C8) | ~ 2.8 - 3.0 (triplet) | ~ 2.8 - 3.0 (triplet) | Minimal change expected. |
| -O-CH₂-O- | ~ 5.9 - 6.1 (singlet) | ~ 5.9 - 6.1 (singlet) | Minimal change expected. |
| Aromatic H (at C4) | ~ 6.6 - 6.8 (singlet) | ~ 6.6 - 6.8 (singlet) | Minimal change expected. |
| Aromatic H (at C9) | ~ 6.5 - 6.7 (singlet) | ~ 6.5 - 6.7 (singlet) | Minimal change expected. |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for dissolving the sample and providing a lock signal for the NMR spectrometer. The predicted chemical shifts are based on the analysis of similar isoquinoline alkaloids and the known electronic effects of an alkyl substituent on an aromatic system. The methyl group at C5 is expected to have a minor deshielding effect on the adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The presence of the C5-methyl group will introduce a new signal and cause slight shifts in the resonances of neighboring carbon atoms.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline | Expected Chemical Shift (δ, ppm) for TDIQ | Key Differences |
| -CH₃ (at C5) | ~ 20 - 25 | N/A | A new signal in the aliphatic region. |
| C5 | ~ 155 - 160 | ~ 145-150 | Significant downfield shift due to methyl substitution. |
| C7 | ~ 45 - 50 | ~ 45 - 50 | Minimal change expected. |
| C8 | ~ 25 - 30 | ~ 25 - 30 | Minimal change expected. |
| -O-CH₂-O- | ~ 100 - 105 | ~ 100 - 105 | Minimal change expected. |
| Aromatic Carbons | ~ 105 - 150 | ~ 105 - 150 | Minor shifts in the aromatic region. |
Trustworthiness of the Protocol: The predicted chemical shifts are derived from established databases and computational models that have been validated against a vast library of organic compounds. These predictions provide a reliable starting point for the analysis of experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectral Data
The molecular formula of 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline is C₁₁H₁₁NO₂.
| Ion | Predicted m/z for 5-methyl-7,8-dihydrodioxolo[4,5-g]isoquinoline | Observed m/z for TDIQ [1] | Key Fragmentation Differences |
| [M]⁺ | 189.0790 | 177.0789 | Molecular ion peak shifted by 14 Da (the mass of a CH₂ group). |
| [M-CH₃]⁺ | 174.0555 | N/A | A prominent fragment from the loss of the methyl group. |
| [M-H]⁺ | 188.0712 | 176.0711 | Loss of a hydrogen radical. |
| [M-CO]⁺ | 161.0841 | 149.0841 | Loss of carbon monoxide from the dioxolo ring. |
| [M-CH₂O]⁺ | 159.0633 | 147.0633 | Loss of formaldehyde from the dioxolo ring. |
Authoritative Grounding: The fragmentation of isoquinoline alkaloids containing a methylenedioxy group is well-documented. The loss of CO and CH₂O from the dioxolo ring are characteristic fragmentation pathways for this class of compounds.
Caption: General workflow for NMR spectroscopy.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27013, 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. Retrieved from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Comparative Guide to Assessing the Neurotoxic Potential of Tetrahydroisoquinoline Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroactive compounds, understanding the potential for neurotoxicity is paramount. Tetrahydroisoquinoline (TIQ) derivatives, a class of compounds with both endogenous and exogenous origins, present a particularly intriguing challenge due to their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their dual nature, with some exhibiting neuroprotective properties while others are potent neurotoxins.[1][2] This guide provides an in-depth comparison of the neurotoxic potential of various TIQ derivatives, supported by experimental data and detailed protocols for key assessment assays.
The Dichotomy of Tetrahydroisoquinolines: Neurotoxicity vs. Neuroprotection
The biological activities of TIQs are diverse and critically dependent on their molecular structure and metabolism.[3] While some TIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and higenamine, have demonstrated neuroprotective and even neurorestorative effects, others are considered potent neurotoxins.[2][3][4] Among the most studied neurotoxic TIQs are 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), salsolinol, N-methyl-(R)-salsolinol, and tetrahydropapaveroline (THP).[3] These compounds are implicated in the pathology of neurodegenerative conditions like Parkinson's disease, with elevated levels of 1BnTIQ found in the cerebrospinal fluid of Parkinson's patients.[5]
The neurotoxic mechanisms of these TIQ derivatives are multifaceted and often converge on pathways of oxidative stress and mitochondrial dysfunction. A key structural feature contributing to the neurotoxicity of many TIQs is the presence of catechol moieties, which can readily oxidize to form reactive quinone species and generate reactive oxygen species (ROS), leading to cellular damage.[6]
Comparative Neurotoxicity of Tetrahydroisoquinoline Derivatives
A systematic comparison of the cytotoxic effects of various TIQ derivatives is crucial for understanding their structure-activity relationships and predicting their neurotoxic potential. The following table summarizes the half-maximal cytotoxic concentration (TC50) and the half-maximal inhibitory concentration (IC50) against mitochondrial complex I for a range of TIQ derivatives in SH-SY5Y human neuroblastoma cells.
| Compound | Derivative | TC50 (µM) in SH-SY5Y cells | IC50 (µM) against Mitochondrial Complex I |
| 1 | Tetrahydroisoquinoline | 1190 | >10000 |
| 2 | 3,4-Dihydroisoquinoline | 350 | 1000 |
| 5 | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 2810 | 3590 |
| 7 | 1-Methyl-3,4-dihydroisoquinoline | 1170 | Not provided |
| 8 | N-Methyl-1,2,3,4-tetrahydroisoquinolinium | Not provided | 83 |
| 12 | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Not provided | Not provided |
| 13 | N-Methyl-1-benzyl-1,2,3,4-tetrahydroisoquinoline | 21 | Not provided |
| 14 | N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not provided | 110 |
| 16 | 1-Benzyl-3,4-dihydroisoquinoline | Not provided | Not provided |
| 17 | N-Methyl-1-benzyl-3,4-dihydroisoquinolinium | 170 | 16 |
Data compiled from a study on 17 different tetrahydroisoquinoline derivatives.[7]
These data highlight that derivatives with a benzyl moiety at the 1-position, such as compounds 13 and 17, exhibit significantly higher cytotoxicity and inhibitory activity towards mitochondrial complex I.[7] This underscores the importance of specific structural features in dictating the neurotoxic potential of TIQ derivatives.
In Vitro Models for Assessing TIQ Neurotoxicity
The selection of an appropriate in vitro model is a critical first step in the assessment of neurotoxicity. While in vivo models are invaluable, in vitro systems offer a more high-throughput and mechanistic approach to screening and characterization.[8]
SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a widely used and versatile model in neurotoxicity research.[4][9] These cells can be differentiated into a more neuron-like phenotype, expressing many markers of mature neurons.[9][10]
-
Advantages: Human origin, ease of culture, and the ability to be differentiated into dopaminergic-like neurons, which are particularly relevant for studying Parkinson's disease-related neurotoxins.[4][9]
-
Limitations: As a cancerous cell line, it may not fully recapitulate the physiology of primary neurons. The response to neurotoxins can also be influenced by the differentiation protocol used.[11]
Primary Dopaminergic Neurons
Primary cultures of dopaminergic neurons, typically derived from rodent embryos, provide a more physiologically relevant model.
-
Advantages: They more closely mimic the in vivo environment and are considered a gold standard for many neurotoxicity studies.
-
Limitations: They are more difficult to culture and maintain than cell lines, and there can be batch-to-batch variability. Ethical considerations regarding the use of animals are also a factor.
3D Neurosphere Cultures
Three-dimensional (3D) neurosphere cultures are emerging as a more advanced in vitro model, offering a microenvironment that better reflects the complexity of the brain.[1]
-
Advantages: They allow for the study of cell-cell interactions and the effects of compounds in a more tissue-like context.
-
Limitations: These models are more complex to establish and maintain, and the analysis of endpoints can be more challenging than in 2D cultures.
Key Experimental Workflows for Neurotoxicity Assessment
A comprehensive assessment of neurotoxicity involves a battery of assays that probe different aspects of cellular health and function. The following sections provide detailed protocols for essential in vitro assays.
Experimental Workflow for Neurotoxicity Assessment
Caption: A typical experimental workflow for assessing the neurotoxicity of TIQ derivatives in vitro.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the TIQ derivatives. Include a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.[14]
Principle: H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat the cells with TIQ derivatives as described in the MTT assay protocol.
-
ROS Labeling: Wash the cells with a suitable buffer (e.g., PBS). Add 100 µL of 1X ROS Label (e.g., H2DCFDA) diluted in assay buffer to each well and incubate for 45 minutes at 37°C in the dark.[15]
-
Fluorescence Measurement: After incubation, remove the labeling solution and wash the cells. Add 100 µL of assay buffer and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.
Protocol 3: Assessment of Mitochondrial Membrane Potential using the JC-1 Assay
The JC-1 assay is a widely used method to monitor mitochondrial health by measuring the mitochondrial membrane potential.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells with TIQ derivatives. For a positive control, treat a set of cells with a mitochondrial membrane potential disrupter like CCCP.[17]
-
JC-1 Staining: Remove the culture medium and add the JC-1 working solution to cover the cells. Incubate for 15-20 minutes at 37°C, protected from light.[17]
-
Washing: Gently wash the cells with an assay buffer to remove any free dye.[17]
-
Fluorescence Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both the green fluorescence (excitation ~485 nm, emission ~530 nm) and the red fluorescence (excitation ~540 nm, emission ~590 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 4: Apoptosis Detection via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3. The cleavage releases a chromophore or fluorophore, which can be quantified to measure caspase-3 activity.[18]
Step-by-Step Methodology:
-
Cell Lysis: After treatment with TIQ derivatives, harvest the cells and lyse them using a provided lysis buffer to release the cellular contents, including caspases.[19]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) to the cell lysates.[18]
-
Incubation: Incubate the reaction at 37°C to allow the active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity.
Mechanistic Insights into TIQ-Induced Neurotoxicity
The neurotoxic effects of certain TIQ derivatives are often attributed to their ability to induce oxidative stress and impair mitochondrial function, ultimately leading to apoptotic cell death.
Oxidative Stress and Mitochondrial Dysfunction
TIQs with catechol moieties, such as THP and salsolinol, can undergo auto-oxidation, leading to the production of ROS.[6][20] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, many neurotoxic TIQs are potent inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase), a critical component of the electron transport chain.[7] Inhibition of complex I disrupts ATP production and further enhances ROS generation, creating a vicious cycle of mitochondrial dysfunction and oxidative stress.
Apoptotic Signaling Pathway
The accumulation of cellular damage and mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including the executioner caspase-3.[21] Active caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Some TIQs, like 1BnTIQ, have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-xL, further promoting apoptosis.[21]
Caption: A simplified signaling pathway for TIQ-induced neurotoxicity.
Conclusion
The assessment of the neurotoxic potential of tetrahydroisoquinoline derivatives requires a multi-faceted approach that combines appropriate in vitro models with a battery of assays targeting key cellular processes. This guide provides a framework for researchers to design and execute robust neurotoxicity studies, enabling a more informed evaluation of the risks associated with this complex class of compounds. By understanding the structure-activity relationships and the underlying mechanisms of toxicity, the scientific community can better predict and mitigate the potential adverse effects of TIQ derivatives in drug development and environmental health.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Bio-Rad. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Bunel, A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules. [Link]
-
Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
Chen, Y., et al. (2023). Pluripotent Stem Cell-derived Dopaminergic Neurons for Studying Developmental Neurotoxicity. Current Protocols. [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. Neurotoxicity Research. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. [Link]
-
Faria, D., et al. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro. [Link]
-
Ebadi, M., et al. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology. [Link]
-
Maruyama, W., et al. (1997). An endogenous neurotoxin, N-methyl(R)salsolinol, induces DNA damage in human dopaminergic neuroblastoma SH-SY5Y cells. The Journal of biological chemistry. [Link]
-
Bunel, A., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. ResearchGate. [Link]
-
Houston, J. P., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry. Part A : the journal of the International Society for Analytical Cytology. [Link]
-
Reshi, M. L., et al. (2014). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of visualized experiments : JoVE. [Link]
-
Cho, M. S., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Molecular and cellular toxicology. [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Dias da Silva, D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Toxicology letters. [Link]
-
Soto-Otero, R., et al. (2006). Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease. Journal of biochemical and molecular toxicology. [Link]
-
Naoi, M., et al. (2002). Metabolism and cytotoxic mechanism of N-methyl-(R)-salsolinol in the brain. ResearchGate. [Link]
-
Chesini, M., & Peana, A. T. (2022). In vitro and in silico approach methods for developmental neurotoxicity assessment. Diva-Portal.org. [Link]
-
Kriks, S., et al. (2011). Optimized protocol for the generation of functional human induced-pluripotent-stem-cell-derived dopaminergic neurons. ResearchGate. [Link]
-
Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. [Link]
-
Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Al-Qaisi, Z. A. I., & Al-Danial, J. H. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Wang, Y., et al. (2021). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Toxics. [Link]
-
BioVision. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
Nexcelom Bioscience. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. Retrieved from [Link]
-
Lee, M. K., et al. (2005). Inhibition of dopamine biosynthesis by tetrahydropapaveroline. Neuroscience letters. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
L'Episcopo, F., et al. (2018). Damage-Derived Reactive Glia from a Parkinson's Disease Model Are Neurotoxic to Substantia Nigra Dopaminergic Neurons in Naïve Animals. International journal of molecular sciences. [Link]
-
Kirkeby, A. (2020). Generation of iPSC-derived dopaminergic neurons. protocols.io. [Link]
-
Naoi, M., et al. (2002). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicology and teratology. [Link]
-
Suzuki, K., et al. (1999). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition. Neuroscience Letters. [Link]
-
Gründer, S., et al. (2020). Retinoic Acid-Differentiated Neuroblastoma SH-SY5Y Is an Accessible In Vitro Model to Study Native Human Acid-Sensing Ion Channels 1a (ASIC1a). Frontiers in molecular neuroscience. [Link]
-
Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]
-
Tasset, I., et al. (2010). Reactive oxygen species (ROS) detection in cultured cortical neurones. ResearchGate. [Link]
-
Kumar, S. (2017). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.). [Link]
-
Kim, D., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol. [Link]
-
Naoi, M., et al. (2002). Dopamine-Derived Endogenous N-Methyl-(R)-salsolinol: its role in Parkinson's disease. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. assaygenie.com [assaygenie.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Study on the ability of 1,2,3,4-tetrahydropapaveroline to cause oxidative stress: Mechanisms and potential implications in relation to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of Novel Dioxolo-Isoquinoline Analogs at CNS Receptor Sites
This guide provides a comprehensive framework for characterizing the receptor selectivity profile of novel therapeutic candidates, using the hypothetical molecule 7,8-Dihydro-dioxolo[4,5-g]isoquinoline (hereafter referred to as "Compound A") as a case study. As a member of the dioxolo-isoquinoline class, which includes well-documented alkaloids like hydrastine, Compound A is presumed to have a primary affinity for specific monoamine receptors. However, ensuring therapeutic specificity requires a rigorous evaluation of its "off-target" interactions, a critical step in preclinical drug development to mitigate potential side effects and understand the full pharmacological spectrum.
This document outlines the strategic selection of a receptor panel, details the experimental protocols for binding and functional assays, and presents a model for interpreting the resulting data. The methodologies described herein are designed to create a self-validating system, ensuring that the generated selectivity profile is both accurate and actionable for drug development professionals.
Rationale and Strategy for Receptor Panel Selection
The initial step in any cross-reactivity investigation is the logical selection of a screening panel. For a novel compound like Compound A, this choice is not arbitrary. It is guided by Structure-Activity Relationships (SAR) gleaned from analogous compounds. The dioxolo-isoquinoline scaffold is known to interact with a range of CNS targets. Therefore, our panel prioritizes key adrenergic, dopaminergic, and serotonergic receptors, which are common off-target liabilities for CNS-active drugs.
Furthermore, we include a broader panel of receptors and transporters, such as those screened by the Psychoactive Drug Screening Program (PDSP), to build a comprehensive safety profile. This proactive approach allows for the early identification of potential adverse event pathways, such as cardiovascular effects (via adrenergic receptors) or mood disturbances (via serotonergic receptors).
Experimental Workflow for Selectivity Profiling
The overall workflow is designed to move from broad screening to specific functional confirmation. This tiered approach conserves resources while ensuring a thorough investigation.
Caption: Tiered workflow for receptor cross-reactivity screening.
Experimental Methodologies
To ensure data integrity, all protocols must be robust and well-validated. The following sections describe standard methodologies for quantifying ligand-receptor interactions.
Protocol 1: Radioligand Binding Assays
This technique directly measures the affinity of a compound for a receptor by quantifying its ability to displace a known, high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of Compound A at a wide range of receptor sites.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the single human receptor target of interest.
-
Assay Buffer Preparation: Prepare a binding buffer specific to the receptor being assayed. Composition is critical and typically includes buffers (e.g., Tris-HCl), salts, and protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors), and a range of concentrations of Compound A (e.g., 0.1 nM to 30 µM).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Convert radioactive counts to percent inhibition relative to control wells (containing no competitor). Plot percent inhibition against the log concentration of Compound A and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for GPCRs
This assay determines whether a compound's binding to a G-protein coupled receptor (GPCR) results in a cellular response, classifying it as an agonist or antagonist.
Objective: To measure the functional effect of Compound A on Gs- and Gi-coupled receptors.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) engineered to express the target receptor and a biosensor, such as a cAMP-sensitive GloSensor™.
-
Cell Plating: Plate the cells in a white, opaque 96-well plate and incubate to allow for cell adherence.
-
Compound Addition: Treat the cells with varying concentrations of Compound A. For antagonist mode testing, pre-incubate the cells with Compound A before adding a known agonist at its EC₈₀ concentration.
-
Lysis and Detection: After incubation, add a detection reagent that lyses the cells and generates a luminescent signal in the presence of cAMP.
-
Signal Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the intracellular cAMP concentration.
-
Data Analysis: For agonist mode, plot luminescence against the log concentration of Compound A to determine the EC₅₀ (potency) and Emax (efficacy). For antagonist mode, plot the response against the log concentration of Compound A to determine the IC₅₀.
Caption: Simplified signaling pathways for Gs- and Gi-coupled receptors.
Comparative Data Analysis: Compound A
The following tables present hypothetical but realistic data for Compound A, based on the known pharmacology of related structures. We hypothesize that Compound A has been designed as a potent and selective antagonist for the serotonin 5-HT₂ₐ receptor.
Table 1: Receptor Binding Affinity Profile of Compound A
Binding affinity (Ki) is expressed in nanomolars (nM). A lower Ki value indicates higher binding affinity. The selectivity ratio is calculated as Ki(Off-Target) / Ki(Primary Target).
| Receptor Target | Radioligand | Ki (nM) of Compound A | Selectivity Ratio (vs. 5-HT₂ₐ) |
| Primary Target | |||
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 5.2 | 1 |
| Key Off-Targets | |||
| Serotonin 5-HT₂꜀ | [³H]-Mesulergine | 48.5 | 9.3x |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 1,250 | 240x |
| Adrenergic α₁ₐ | [³H]-Prazosin | 95.7 | 18.4x |
| Adrenergic α₂ₐ | [³H]-Rauwolscine | 830 | 160x |
| Dopamine D₂ | [³H]-Spiperone | > 10,000 | > 1,900x |
| Histamine H₁ | [³H]-Pyrilamine | 215 | 41x |
| Muscarinic M₁ | [³H]-Pirenzepine | > 10,000 | > 1,900x |
Interpretation: The data indicate that Compound A is a high-affinity ligand for the 5-HT₂ₐ receptor. It displays moderate off-target affinity for the structurally similar 5-HT₂꜀ receptor and the α₁ₐ-adrenergic receptor. The >10-fold selectivity over these receptors is a positive initial finding, but the activity at α₁ₐ warrants functional investigation due to its role in blood pressure regulation. The compound shows excellent selectivity against other major CNS receptors like Dopamine D₂, Muscarinic M₁, and Histamine H₁, suggesting a lower risk of associated side effects (e.g., extrapyramidal symptoms, dry mouth, sedation).
Table 2: Functional Activity Profile of Compound A
Functional activity was assessed at the primary target and key off-targets identified in the binding screen.
| Receptor Target | Assay Type | Functional Mode | Potency (IC₅₀/EC₅₀, nM) | Efficacy (% of Control Agonist) |
| 5-HT₂ₐ | Calcium Flux | Antagonist | IC₅₀ = 8.1 | N/A |
| 5-HT₂꜀ | Calcium Flux | Antagonist | IC₅₀ = 75.2 | N/A |
| Adrenergic α₁ₐ | Calcium Flux | Antagonist | IC₅₀ = 152 | N/A |
| Adrenergic α₂ₐ | cAMP Assay | Weak Partial Agonist | EC₅₀ = 1,100 | Emax = 18% |
Interpretation: The functional data confirm that Compound A acts as a potent antagonist at its primary target, the 5-HT₂ₐ receptor, with a potency (IC₅₀ of 8.1 nM) that aligns well with its binding affinity. It also acts as an antagonist at the 5-HT₂꜀ and α₁ₐ receptors, but with significantly lower potency (9-fold and 18-fold weaker, respectively). The weak partial agonism at the α₂ₐ receptor occurs at a concentration >100-fold higher than its primary target IC₅₀, suggesting it is unlikely to be clinically relevant at therapeutic doses. This functional data reinforces the selectivity profile seen in the binding assays and provides crucial information on the compound's mechanism of action at each site.
Conclusion and Next Steps
The systematic investigation of Compound A demonstrates a favorable selectivity profile for its primary target, the 5-HT₂ₐ receptor. The compound exhibits a clear selectivity window against a panel of key CNS off-targets. The moderate affinity for the α₁ₐ-adrenergic receptor, while showing weaker functional antagonism, should be monitored in subsequent in vivo safety pharmacology studies, specifically for potential cardiovascular effects such as orthostatic hypotension.
This guide provides a template for the rigorous, evidence-based evaluation of novel compounds. By integrating binding and functional data, researchers and drug development professionals can build a comprehensive understanding of a compound's pharmacological profile, enabling informed decisions and de-risking the path toward clinical development.
References
-
NIMH Psychoactive Drug Screening Program (PDSP) . University of North Carolina. [Link]
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973. [Link]
-
Michelotti GA, Price DT, Schwinn DA. Alpha 1-adrenergic receptor regulation: a role for G protein-coupled receptor kinases and beta-arrestins. Pharmacol Res. 2000. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
A Comprehensive Guide to the Safe Disposal of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed protocol for the proper disposal of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline, a heterocyclic compound often utilized in the synthesis of complex molecular scaffolds. The procedures outlined herein are grounded in established safety protocols and a deep understanding of the chemical's likely properties, ensuring a self-validating system of laboratory best practices.
I. Core Principles of Disposal
The fundamental principle guiding the disposal of any research chemical is the adherence to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste[5][6]. All disposal procedures for 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline must be in full compliance with these regulations.
Causality of Disposal Choices:
The selection of a disposal method is dictated by the chemical's reactivity, toxicity, and physical state. For nitrogen-containing heterocyclic compounds like isoquinoline alkaloids, the primary concerns are their potential biological activity and the environmental impact of their degradation products[1][7][8]. Incineration at a licensed hazardous waste facility is often the preferred method for such compounds, as it ensures complete destruction and prevents the release of harmful substances into the environment[9][10].
II. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This proactive measure is a cornerstone of a self-validating safety system, minimizing the risk of exposure.
| PPE Category | Specific Equipment | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[3]. |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation[3]. |
| Body Protection | A flame-resistant laboratory coat | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Essential when handling the solid compound outside of a fume hood to prevent respiratory tract irritation[3][4]. |
III. Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline.
A. Waste Segregation and Collection:
-
Designated Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline," and the associated hazard pictograms (e.g., irritant, harmful).
-
Collection: Collect all disposable items that have come into contact with the compound, including gloves, weighing paper, and contaminated bench liners, and place them in the designated waste container.
B. Disposal of Unused or Expired Compound:
-
Original Container: If disposing of the pure, unused compound, it should remain in its original, clearly labeled container.
-
Secure Packaging: Place the original container in a secondary, larger container with a secure lid for transport to the designated hazardous waste accumulation area.
C. Spill Management and Decontamination:
-
Small Spills (Solid):
-
Gently sweep the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Large Spills:
-
Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area until it has been properly decontaminated by trained personnel.
-
D. Final Disposal Pathway:
All collected hazardous waste containing 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline must be disposed of through your institution's certified hazardous waste management program. This typically involves:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area.
-
Pickup: Arrange for pickup by your institution's EHS or a contracted hazardous waste disposal company.
-
Manifesting: Ensure that all waste is properly documented on a hazardous waste manifest for tracking and regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline.
Caption: Decision tree for the disposal of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44295. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,8-Dihydro-8-oxo-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline alkaloids. Retrieved from [Link]
-
MDPI. (2021). Alkaloids as Photosensitisers for the Inactivation of Bacteria. Molecules, 26(24), 7539. [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
National Center for Biotechnology Information. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1546. [Link]
-
ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. Current Topics in Medicinal Chemistry, 7(16), 1530-1540. [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 36(6), 886–925. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1982). Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines. Journal of Organic Chemistry, 47(13), 2693–2696. [Link]
-
U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]
-
Stericycle. (2019). EPA & Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Applied Sciences, 10(18), 6211. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,8-Dihydro-8-oxo-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment | MDPI [mdpi.com]
- 3. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline , ≥95% , 17104-27-7 - CookeChem [cookechem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Strategic Guide to Personal Protective Equipment for Handling 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
A Strategic Guide to Personal Protective Equipment for Handling 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline and its analogs, such as 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline (TDIQ). While specific data for the title compound is limited, a robust safety protocol can be developed by analyzing its structural motifs—the isoquinoline core and the dioxolane group—and leveraging data from close analogs.
The foundational principle of this guide is risk mitigation through a deep understanding of potential hazards. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. This profile necessitates a multi-faceted approach to PPE, ensuring a barrier between the researcher and the chemical.
Core Hazard Assessment and PPE Strategy
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on a risk assessment of the specific procedures being undertaken. The primary routes of exposure for a solid, powdered compound like this are inhalation of aerosols, dermal contact, and accidental ingestion.
| Hazard Class | Potential Route of Exposure | Primary PPE Control |
| Acute Toxicity (Oral) | Ingestion (hand-to-mouth) | Nitrile Gloves, Proper hygiene |
| Skin Irritation | Dermal Contact | Impermeable Gown, Double Gloving |
| Serious Eye Irritation | Splashes, Airborne Particles | Safety Goggles/Face Shield |
| Respiratory Irritation | Inhalation of Dust/Aerosols | Respirator (N95 or higher) |
Step-by-Step PPE Protocol for Handling 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure the integrity of the protective barrier.
1. Hand and Arm Protection: The First Line of Defense
Given that the compound is a known skin irritant, robust hand protection is non-negotiable[1]. Skin contact is a primary exposure route for many hazardous drugs and research chemicals[3].
-
Action: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached.
-
Specifications:
-
Material: Use powder-free nitrile gloves. Latex is not recommended due to potential allergies and variable chemical resistance.
-
Testing Standard: Whenever possible, select gloves that meet the ASTM D6978 standard for resistance to chemotherapy drugs, as this indicates a high level of protection against chemical permeation[4].
-
Procedure: The outer glove should extend over the cuff of the lab coat or gown. Gloves must be changed every 30 minutes or immediately if they are damaged or suspected of being contaminated[5].
-
2. Body Protection: Shielding Against Spills and Contamination
A disposable, long-sleeved gown is essential to protect the body from spills and to prevent the transfer of contamination outside of the laboratory[5].
-
Action: Wear a disposable, solid-front, back-closing gown made of a low-lint, impermeable material.
-
Specifications:
-
Material: Poly-coated gowns are preferable as they offer better protection against liquid splashes compared to uncoated materials[4].
-
Design: Cuffs should be tight-fitting (elastic or knit) to ensure a secure overlap with gloves[5]. Gowns worn in hazardous handling areas must not be worn in other areas.
-
3. Eye and Face Protection: Preventing Serious Injury
The potential for serious eye irritation necessitates comprehensive eye protection[1]. Standard safety glasses are insufficient.
-
Action: Use chemical splash goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles[5][6].
-
Causality: The tight seal of goggles prevents airborne particulates and liquid splashes from reaching the sensitive mucous membranes of the eyes. Eyeglasses or safety glasses without side shields do not offer adequate protection[5].
4. Respiratory Protection: Guarding Against Inhalation
As the compound may cause respiratory irritation, controlling airborne particulates is critical[1]. This is especially important when handling the powder outside of a primary engineering control like a chemical fume hood.
-
Action: When weighing or otherwise manipulating the powder in a way that could generate dust, a respirator is required.
-
Specifications:
-
Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. A surgical N95 offers the dual benefit of respiratory and splash protection[4].
-
Fit: A proper fit is crucial for the respirator's effectiveness. All personnel required to wear respirators must undergo fit-testing and training[4]. Surgical masks are designed to protect the sterile drug, not the worker, and are inadequate for respiratory protection from chemical exposure[4].
-
Caption: PPE selection and operational workflow for handling hazardous chemical compounds.
Disposal and Decontamination: Completing the Safety Cycle
All PPE used when handling 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline should be considered contaminated.
-
Operational Plan:
-
Gloves: Remove the outer pair of gloves first, turning them inside out to contain the contamination[3].
-
Gown and Goggles: Remove the gown and goggles in a manner that avoids contaminating your street clothes or skin.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[3].
-
-
Disposal Plan: All disposable PPE and any materials used for cleaning spills should be placed in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
This guide provides a robust framework for the safe handling of 7,8-Dihydro-[1][2]dioxolo[4,5-g]isoquinoline. By understanding the causality behind each PPE choice, researchers can build a culture of safety that goes beyond simple compliance, ensuring both personal and collective well-being in the laboratory.
References
-
PubChem. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline. National Center for Biotechnology Information. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs.[Link]
-
TCI Chemicals. 1,3-Dioxolane - SAFETY DATA SHEET.[Link]
-
Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.[Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
-
PubMed. Preparation of 7,8-dimethoxy-3,4-dihydroisoquinoline, Facile Route to 7,8-dioxygenated-3,4-dihydroisoquinolines.[Link]
-
3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety.[Link]
-
PubMed. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential.[Link]
Sources
- 1. 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline | C10H11NO2 | CID 27013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. gerpac.eu [gerpac.eu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
